Technical Documentation Center

2-(2-Oxooxazolidin-5-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Oxooxazolidin-5-yl)acetic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Oxooxazolidin-5-yl)acetic acid: Structure, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 2-(2-Oxooxazolidin-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its chemical stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Oxooxazolidin-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its chemical structure, nomenclature, and key identifiers. It further explores its physicochemical properties, proposes a viable synthetic route with a detailed experimental protocol, and discusses its potential biological significance and applications based on the well-established activities of the broader oxazolidinone class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising molecule.

Introduction

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably for its role in a class of potent antibiotics.[1][2][3] The discovery of linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against multi-drug resistant Gram-positive bacteria.[1] The unique mechanism of action, involving the inhibition of bacterial protein synthesis at a very early stage, has made this scaffold a subject of intense research.[2] Beyond their antibacterial prowess, oxazolidinone derivatives are being explored for a range of other therapeutic applications, including as anticonvulsants and anti-inflammatory agents.[4]

This guide focuses on a specific, yet promising, member of this family: 2-(2-Oxooxazolidin-5-yl)acetic acid. Its structure, featuring a carboxylic acid moiety, presents intriguing possibilities for derivatization and for its use as a chiral building block in the synthesis of more complex molecules. This document aims to consolidate the available information on this compound and to provide a forward-looking perspective on its potential in drug discovery.

Chemical Structure and Identification

The fundamental step in understanding any chemical entity is to precisely define its structure and associated identifiers.

Chemical Structure

2-(2-Oxooxazolidin-5-yl)acetic acid is a five-membered heterocyclic compound containing a carbamate group within the oxazolidinone ring. An acetic acid group is attached to the C5 position of this ring. The structure is depicted below:

Caption: Chemical structure of 2-(2-Oxooxazolidin-5-yl)acetic acid.

Nomenclature and Identifiers

To ensure unambiguous communication, the standardized nomenclature and chemical identifiers are crucial.

IdentifierValueSource
IUPAC Name 2-(2-Oxo-1,3-oxazolidin-5-yl)acetic acidN/A
CAS Number 118125-42-1 (for the racemic mixture)[5]N/A
114948-71-9 (for the (R)-enantiomer)[6]N/A
Molecular Formula C₅H₇NO₄[6]
Molecular Weight 145.11 g/mol [6]
SMILES OC(=O)CC1CNC(=O)O1N/A

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation.

PropertyValueNotes and References
Physical State SolidBased on supplier information.
Melting Point Data not availableFurther experimental determination is required.
Boiling Point Data not availableLikely to decompose upon heating due to the carboxylic acid and carbamate functionalities.
Solubility Soluble in water and polar organic solvents.The presence of the carboxylic acid and the polar oxazolidinone ring suggests solubility in polar protic solvents.[7][8]
pKa Estimated to be around 4-5 for the carboxylic acid.The pKa is expected to be in a similar range to other small-molecule carboxylic acids.[8]

Synthesis of 2-(2-Oxooxazolidin-5-yl)acetic acid

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a derivative of aspartic acid.

G Target 2-(2-Oxooxazolidin-5-yl)acetic acid Intermediate1 Protected Aspartic Acid Derivative Target->Intermediate1 Cyclization & Deprotection StartingMaterial Aspartic Acid Intermediate1->StartingMaterial Protection

Caption: Retrosynthetic analysis for 2-(2-Oxooxazolidin-5-yl)acetic acid.

A plausible forward synthesis is outlined below:

G cluster_0 Synthetic Workflow start Start: Aspartic Acid step1 Protection of amine and carboxylic acid groups start->step1 step2 Reduction of one carboxylic acid to an alcohol step1->step2 step3 Cyclization with a phosgene equivalent (e.g., carbonyldiimidazole) step2->step3 step4 Deprotection step3->step4 end End Product: 2-(2-Oxooxazolidin-5-yl)acetic acid step4->end

Caption: Proposed synthetic workflow for 2-(2-Oxooxazolidin-5-yl)acetic acid.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol that would require experimental validation.

Step 1: Protection of Aspartic Acid

  • Suspend L-aspartic acid in a suitable solvent (e.g., methanol).

  • Add a protecting group for the carboxylic acids, such as converting them to methyl esters using thionyl chloride in methanol.

  • Protect the amine group, for example, with a Boc group using di-tert-butyl dicarbonate.

Step 2: Selective Reduction

  • Selectively reduce the side-chain carboxylic acid ester to a primary alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid.

Step 3: Cyclization

  • Dissolve the resulting amino alcohol in an aprotic solvent (e.g., THF).

  • Add a phosgene equivalent, such as carbonyldiimidazole (CDI), and stir at room temperature to facilitate the formation of the oxazolidinone ring.

Step 4: Deprotection

  • Hydrolyze the remaining methyl ester to the carboxylic acid using a base such as lithium hydroxide.

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid).

  • Purify the final product using column chromatography or recrystallization.

Spectral Characterization (Expected)

TechniqueExpected Key Signals
¹H NMR - A multiplet for the proton at C5 of the oxazolidinone ring. - Diastereotopic protons of the CH₂ group of the acetic acid moiety, appearing as a multiplet. - Protons on the oxazolidinone ring (CH₂ at C4). - A broad singlet for the carboxylic acid proton. - A signal for the NH proton of the carbamate.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm). - A signal for the carbonyl carbon of the carbamate (~155-165 ppm). - Signals for the carbons of the oxazolidinone ring and the acetic acid side chain.
FT-IR (cm⁻¹) - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). - A C=O stretch from the carbamate in the oxazolidinone ring (~1750-1770 cm⁻¹). - An N-H stretch from the carbamate (~3200-3400 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M+H]⁺ at m/z 146.04.

Biological Significance and Potential Applications

The biological significance of 2-(2-Oxooxazolidin-5-yl)acetic acid is largely inferred from the well-documented activities of the oxazolidinone class of compounds.

As a Chiral Building Block in Antibacterial Drug Discovery

The primary interest in this molecule lies in its potential as a chiral synthon for the development of novel antibacterial agents. The oxazolidinone core is a known pharmacophore that targets bacterial protein synthesis.[2] The acetic acid side chain provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships.

G cluster_0 Drug Development Pathway start 2-(2-Oxooxazolidin-5-yl)acetic acid step1 Chemical Modification of Acetic Acid Moiety start->step1 step2 Synthesis of a Library of Derivatives step1->step2 step3 Screening for Antibacterial Activity step2->step3 step4 Lead Optimization step3->step4 end Novel Antibacterial Candidate step4->end

Sources

Exploratory

Unlocking the Oxazolidinone Scaffold: An In-Depth NMR Characterization Guide for 2-(2-Oxooxazolidin-5-yl)acetic Acid

The oxazolidinone core is a privileged heterocyclic scaffold, most prominently featured in life-saving antibacterial agents such as Linezolid [1] and oral anticoagulants like Rivaroxaban. Within drug development and synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The oxazolidinone core is a privileged heterocyclic scaffold, most prominently featured in life-saving antibacterial agents such as Linezolid [1] and oral anticoagulants like Rivaroxaban. Within drug development and synthetic methodology, 2-(2-Oxooxazolidin-5-yl)acetic acid (C5H7NO4) serves as a critical intermediate and a mechanism-based enzyme inhibitor [2].

Validating the structural integrity of this molecule—specifically confirming the regiochemistry of the 5-substitution and the integrity of the chiral center—requires high-fidelity Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the spectral phenomena and establish a self-validating analytical workflow for unambiguous structural elucidation[3].

Theoretical Framework: Spin Systems and Magnetic Environments

To accurately assign the NMR spectrum of 2-(2-Oxooxazolidin-5-yl)acetic acid, one must first understand the magnetic microenvironments dictated by its 3D topology.

The Diastereotopic Effect

The molecule possesses a single stereocenter at the C5 position. This chirality breaks the symmetry of the adjacent methylene groups: the C4 ring protons and the C6 exocyclic protons. Because these protons cannot be interchanged by any symmetry operation, they are diastereotopic.

  • Causality: One proton of the CH2 pair is perpetually cis to the acetic acid chain, while the other is trans. They experience different magnetic shielding, resulting in distinct chemical shifts and a complex ABX spin system where they couple not only to the adjacent C5 methine proton ( 3J ) but also to each other ( 2Jgeminal​≈8.5−16.0 Hz).

Deshielding Vectors

The chemical shifts are heavily heavily influenced by the heteroatoms:

  • H5 (Methine): Shifted significantly downfield ( 4.75 ppm) due to the direct electron-withdrawing effect of the adjacent ring oxygen.

  • H4a/b (Ring Methylene): Shifted downfield ( 3.15–3.55 ppm) by the adjacent nitrogen atom.

  • Carbonyls: The C2 carbamate carbonyl is shielded relative to the C7 carboxylic acid carbonyl due to the resonance donation from the adjacent nitrogen lone pair.

Quantitative Data: Chemical Shift Assignments

The following tables summarize the empirical and theoretically derived NMR parameters for 2-(2-Oxooxazolidin-5-yl)acetic acid, acquired at 400 MHz (for 1 H) and 100 MHz (for 13 C).

Table 1: 1 H NMR Assignments (in DMSO- d6​ )
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
3 NH (Ring)7.50 – 7.60Broad singlet (br s)-1H
5 CH (Methine)4.70 – 4.85Multiplet (m)-1H
4 CH 2​ (H4a)3.50 – 3.60pseudo-triplet (or dd) 8.5, 8.51H
4 CH 2​ (H4b)3.10 – 3.20Doublet of doublets (dd) 8.5, 7.01H
6 CH 2​ (H6a)2.60 – 2.70Doublet of doublets (dd) 16.0, 6.01H
6 CH 2​ (H6b)2.50 – 2.60Doublet of doublets (dd) 16.0, 7.01H
7 OH (Acid)12.00 – 12.50Broad singlet (br s)-1H
Table 2: 13 C NMR Assignments (in DMSO- d6​ )
PositionCarbon TypeChemical Shift ( δ , ppm)Causality / Deshielding Factors
7 C=O (Acid)171.0 – 172.5Highly deshielded by electronegative oxygens; lacks N-resonance.
2 C=O (Carbamate)158.0 – 159.5Shielded relative to C7 due to nitrogen lone pair delocalization.
5 CH (Methine)72.0 – 74.0Deshielded by direct attachment to the ring oxygen.
4 CH 2​ (Ring)45.0 – 47.0Deshielded by direct attachment to the ring nitrogen.
6 CH 2​ (Exocyclic)39.0 – 41.0Alpha to the carboxylic acid; often overlaps with the DMSO- d6​ septet.

Self-Validating 2D NMR Workflow

To prevent assignment errors, a self-validating loop utilizing 2D NMR must be employed. 1D spectra provide the baseline, but 2D spectra (HSQC and HMBC) prove the connectivity, ensuring the molecule is not a structural isomer (e.g., a 4-substituted oxazolidinone).

NMR_Workflow S1 Step 1: Sample Prep Dissolve in DMSO-d6 S2 Step 2: 1D Acquisition 1H & 13C NMR S1->S2 Retains NH/OH protons S3 Step 3: HSQC Map 1-Bond C-H S2->S3 Establishes baseline S4 Step 4: HMBC Map Long-Range C-H S3->S4 Resolves diastereotopic pairs S5 Step 5: Self-Validation Cross-Check Integrals & Shifts S4->S5 Confirms regiochemistry S5->S2 Anomaly detected?

Fig 1. Self-validating NMR acquisition workflow for structural elucidation.

Experimental Protocol: Step-by-Step Methodology

Step 1: Sample Preparation (The Causality of Solvent Choice)

  • Weigh 15–20 mg of highly pure 2-(2-Oxooxazolidin-5-yl)acetic acid.

  • Dissolve entirely in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS.

  • Causality: DMSO- d6​ is strictly chosen over CD 3​ OD or D 2​ O. Protic deuterated solvents will cause rapid deuterium exchange of the oxazolidinone NH and carboxylic acid OH, erasing them from the spectrum. DMSO strong hydrogen bonding suppresses this exchange, allowing these critical structural markers to be observed and integrated.

Step 2: 1D Acquisition

  • 1 H NMR: Execute a standard single-pulse sequence (e.g., zg30). Set the Relaxation Delay (D1) to 2.0 seconds to ensure full longitudinal relaxation, guaranteeing accurate quantitative integration of the diastereotopic protons.

  • 13 C NMR: Execute a power-gated decoupling sequence (zgpg30). Accumulate a minimum of 512 scans to resolve the quaternary carbonyl carbons (C2 and C7) which suffer from low Nuclear Overhauser Effect (NOE) enhancement.

Step 3: HSQC (Heteronuclear Single Quantum Coherence)

  • Optimize the sequence for 1JCH​=145 Hz.

  • Validation Check: The HSQC will map the two distinct H4 proton signals (H4a, H4b) to a single carbon resonance at 46 ppm, and the two H6 protons to a single carbon at 40 ppm, definitively proving their diastereotopic nature.

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)

  • Optimize the sequence for long-range coupling ( nJCH​=8 Hz).

  • Validation Check: This is the ultimate proof of regiochemistry. The exocyclic protons (H6a/b) must show a 2J correlation to the C7 acid carbonyl and a 2J correlation to the C5 methine carbon.

HMBC_Network H5 H5 Methine C2 C2 Carbamate H5->C2 3J C7 C7 Acid C=O H5->C7 3J H4 H4a/b Ring CH2 H4->C2 3J C5 C5 Ring CH H4->C5 2J H6 H6a/b Exo CH2 H6->C7 2J H6->C5 2J

Fig 2. Key HMBC logical correlation network confirming oxazolidinone regiochemistry.

Conclusion

The structural elucidation of 2-(2-Oxooxazolidin-5-yl)acetic acid relies heavily on understanding the spatial geometry of the 5-membered ring and its effect on local magnetic environments. By leveraging the diastereotopic splitting patterns of the C4 and C6 methylenes, and utilizing a self-validating 2D NMR workflow (HSQC + HMBC) in a non-exchanging solvent like DMSO- d6​ , scientists can unambiguously confirm the identity and purity of this vital pharmaceutical building block.

References

  • Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 1996.[Link]

  • Mobashery, S., et al. "Mechanistic Insight into the Inactivation of Carboxypeptidase A by α-Benzyl-2-oxo-1,3-oxazolidine-4-acetic Acid, a Novel Type of Irreversible Inhibitor for Carboxypeptidase A with No Stereospecificity." The Journal of Organic Chemistry, 2001.[Link]

Foundational

Analytical and Physicochemical Profiling of 2-(2-Oxooxazolidin-5-yl)acetic Acid: Exact Mass and Molecular Weight Diagnostics

Executive Summary In the landscape of contemporary medicinal chemistry, chiral building blocks serve as the foundational architecture for synthesizing high-affinity therapeutics. 2-(2-Oxooxazolidin-5-yl)acetic acid is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, chiral building blocks serve as the foundational architecture for synthesizing high-affinity therapeutics. 2-(2-Oxooxazolidin-5-yl)acetic acid is a highly specialized intermediate, predominantly utilized in the synthesis of oxazolidinone-class drugs, such as the antibiotic linezolid and the anticoagulant rivaroxaban. Characterized by its 5-membered oxazolidinone core and an acetic acid appendage, this molecule demands rigorous physicochemical characterization before downstream synthetic application[1]. This technical guide delineates the critical distinction between its molecular weight and exact mass, providing a self-validating analytical workflow for High-Resolution Mass Spectrometry (HRMS) confirmation.

Quantitative Physicochemical Profiling

Understanding the mass properties of 2-(2-Oxooxazolidin-5-yl)acetic acid is non-negotiable for both bulk synthesis and trace-level impurity profiling. The table below summarizes the core quantitative data:

Physicochemical PropertyValueApplication / Significance
Chemical Name 2-(2-Oxooxazolidin-5-yl)acetic acidStandard IUPAC nomenclature
Molecular Formula C5H7NO4Defines atomic composition[2]
Molecular Weight 145.11 g/mol Used for stoichiometry and yield calculations[2]
Exact Mass (Monoisotopic) 145.0375 DaUsed for HRMS identification and structural elucidation[3]
CAS Registry Number 114948-71-9 (R-isomer)Unique identifier for the chiral enantiomer[2]
The Dichotomy of Mass in Drug Development

The distinction between molecular weight and exact mass is rooted in isotopic distribution:

  • Molecular Weight (145.11 g/mol ): This value is derived from the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon is calculated as 12.011 to account for ^13C). Synthetic chemists rely on this macroscopic metric to calculate molarity and reaction stoichiometry.

  • Exact Mass (145.0375 Da): This is the precise mass calculated using only the most abundant, monoisotopic elements (^12C = 12.00000, ^1H = 1.00783, ^14N = 14.00307, ^16O = 15.99491). In analytical chemistry, exact mass is a microscopic metric. When analyzing the compound via HRMS, the instrument detects the monoisotopic peak, making exact mass the sole reliable parameter for unequivocal structural identification[3].

MassConcepts C5H7NO4 2-(2-Oxooxazolidin-5-yl)acetic acid C5H7NO4 MW Molecular Weight 145.11 g/mol C5H7NO4->MW Isotopic Average ExactMass Exact Mass 145.0375 Da C5H7NO4->ExactMass Monoisotopic Stoichiometry Bulk Synthesis & Stoichiometry MW->Stoichiometry HRMS HRMS Identification & Impurity Profiling ExactMass->HRMS

Caption: Logical relationship between molecular weight and exact mass applications in drug development.

High-Resolution Mass Spectrometry (HRMS) Methodological Framework

To confirm the identity and purity of 2-(2-Oxooxazolidin-5-yl)acetic acid, a robust UHPLC-HRMS workflow is required. The experimental design is driven by the molecule's structural features:

  • Ionization Causality: The terminal carboxylic acid moiety (-COOH) is highly acidic, making the molecule exceptionally amenable to negative electrospray ionization (ESI-), which yields a deprotonated molecular ion[M-H]- at m/z 144.0302. Alternatively, the nitrogen atom within the oxazolidinone ring can be protonated in positive mode (ESI+), yielding an[M+H]+ ion at m/z 146.0453.

  • Chromatographic Causality: Given the molecule's polarity, a reversed-phase C18 column is optimal. A gradient starting with a high aqueous fraction ensures the analyte is adequately retained on the stationary phase before being eluted by an organic modifier.

HRMSWorkflow Prep 1. Sample Preparation (Solubilization in MeOH/H2O) LC 2. UHPLC Separation (C18 Column, Gradient Elution) Prep->LC ESI 3. ESI Ionization (Positive/Negative Mode) LC->ESI Orbitrap 4. Orbitrap HRMS (Resolution > 60,000) ESI->Orbitrap Data 5. Data Processing (Exact Mass Confirmation < 5 ppm) Orbitrap->Data

Caption: Step-by-step UHPLC-HRMS analytical workflow for exact mass confirmation.

Self-Validating UHPLC-HRMS Protocol

The following step-by-step methodology is designed as a self-validating system. Built-in system suitability checks ensure that any mechanical or environmental deviations halt the process before invalid data is generated.

Step 1: System Suitability and Mass Calibration (The Validation Gate)
  • Action: Infuse a standardized calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) directly into the Orbitrap mass analyzer.

  • Causality & Validation: This step ensures the magnetic/electric fields of the mass analyzer are calibrated to achieve < 5 ppm mass accuracy. Self-Validation Loop: If the calibration standard's observed mass deviates by > 5 ppm from its theoretical exact mass, the acquisition software automatically locks, requiring manual recalibration. This guarantees instrument readiness prior to sample injection.

Step 2: Sample Preparation
  • Action: Accurately weigh 1.0 mg of 2-(2-Oxooxazolidin-5-yl)acetic acid and dissolve it in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Vortex for 30 seconds and dilute to a final working concentration of 10 µg/mL.

  • Causality: The 50:50 ratio is deliberately chosen. The water fraction solvates the highly polar carboxylic acid, while the methanol fraction stabilizes the slightly lipophilic oxazolidinone core. This prevents sample precipitation in the autosampler, which could otherwise lead to ghost peaks or needle blockages.

Step 3: UHPLC Separation
  • Action: Inject 2 µL of the prepared sample onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) maintained at 40°C. Execute a gradient elution from 5% B to 95% B over 5 minutes.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid in the liquid phase to improve peak shape and retention. Mass spectrometrically, it provides an abundant proton source to drive ESI+ ionization efficiency.

Step 4: HRMS Data Acquisition
  • Action: Acquire full-scan MS data (m/z 50–500) using an Orbitrap or Q-TOF mass spectrometer set to a resolving power of 70,000 (at m/z 200).

  • Causality: A resolution of 70,000 is strictly required to separate the target analyte's isotopic envelope from potential background matrix interferences (e.g., plasticizers from solvent lines) that may share a nominal mass of 146 Da but differ in exact mass.

Step 5: Data Processing and Integrity Verification
  • Action: Using processing software, extract the ion chromatogram (EIC) for the theoretical [M+H]+ exact mass of m/z 146.0453 with a narrow mass tolerance window of ± 5 ppm.

  • Causality & Validation: The final validation of the compound's identity relies on the mass error calculation. If the observed peak apex is at m/z 146.0450, the mass error is calculated as: ((146.0450 - 146.0453) / 146.0453) * 10^6 = -2.05 ppm. Because the absolute error is less than the 5 ppm threshold, the structural identity of 2-(2-Oxooxazolidin-5-yl)acetic acid is unequivocally verified.

References

  • Title: 4-Oxazolidinecarboxylicacid,5-methyl-2-oxo-,(4R-trans)-(9CI)
  • Title: 114948-71-9 C5H7NO4 - Chemical Dictionary - Guidechem Source: Guidechem URL
  • Title: 114948-71-9|(R)-2-(2-Oxooxazolidin-5-yl)

Sources

Exploratory

Whitepaper: The Strategic Role of Oxazolidinone Derivatives as Chiral Building Blocks in Asymmetric Synthesis

Executive Summary In the landscape of modern asymmetric synthesis, the reliable construction of stereogenic centers is paramount for the development of active pharmaceutical ingredients (APIs). Oxazolidinones, particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern asymmetric synthesis, the reliable construction of stereogenic centers is paramount for the development of active pharmaceutical ingredients (APIs). Oxazolidinones, particularly those popularized by David A. Evans, have established themselves as indispensable chiral auxiliaries[1]. Their widespread adoption is driven by their ability to dictate the stereochemical outcome of carbon-carbon bond-forming reactions with near-perfect predictability, their commercial availability, and their capacity for non-destructive cleavage[1]. This technical guide explores the mechanistic rationale, field-proven methodologies, and quantitative benchmarks for utilizing oxazolidinone derivatives as chiral building blocks.

Mechanistic Foundations of Stereocontrol

The stereodirecting power of oxazolidinone auxiliaries stems from their conformationally constrained, rigid structure[1]. As an application scientist, I frequently emphasize to development teams that stereocontrol is not magic; it is the result of meticulously engineered steric and electronic environments.

When an oxazolidinone is N-acylated, the resulting imide provides a sterically defined pocket. Upon enolization with a Lewis acid (such as Bu2​BOTf or TiCl4​ ), the system forms a highly organized, chelated Z-enolate[1]. This chelation rigidifies the transition state—typically a Zimmerman-Traxler six-membered chair—forcing the electrophile to approach from the face opposite to the bulky C4-substituent (e.g., an isopropyl or benzyl group)[1].

Mechanism N1 N-Acyloxazolidinone N2 Lewis Acid Coordination (e.g., Bu2BOTf or TiCl4) N1->N2 N3 Chelated Z-Enolate (Zimmerman-Traxler TS) N2->N3 Deprotonation N4 Steric Shielding by C4-Substituent (e.g., Benzyl) N3->N4 N5 Electrophile Approach (Less Hindered Face) N4->N5 N6 Enantiopure Adduct (>95:5 dr) N5->N6

Mechanistic logic of stereocontrol via chelated transition states.

Workflow & Experimental Methodologies

The lifecycle of an Evans auxiliary in a synthetic route involves three distinct phases: attachment, stereoselective transformation, and cleavage[1]. Each step must be executed with rigorous attention to causality and environmental control.

Workflow Step1 1. Auxiliary Attachment (N-Acylation via n-BuLi / RCOCl) Step2 2. Z-Enolate Formation (Lewis Acid + Amine Base) Step1->Step2 Step3 3. Stereoselective Addition (Aldol / Alkylation) Step2->Step3 Step4 4. Auxiliary Cleavage (Hydrolysis / Reduction / Aminolysis) Step3->Step4

Standard workflow for Evans' chiral auxiliary methodology.

Protocol A: N-Acylation of the Chiral Auxiliary

To utilize the auxiliary, it must first be coupled to the substrate (typically an acyl chloride).

  • Causality: We utilize n -butyllithium ( n -BuLi) to deprotonate the oxazolidinone nitrogen. The resulting lithium amide is highly nucleophilic, ensuring rapid and quantitative acylation when the acyl chloride is introduced.

  • Step-by-Step:

    • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF under argon and cool to -78 °C.

    • Slowly add n -BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Self-Validation: The solution should remain clear; a yellow tint indicates trace moisture reacting with the base[1].

    • Stir for 30 minutes, then add the acyl chloride (1.1 eq) dropwise[1].

    • Warm to room temperature over 2 hours. Quench with saturated aqueous NH4​Cl [1].

    • Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via flash chromatography[1].

Protocol B: Asymmetric Boron-Mediated Aldol Reaction

This is the hallmark transformation for synthesizing syn-β-hydroxy carbonyls[1].

  • Causality: Dibutylboron triflate ( Bu2​BOTf ) is chosen because the short B–O bond creates an exceptionally tight transition state, maximizing steric differentiation. N,N -Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from coordinating to the boron center, forcing it to act exclusively as a Brønsted base to deprotonate the acyl group[1].

  • Step-by-Step:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH2​Cl2​ under argon and cool to 0 °C[1].

    • Add Bu2​BOTf (1.1 eq) followed by DIPEA (1.2 eq). Self-Validation: A subtle color shift to pale yellow confirms the formation of the boron enolate.

    • Cool the mixture to -78 °C and add the aldehyde (1.05 eq) slowly[1].

    • Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

    • Oxidative Workup (Critical): Add methanol, pH 7 buffer, and 30% H2​O2​ . Causality: The B–O bond in the aldol adduct is incredibly robust. H2​O2​ oxidatively cleaves this bond, releasing the free β-hydroxy imide without epimerizing the newly formed stereocenters[1].

Protocol C: Non-Destructive Cleavage (Hydrolysis)

The ultimate value of a chiral auxiliary is its ability to be removed and recycled.

  • Causality: Standard NaOH hydrolysis often leads to epimerization of the α-stereocenter or endocyclic cleavage of the oxazolidinone ring. By using LiOH in the presence of H2​O2​ , we generate the hydroperoxide anion ( HOO− ). Due to the alpha-effect, HOO− is highly nucleophilic but significantly less basic than HO− , ensuring rapid exocyclic cleavage without racemization.

  • Step-by-Step:

    • Dissolve the aldol adduct in a 3:1 mixture of THF/ H2​O and cool to 0 °C.

    • Add 30% H2​O2​ (4.0 eq) followed by LiOH⋅H2​O (2.0 eq).

    • Stir for 1 hour. Self-Validation: TLC monitoring (UV active) should show the complete disappearance of the starting material and the appearance of the highly polar carboxylic acid and the free auxiliary.

    • Quench with Na2​SO3​ to destroy excess peroxide, acidify to pH 2, and extract. The auxiliary can be recovered via crystallization (>90% recovery)[1].

Quantitative Data & Reaction Optimization

The efficiency of oxazolidinone-mediated asymmetric synthesis is best demonstrated through quantitative benchmarks. The table below summarizes expected yields and diastereomeric ratios (dr) across various methodologies, serving as a baseline for process chemists scaling these reactions.

Substrate (Auxiliary)ElectrophileLewis Acid / Base SystemProduct ClassYield (%)Diastereomeric Ratio (dr)Reference
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehyde Bu2​BOTf / DIPEAsyn-Aldol88 - 95> 99:1[1]
N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneAcrolein TiCl4​ / DIPEAsyn-Aldol82 - 8994:6 to > 98:2[2]
Diethyl isocyanatomalonateBenzaldehydeThiourea Catalyst4-carboxyl oxazolidinone8788% ee[3]
2-Oxazolones (Various) H2​ Ru(II)–NHC CatalystChiral 2-oxazolidinonesUp to 99Up to 96% ee[4]

Note: Titanium-mediated aldol additions utilizing chlorotitanium enolates require stoichiometric amounts of TiCl4​ and N-methyl-2-pyrrolidinone to achieve selectivities comparable to boron enolates[2].

Pharmaceutical Relevance and Dual Utility

While this guide focuses on oxazolidinones as chiral building blocks, it is crucial for drug development professionals to recognize their dual utility. Beyond serving as temporary stereodirecting groups in the total synthesis of complex natural products (e.g., (−)-cytoxazone)[2], the oxazolidinone motif itself is a highly privileged pharmacophore[4].

In the 1980s, researchers discovered that compounds containing the 2-oxazolidinone ring exhibited potent antibacterial properties[5]. This led to the development of Linezolid, an oxazolidinone-class antibiotic approved by the FDA for treating severe Gram-positive infections[5]. Consequently, methodologies that efficiently synthesize chiral oxazolidinones—such as the asymmetric aldol/Curtius reaction[2] or ruthenium(II)–NHC-catalysed asymmetric hydrogenation[4]—are highly prized in both early-phase discovery and commercial API manufacturing.

References

  • "Asymmetric Synthesis of Trisubstituted Oxazolidinones by the Thiourea-Catalyzed Aldol Reaction of 2-Isocyanatomalonate Diester." Organic Letters, ACS Publications. [Link]

  • "An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones." ResearchGate.[Link]

  • Li, W., Wollenburg, M., & Glorius, F. "Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones." Chemical Science (RSC Publishing). [Link]

  • "Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative." MDPI. [Link]

Sources

Foundational

Solubility profile of 2-(2-Oxooxazolidin-5-yl)acetic acid in aqueous solutions

An In-Depth Technical Guide to the Aqueous Solubility Profile of 2-(2-Oxooxazolidin-5-yl)acetic acid Foreword for the Research Professional The aqueous solubility of an active pharmaceutical ingredient (API) is a corners...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Aqueous Solubility Profile of 2-(2-Oxooxazolidin-5-yl)acetic acid

Foreword for the Research Professional

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation design, and ultimately, its therapeutic efficacy. This guide is crafted for researchers, scientists, and drug development professionals, offering a senior application scientist's perspective on characterizing the solubility profile of 2-(2-Oxooxazolidin-5-yl)acetic acid. This molecule, belonging to the oxazolidinone class, presents a compelling case study due to its structural features: a polar oxazolidinone ring, a chiral center, and an ionizable carboxylic acid moiety.

While specific, publicly available solubility data for this exact molecule is scarce, this guide provides a comprehensive framework for its determination. We will not merely list protocols; we will delve into the scientific rationale behind each experimental choice, enabling you to build a robust, self-validating understanding of this compound's behavior in aqueous media. Our approach is grounded in established physicochemical principles and validated analytical methodologies, ensuring scientific integrity and empowering you to generate high-quality, reliable data.

Molecular Structure and Physicochemical Implications

2-(2-Oxooxazolidin-5-yl)acetic acid (MW: 145.11 g/mol ) is a solid at room temperature.[1][2] Its structure dictates its solubility behavior.

  • The Oxazolidinone Ring: This five-membered heterocyclic core is polar and contains hydrogen bond donors (N-H) and acceptors (C=O, O-C), suggesting a potential for interaction with water.[3] However, the overall planarity and potential for crystal lattice formation in some derivatives can limit solubility.[4]

  • The Acetic Acid Side Chain: The carboxylic acid group is the most significant contributor to pH-dependent solubility. As a weak acid, it will exist in its neutral, less soluble form at low pH and its ionized, more soluble carboxylate form at higher pH.

  • Chirality: The molecule possesses a stereocenter at the 5-position of the oxazolidinone ring.[5] While enantiomers have identical intrinsic solubilities, the solubility of a racemic mixture can differ from that of a pure enantiomer, a phenomenon critical to consider during development.

The interplay of these features necessitates a thorough investigation of how solubility changes with key environmental factors.

The Critical Role of pH: Ionization and Solubility

The solubility of an ionizable compound like 2-(2-Oxooxazolidin-5-yl)acetic acid is governed by its intrinsic solubility (S₀) and its acid dissociation constant (pKa). The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, pKa, and the ratio of ionized to un-ionized species.

The total solubility (S) at a given pH can be described by the following relationship for an acidic compound:

S = S₀ (1 + 10^(pH - pKa))

This equation underscores the necessity of experimentally determining both S₀ and pKa to predict solubility across the physiological pH range (typically 1.2 to 7.4).

Experimental Workflow: pH-Solubility Profiling

The following workflow outlines a robust method for determining the pH-solubility profile.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize/Procure 2-(2-Oxooxazolidin-5-yl)acetic acid B Characterize Solid Form (XRPD, DSC, TGA) A->B Purity & Form ID D Add excess solid to buffers in vials B->D C Prepare Buffer System (e.g., Universal Buffer, pH 1-10) C->D E Equilibrate (e.g., 24-72h at 25°C/37°C) with agitation D->E Slurry formation F Sample & Filter (e.g., 0.22 µm PVDF filter) E->F Achieve equilibrium G Quantify Concentration (LC-MS/MS or HPLC-UV) F->G Prepare for analysis H Measure Final pH of each sample F->H I Plot Solubility vs. pH G->I H->I J Determine pKa and S₀ from the profile I->J Data modeling

Caption: Workflow for determining the pH-solubility profile.

Protocol 1: Equilibrium pH-Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of 2-(2-Oxooxazolidin-5-yl)acetic acid across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1 to 10). A universal buffer system is often efficient. Ensure the buffer strength is sufficient to maintain the pH upon addition of the compound but not so high as to cause significant ionic strength effects.

  • Sample Preparation: Add an excess of the solid compound to vials containing each buffer. The excess should be visually apparent to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical; for crystalline solids, 48-72 hours is often required to reach thermodynamic equilibrium. A time-point study (e.g., sampling at 24, 48, and 72 hours) is essential to validate that equilibrium has been reached.

  • Sampling and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids. This step is a common source of error; pre-saturating the filter with the solution can minimize drug loss due to adsorption.

  • pH Measurement: Accurately measure the pH of the filtrate. The final pH may differ slightly from the initial buffer pH.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (see Section 4).

  • Data Analysis: Plot the measured solubility (on a log scale) against the final measured pH. The resulting curve can be fitted to the appropriate equation to determine the intrinsic solubility (S₀) and the pKa.

The Influence of Temperature

Temperature significantly impacts solubility, which is governed by the enthalpy of solution. For most solids, solubility increases with temperature, but this is not universal.

  • Endothermic Dissolution (ΔH > 0): Heat is absorbed during dissolution. Increasing the temperature will increase solubility. This is the most common scenario.

  • Exothermic Dissolution (ΔH < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility.

For carbamates and related structures, temperature can also affect stability and reaction kinetics, with premature precipitation being a known issue at lower temperatures in synthesis.[6]

Protocol 2: Temperature-Dependent Solubility Study

Objective: To assess the impact of temperature on the aqueous solubility of the compound.

Methodology:

  • Select pH: Choose a specific pH for the study. For an acidic compound, conducting the experiment at a low pH (e.g., pH 2) will measure the temperature dependence of the intrinsic solubility (S₀) of the neutral form.

  • Equilibration at Different Temperatures: Prepare replicate saturated solutions as described in Protocol 1. Place the sets of vials in incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Sampling and Analysis: Equilibrate, sample, and quantify the solutions as previously described, ensuring that the sampling and filtration steps are performed at the designated temperature to prevent precipitation or further dissolution.

  • Data Analysis: Plot solubility against temperature. The shape of this curve reveals the thermodynamic nature of the dissolution process.

Analytical Quantification: The Key to Accurate Data

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[7]

Method Development Considerations:
  • Technique: LC-MS/MS offers superior sensitivity and selectivity, making it ideal for low-solubility measurements and complex matrices.[8] HPLC-UV is a reliable and more accessible alternative if the compound has a suitable chromophore.

  • Column: A C18 reversed-phase column is a standard starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., ammonium acetate or formic acid) is typical. Adding a small amount of acid like formic acid can improve peak shape for acidic analytes.[7][8]

  • Detection: For HPLC-UV, the detection wavelength should be set at the absorbance maximum (λmax) of the compound. For LC-MS/MS, detection is performed in Multiple Reaction Monitoring (MRM) mode for high specificity.[8]

Protocol 3: LC-MS/MS Method for Quantification

Objective: To accurately quantify the concentration of 2-(2-Oxooxazolidin-5-yl)acetic acid in aqueous samples.

  • Standard Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO, methanol). From this, create a series of calibration standards by serial dilution into the mobile phase or a blank buffer solution matching the sample matrix.

  • Sample Preparation: Dilute the filtered aqueous samples from the solubility experiments into the linear range of the assay.

  • LC-MS/MS Conditions:

    • Column: C18, e.g., 100 x 2.1 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any impurities or buffer components.

    • Ionization: Electrospray Ionization (ESI), likely in negative mode to detect the deprotonated carboxylate ([M-H]⁻).

    • MRM Transition: Determine the specific precursor-to-product ion transition for the compound via infusion and optimization.

  • Validation: The method must be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.

Summary of Key Data and Experimental Design

To provide a clear overview, the critical parameters and expected outcomes are summarized below.

ParameterExperimental MethodRationale & Expected Outcome
Intrinsic Solubility (S₀) Equilibrium solubility at low pH (e.g., pH 1-2)Determines the baseline solubility of the un-ionized form. Critical for biopharmaceutical classification.
pKa Potentiometric titration or pH-solubility profileQuantifies the acidity of the carboxylic acid group. Essential for predicting the ionization state and solubility at any pH.
pH-Solubility Profile Equilibrium solubility across a wide pH range (e.g., 1-10)Generates a comprehensive profile showing the dramatic increase in solubility above the pKa.[9]
Temperature Dependence Equilibrium solubility at various temperatures (e.g., 4-50°C)Elucidates the thermodynamics of dissolution (endothermic vs. exothermic).[6]
Solid Form Analysis XRPD, DSC, TGAConfirms the crystalline form or amorphous nature of the material being tested, as solubility is form-dependent.

Conclusion: A Pathway to Comprehensive Understanding

Characterizing the aqueous solubility of 2-(2-Oxooxazolidin-5-yl)acetic acid is a multi-faceted task that forms the bedrock of its preclinical and formulation development. By systematically applying the principles and protocols outlined in this guide—from rigorous pH-solubility profiling to temperature dependence studies, all supported by validated analytical methods—researchers can build a comprehensive and reliable solubility profile. This data-driven understanding is not merely an academic exercise; it is an essential requirement for advancing a promising compound from the laboratory to a potential therapeutic reality, mitigating risks of poor bioavailability and enabling rational formulation design.

References

  • BenchChem. (2025).
  • Toste, F. D., & Lafrance, M. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society.
  • Jampana, K., et al. (2022). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Critical Reviews in Analytical Chemistry.
  • Sigma-Aldrich. (n.d.). (2-Oxo-1,3-oxazolidin-3-yl)acetic acid.
  • Bundgaard, H., & Falch, E. (1985). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines.
  • PubChem. (n.d.). 2,5-Dioxooxazolidine-4-acetic acid.
  • Agency for Toxic Substances and Disease Registry. (1999).
  • PubChem. (n.d.). (2R)-2-amino-2-[(5S)-3-oxo-1,2-oxazolidin-5-yl]acetic acid.
  • Molport. (n.d.). 2-(2-oxo-1,3-oxazolidin-5-yl)acetic acid.
  • Gualandi, A., et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols.
  • Toste, F. D., & Lafrance, M. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society.
  • Ferreira, R. J., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
  • Nami, W., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules.
  • BLDpharm. (n.d.). (R)-2-(2-Oxooxazolidin-5-yl)acetic acid.
  • Arasappan, A., et al. (2021). 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters.
  • Lee, J.-H., et al. (2020). Effect of Blending Ratio and Temperature on CO2 Solubility in Blended Aqueous Solution of Monoethanolamine and 2-Amino-2-methyl-propanol: Experimental and Modeling Study Using the Electrolyte Nonrandom Two-Liquid Model. ACS Omega.
  • Al-Hiari, Y. M., et al. (2017).
  • Al-Juboori, S. A. (2016). Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. Anbar Journal of Pure Science.
  • EvitaChem. (n.d.). 2-(2-Oxoindolin-5-yl)acetic acid.
  • Kim, Y., et al. (2013). Solubility-Driven Optimization of (Pyridin-3-yl) Benzoxazinyl-oxazolidinones Leading to a Promising Antibacterial Agent. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
  • Szulczyk, D., et al. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. Journal of Molecular Structure.
  • Damdoom, J. S., & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science.
  • Tatavarti, A. S., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics.
  • Li, M., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Journal of Clinical Pharmacy and Therapeutics.
  • ResearchGate. (n.d.). Synthesis and Physical Properties of 2-Oxoaldehydes and 2-Oxoacids.
  • BenchChem. (2025). Comparative Guide to Analytical Methods for (2-Hydroxyethoxy)acetic acid. Benchchem.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.).
  • Cayman Chemical. (2022).
  • TOKU-E. (n.d.). Solubility Data Resource.
  • Wikipedia. (n.d.). 2-Oxazolidinone.

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic and 3D Conformational Analysis of (2-oxo-1,3-oxazolidin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably as the pharmacophore in a class of synthetic antibio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably as the pharmacophore in a class of synthetic antibiotics effective against multi-drug-resistant Gram-positive bacteria.[1] The seminal drug, Linezolid, exemplifies the clinical significance of this heterocyclic scaffold.[2][3] (2-oxo-1,3-oxazolidin-3-yl)acetic acid, as a fundamental derivative, serves as a crucial building block and a subject of study for understanding the intrinsic structural and conformational properties that govern the biological activity and physicochemical characteristics of this important class of compounds.

This technical guide provides a comprehensive analysis of the crystallographic features and three-dimensional conformation of (2-oxo-1,3-oxazolidin-3-yl)acetic acid. By integrating experimental data from analogous structures with theoretical and spectroscopic methodologies, we aim to offer a detailed understanding for researchers engaged in the design and development of novel oxazolidinone-based therapeutics.

Crystallographic Data and Solid-State Structure

While a publicly available crystal structure for the parent (2-oxo-1,3-oxazolidin-3-yl)acetic acid is not readily found, extensive crystallographic studies on closely related derivatives provide a robust framework for predicting its solid-state characteristics. The analysis of structures such as N-acetyloxazolidin-2-one and various N-acyl derivatives reveals key features of the oxazolidinone core and its packing behavior.[4]

The Oxazolidinone Ring: A Near-Planar Scaffold

The five-membered oxazolidinone ring generally adopts a near-planar conformation in the solid state.[4] Minor deviations from planarity, often described as a slight envelope or twist, are common.[5] This puckering is typically subtle, with the overall structure retaining a significant degree of flatness. This inherent planarity influences the potential for π-stacking interactions and dictates the spatial orientation of substituents, which is critical for receptor binding.

Intermolecular Interactions: The Role of Hydrogen Bonding

A defining characteristic of oxazolidinone crystal structures is the prevalence of intermolecular hydrogen bonds. In the case of (2-oxo-1,3-oxazolidin-3-yl)acetic acid, the carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen). This facilitates the formation of strong O-H···O hydrogen bonds, often leading to the creation of dimeric motifs or extended chains and networks within the crystal lattice.[6] These interactions are fundamental to the crystal packing and significantly influence the material's physical properties, such as melting point and solubility.

The carbonyl oxygen of the oxazolidinone ring also serves as a hydrogen bond acceptor, further contributing to the stability of the crystal lattice. The interplay of these hydrogen bonding networks is a critical factor in determining the overall crystal architecture.

3D Conformation in Solution

The three-dimensional structure of (2-oxo-1,3-oxazolidin-3-yl)acetic acid in solution is dictated by the conformational preferences of the oxazolidinone ring and the rotational freedom of the appended acetic acid side chain.

Conformational Flexibility of the Acetic Acid Side Chain

The most significant conformational variable in (2-oxo-1,3-oxazolidin-3-yl)acetic acid is the torsion angle around the C-O bond of the carboxylic acid group. This rotation gives rise to two primary conformers: syn and anti.

  • The syn Conformation: The syn conformation, where the O=C-O-H dihedral angle is approximately 0°, is widely considered the more stable form, particularly in the gas phase and in non-polar solvents.[7][8] This preference is attributed to favorable intramolecular interactions.

  • The anti Conformation: In the anti conformation, the O=C-O-H dihedral angle is around 180°. While less stable than the syn form, the energy difference decreases in polar, protic solvents like water.[9][10] This is due to the disruption of intramolecular hydrogen bonds in favor of stronger intermolecular interactions with solvent molecules.

Quantum mechanical calculations and molecular dynamics simulations have shown that while the syn conformation is predominant, the anti conformer can also be present in solution under standard conditions.[8][11] The energetic barrier to rotation between the two forms is significant, suggesting that both conformers can be populated at room temperature.[9]

Oxazolidinone Ring Puckering in Solution

Similar to the solid-state, the oxazolidinone ring in solution is expected to exhibit a degree of flexibility, with low-energy envelope and twist conformations being accessible.[12] The exact puckering will be influenced by the solvent environment and any intramolecular interactions with the acetic acid side chain.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is essential for a thorough understanding of the crystallographic and conformational properties of (2-oxo-1,3-oxazolidin-3-yl)acetic acid.

Synthesis of (2-oxo-1,3-oxazolidin-3-yl)acetic acid

A common synthetic route to (2-oxo-1,3-oxazolidin-3-yl)acetic acid involves the hydrolysis of the corresponding ethyl ester.[13]

Protocol for the Synthesis of (2-oxo-1,3-oxazolidin-3-yl)acetic acid:

  • Starting Material: Ethyl 2-(2-oxooxazolidin-3-yl)acetate.

  • Reagent: Concentrated Hydrochloric Acid.

  • Procedure:

    • A mixture of ethyl 2-(2-oxooxazolidin-3-yl)acetate in concentrated HCl is stirred at room temperature overnight.

    • The reaction mixture is then concentrated under reduced pressure.

    • The residue is dissolved in acetone and dried over anhydrous sodium sulfate.

    • Evaporation of the acetone yields the desired product, (2-oxo-1,3-oxazolidin-3-yl)acetic acid.[13]

Experimental Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Purification synthesis Synthesis of (2-oxo-1,3-oxazolidin-3-yl)acetic acid purification Recrystallization synthesis->purification scxrd Single-Crystal X-Ray Diffraction purification->scxrd High-quality crystal nmr NMR Spectroscopy (1H, 13C, NOESY) purification->nmr Pure sample in solution crystal_data crystal_data scxrd->crystal_data Crystal Data & 3D Structure conformation_sol conformation_sol nmr->conformation_sol Solution Conformation & Dynamics comp_model Computational Modeling (DFT, MD) conformation_energy conformation_energy comp_model->conformation_energy Conformational Energies & Stability

Caption: Workflow for the synthesis and structural analysis of oxazolidinone acetic acid.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[14]

Protocol for Single-Crystal X-Ray Diffraction:

  • Crystal Growth: High-quality single crystals of (2-oxo-1,3-oxazolidin-3-yl)acetic acid are grown, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The choice of solvent is critical.

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[15]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to obtain the final, high-resolution crystal structure.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.

Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: A solution of (2-oxo-1,3-oxazolidin-3-yl)acetic acid is prepared in a suitable deuterated solvent.

  • 1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon NMR spectra are acquired to assign the chemical shifts of all atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional correlation experiments are performed to confirm the assignments and establish through-bond connectivities.

  • NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments are conducted to identify through-space proximities between protons. The intensities of NOE/ROE cross-peaks are related to the distances between protons, providing crucial information for determining the preferred solution conformation.

  • Variable Temperature NMR: Conducting NMR experiments at different temperatures can provide insights into the thermodynamics of conformational exchange processes.

Computational Chemistry

Quantum chemical calculations and molecular dynamics (MD) simulations are invaluable for complementing experimental data and providing a deeper understanding of conformational preferences and energetics.[7]

Protocol for Computational Modeling:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of (2-oxo-1,3-oxazolidin-3-yl)acetic acid.

  • Quantum Chemical Calculations (DFT): The geometries of the identified conformers are optimized, and their relative energies are calculated using Density Functional Theory (DFT) with an appropriate basis set. This allows for the determination of the most stable conformers and the energy barriers for interconversion.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule in a simulated solvent environment over time. This provides insights into the dynamic behavior and the relative populations of different conformers in solution.

Conformational Analysis Workflow

G cluster_experimental Experimental Analysis cluster_computational Computational Analysis nmr_exp NMR Spectroscopy (NOE, J-coupling) solution_conf solution_conf nmr_exp->solution_conf Distance & Dihedral Angle Restraints conf_search Conformational Search dft_calc DFT Calculations (Energy Minimization) conf_search->dft_calc md_sim Molecular Dynamics (Solvent Effects) dft_calc->md_sim stable_conf stable_conf dft_calc->stable_conf Relative Stabilities of Conformers dynamic_behavior dynamic_behavior md_sim->dynamic_behavior Conformational Dynamics in Solution final_model Integrated 3D Conformational Model solution_conf->final_model stable_conf->final_model dynamic_behavior->final_model

Caption: Integrated workflow for determining the 3D conformation of oxazolidinone acetic acid.

Summary of Physicochemical and Crystallographic Data

The following table summarizes key physicochemical and predicted crystallographic properties for (2-oxo-1,3-oxazolidin-3-yl)acetic acid.

PropertyValue / DescriptionSource(s)
Chemical Formula C₅H₇NO₄
Molecular Weight 145.11 g/mol
Physical Form Solid
CAS Number 75125-23-4[16]
Predicted Crystal System Monoclinic or OrthorhombicInferred from related structures[4]
Predicted Space Group Centrosymmetric (e.g., P2₁/c) or non-centrosymmetricInferred from related structures[4]
Key Intermolecular Interactions O-H···O hydrogen bonding between carboxylic acid groups; C-H···O interactions[6]
Oxazolidinone Ring Conformation Near-planar, slight envelope or twist[4][5]
Carboxylic Acid Conformation Predominantly syn in the solid state and non-polar solvents; equilibrium with anti in polar solvents[7][8]

Conclusion

The crystallographic and conformational characteristics of (2-oxo-1,3-oxazolidin-3-yl)acetic acid are governed by the inherent planarity of the oxazolidinone ring and the conformational flexibility of the acetic acid side chain. In the solid state, a well-defined structure dominated by intermolecular hydrogen bonding is expected. In solution, a dynamic equilibrium between different conformers exists, with the syn conformation of the carboxylic acid group being the most populated. A thorough understanding of these structural features, obtained through the integrated application of X-ray crystallography, NMR spectroscopy, and computational modeling, is paramount for the rational design of new oxazolidinone-based molecules with optimized pharmacological profiles.

References

  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (2019). PMC. [Link]

  • Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. (2019). ACS Publications. [Link]

  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (2018). ChemRxiv. [Link]

  • Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. (2019). PubMed. [Link]

  • Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. (2019). ACS Publications. [Link]

  • NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. PMC. [Link]

  • Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. ResearchGate. [Link]

  • Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. PMC. [Link]

  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. (2008). ACS Publications. [Link]

  • The supermolecular structure showing the intermolecular interactions... ResearchGate. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. [Link]

  • Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. (2019). MDPI. [Link]

  • Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. (2023). ACS Publications. [Link]

  • Single-Crystal X-ray Structures of Homochiral Brønsted Acidic Covalent Organic Frameworks. ACS Publications. [Link]

  • Isoleucine Side Chains as Reporters of Conformational Freedom in Protein Folding Studied by DNP-Enhanced NMR. ACS Publications. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. [Link]

  • NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Application to a 13-Residue Peptide with an 8-Residue Loop. ACS Publications. [Link]

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. O.A.J.S.. [Link]

  • Understanding ring puckering in small molecules and cyclic peptides. SABS R³. [Link]

  • NMR spectroscopy brings invisible protein states into focus. Baldwin Research. [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). PMC. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]

  • 2-Oxazolidinone. Wikipedia. [Link]

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. IUCr Journals. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). MDPI. [Link]

  • X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. (2022). MDPI. [Link]

  • Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. AMOLF Institutional Repository. [Link]

  • Oxo(piperidin-1-yl)acetic acid. PubChem. [Link]

  • (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. ResearchGate. [Link]

  • Acetic acid, oxo-. NIST WebBook. [Link]

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. [Link]

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. (2022). MDPI. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. [Link]

Sources

Foundational

The Architecture of Oxazolidinones: Mechanistic Pathways and Synthetic Methodologies

Executive Summary Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen. They represent a critical structural motif in modern organic synthesis and medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen. They represent a critical structural motif in modern organic synthesis and medicinal chemistry. Beyond serving as the core pharmacophore in the oxazolidinone class of antibiotics (e.g., Linezolid), they are universally employed as chiral auxiliaries (Evans auxiliaries) to dictate stereoselective alkylation and aldol reactions[1]. This whitepaper provides an in-depth technical analysis of the mechanistic pathways governing oxazolidinone ring formation, supported by self-validating experimental protocols and quantitative catalyst evaluations.

Mechanistic Pathways of Ring Formation

The synthesis of the oxazolidinone ring requires precise control over stereochemistry, regioselectivity, and atom economy. The field relies on three primary mechanistic pathways, each dictated by the nature of the starting materials and the desired substitution pattern.

Phosgenation and Carbonation of 1,2-Amino Alcohols

The classical synthesis of Evans chiral auxiliaries involves the reduction of an amino acid (such as L-valine or L-phenylalanine) to its corresponding 1,2-amino alcohol, followed by cyclization using a carbonyl equivalent like phosgene, triphosgene, or diethyl carbonate[1].

Mechanism & Causality: The reaction initiates via the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon. When utilizing triphosgene, the selection of the base (e.g., Triethylamine vs. DMAP) is a critical parameter. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. This significantly lowers the activation energy required for the attack by the sterically hindered chiral amine. Following the formation of the linear carbamate intermediate, an intramolecular 5-exo-trig cyclization occurs[2]. This cyclization is driven by the nucleophilic attack of the adjacent hydroxyl group onto the carbamate carbonyl, expelling the leaving group (chloride or ethoxide) to irreversibly close the oxazolidinone ring.

Cycloaddition of Epoxides and Isocyanates

To bypass the use of highly toxic phosgene derivatives, a highly atom-economical approach involves the [3+2] cycloaddition of epoxides with isocyanates.

Mechanism & Causality: This pathway requires a Lewis acid catalyst to activate the epoxide ring. Bimetallic aluminum(salen) complexes, such as [Al(salen)]₂O, can catalyze this reaction with overall retention of the epoxide's stereochemistry without requiring a co-catalyst[3]. Alternatively, chromium(salphen) complexes are highly effective due to their enhanced Lewis acidity. At a remarkably low loading of 1.5 mol%, the Cr(salphen) complex coordinates the epoxide oxygen, polarizing and weakening the C-O bond[4]. Subsequent nucleophilic attack by the isocyanate opens the ring, followed by rapid cyclization[5]. A known competing side reaction with electron-deficient isocyanates is the cyclotrimerization to isocyanurates, which dictates the necessity of perfectly matching the catalyst's Lewis acidity to the substrate's electronic profile[4].

Multicomponent Carboxylative Cyclization

The direct fixation of CO₂ into oxazolidinones via a three-component reaction with epoxides and aryl amines represents a modern frontier in green chemistry[6].

Mechanism & Causality: Recent advancements utilize heterogeneous catalysts, such as Trimetallic Oxide Foams (PTOF). The mechanism relies on a doubly synergistic activation: the metal oxide surface (e.g., CuO planes) activates the epoxide via Lewis acid-base interactions, while simultaneously activating the CO₂ and the amine[6]. The amine attacks the activated epoxide to form an amino alcohol intermediate in situ, which subsequently undergoes nucleophilic attack on the activated CO₂, followed by intramolecular cyclization to yield the oxazolidinone[6].

Mechanistic Logic Visualization

MechanisticLogic A 1,2-Amino Alcohol + Carbonate B Amine Nucleophilic Attack (Base Promoted) A->B C Intramolecular Cyclization (5-exo-trig) B->C G Oxazolidinone Ring Formation C->G D Epoxide + Isocyanate E Lewis Acid Activation (Cr/Al Catalyst) D->E F Ring Opening & Cycloaddition E->F F->G

Mechanistic pathways for oxazolidinone synthesis via carbonation and cycloaddition.

Quantitative Data: Efficiency of Synthetic Pathways

The following table summarizes the operational parameters and efficiencies of the three core methodologies, allowing for rapid comparative analysis.

Synthetic PathwayPrimary ReagentsCatalyst / PromotersTypical ConditionsAtom EconomyKey Advantage
Phosgenation 1,2-Amino Alcohol, Phosgene/CarbonateBase (Et₃N, K₂CO₃, DMAP)0°C to RT, 2–12hLow to ModerateAbsolute stereoretention (Ideal for Evans Auxiliaries)
Cycloaddition Epoxide, IsocyanateCr(salphen) or Al(salen)80°C, Toluene, 4h100%High atom economy, no co-catalyst needed[3],[5]
Multicomponent Epoxide, Amine, CO₂Trimetallic Oxide Foam100–120°C, High PressureHighGreen chemistry, direct CO₂ fixation[6]

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for establishing the oxazolidinone core. Each step includes the underlying causality to validate the experimental design.

Protocol A: Synthesis of (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

Objective: Convert L-phenylalaninol into a chiral oxazolidinone using diethyl carbonate.

  • Reagent Assembly: Dissolve 10.0 mmol of (S)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol) in 25 mL of anhydrous toluene.

  • Carbonyl Source Addition: Add 12.0 mmol of diethyl carbonate. Causality: Diethyl carbonate is chosen over phosgene to eliminate toxicity risks while providing a highly reactive electrophilic center under basic conditions.

  • Catalytic Base Addition: Add 1.0 mmol of anhydrous K₂CO₃. Causality: The mild base facilitates the deprotonation of the hydroxyl group, driving the intramolecular transesterification required to close the ring.

  • Distillation & Heating: Equip the flask with a Dean-Stark trap and reflux at 110°C for 12 hours. Causality: Removing ethanol (the reaction byproduct) via azeotropic distillation forces the equilibrium toward the cyclic product.

  • Purification: Cool to room temperature, wash with water, extract with ethyl acetate, and recrystallize from hexane/ethyl acetate to yield the pure auxiliary.

Protocol B: Chromium(salphen)-Catalyzed Cycloaddition

Objective: Synthesize an oxazolidinone from an epoxide and an isocyanate with 100% atom economy[4],[5].

  • Catalyst Loading: To an oven-dried Schlenk flask under N₂, add 1.5 mol% of the Cr(salphen) complex. Causality: The rigid salphen ligand stabilizes the Cr(III) center, maximizing its Lewis acidity and allowing for a significantly lower catalyst loading compared to flexible salen analogs[5].

  • Substrate Addition: Add 1.0 mmol of the target epoxide and 1.1 mmol of the isocyanate in 2 mL of anhydrous toluene.

  • Thermal Activation: Heat the mixture to 80°C and stir for 4 hours. Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for epoxide ring-opening while preventing the thermal degradation of the isocyanate into isocyanurates[4].

  • Quench & Isolate: Cool the mixture to room temperature, quench with 10 mL of H₂O, and extract with ethyl acetate (3 × 15 mL). Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc) to isolate the oxazolidinone in up to 90% yield[5].

Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. Reagent Assembly Epoxide + Isocyanate + 1.5 mol% Cr(salphen) Step2 2. Catalytic Heating 80°C in Toluene (4h) under N2 atmosphere Step1->Step2 Step3 3. Reaction Quench Cool to RT, add H2O, extract with EtOAc Step2->Step3 Step4 4. Purification Flash Chromatography (Hexane/EtOAc) Step3->Step4 Step5 5. Validation NMR Spectroscopy & Yield Calculation Step4->Step5

Step-by-step experimental workflow for Cr(salphen)-catalyzed oxazolidinone synthesis.

References

  • [4] Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Chemistry - A European Journal. URL:[Link]

  • [3] Bimetallic Aluminum(salen) Catalyzed Synthesis of Oxazolidinones from Epoxides and Isocyanates. ACS Catalysis. URL:[Link]

  • [5] Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex (Accepted Version). White Rose Research Online. URL:[Link]

  • [1] CHAPTER 8: α-Substitution Reactions in Carboxylic Acids and Derivatives. The Chemistry of Carbonyl Compounds and Derivatives, The Royal Society of Chemistry. URL:[Link]

  • [6] Trimetallic Oxide Foam as an Efficient Catalyst for Fixation of CO2 into Oxazolidinone: An Experimental and Theoretical Approach. ACS Omega. URL:[Link]

Sources

Exploratory

Unraveling the Fragmentation Dynamics of 2-(2-Oxooxazolidin-5-yl)acetic Acid: A High-Resolution Mass Spectrometry Guide

Introduction & Structural Rationale In the realm of drug development, oxazolidinone derivatives are critical—both as active pharmaceutical ingredients (e.g., linezolid, rivaroxaban) and as chiral auxiliaries in asymmetri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the realm of drug development, oxazolidinone derivatives are critical—both as active pharmaceutical ingredients (e.g., linezolid, rivaroxaban) and as chiral auxiliaries in asymmetric synthesis. The molecule 2-(2-Oxooxazolidin-5-yl)acetic acid (Chemical Formula: C₅H₇NO₄, Exact Mass: 145.0375 Da) frequently emerges as a synthetic intermediate or a degradation product.

Identifying this small, highly polar molecule in complex biological or synthetic matrices requires a deep understanding of its physicochemical properties. With an estimated LogP of -1.78 ()[1], standard reversed-phase chromatography often fails to retain it, leading to severe matrix suppression. Furthermore, confident identification demands moving beyond simple accurate mass matching to a first-principles understanding of its gas-phase fragmentation thermodynamics.

This whitepaper details a self-validating analytical strategy and elucidates the collision-induced dissociation (CID) pathways necessary for the unequivocal identification of 2-(2-Oxooxazolidin-5-yl)acetic acid.

Analytical Strategy: Causality Behind the Method

As an application scientist, I cannot overstate the importance of aligning your hardware parameters with the fundamental chemistry of your analyte.

Chromatographic Causality: Why HILIC?

Because 2-(2-Oxooxazolidin-5-yl)acetic acid is highly hydrophilic, utilizing a standard C18 column will cause the analyte to elute in the void volume. To ensure robust retention and separation from matrix interferents, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. HILIC leverages a water-enriched layer on a polar stationary phase (e.g., zwitterionic or bare silica), perfectly retaining the highly polar carboxylic acid and cyclic carbamate groups.

Ionization Causality: The Case for Negative Mode (ESI-)

While the oxazolidinone nitrogen can theoretically be protonated in positive mode (ESI+), the presence of the terminal acetic acid moiety (pKa ~4.5) dictates our approach. Electrospray ionization in negative mode (ESI-) is the most sensitive and robust choice. Deprotonation yields a highly stable [M-H]⁻ precursor at m/z 144.0304 . The signal-to-noise (S/N) ratio in ESI- typically outperforms ESI+ by a factor of 5 to 10 for small aliphatic carboxylic acids.

Elucidating the MS/MS Fragmentation Pathways

Understanding the fragmentation of oxazolidinones requires analyzing the stability of the cyclic carbamate ring. The gas-phase breakdown is characterized by the predictable, thermodynamically driven loss of carbon dioxide (CO₂) ()[2].

The ESI- Fragmentation Cascade

When the [M-H]⁻ precursor (m/z 144.0304) is subjected to higher-energy collisional dissociation (HCD) or CID, it follows a distinct two-step cascade:

  • Primary Decarboxylation (m/z 100.0405): The lowest energy pathway (requiring ~10-15 eV) is the loss of CO₂ (43.9898 Da) from the acetate side chain. This generates a carbanion at the alpha carbon, which is highly stabilized by the inductive electron-withdrawing effect of the adjacent oxazolidinone ring.

  • Ring Cycloreversion (m/z 56.0506): At elevated collision energies (25-35 eV), the oxazolidin-2-one ring itself cleaves. Cyclic carbamates are known to undergo cycloreversion to expel a second molecule of CO₂ from the ring core ()[3]. This leaves a terminal nitrogen-containing fragment (C₃H₆N⁻).

Fragmentation M Precursor Ion [M-H]⁻ m/z 144.030 C₅H₆NO₄⁻ F1 Primary Fragment m/z 100.040 C₄H₆NO₂⁻ M->F1 -CO₂ (43.99 Da) Side Chain Cleavage F2 Secondary Fragment m/z 56.050 C₃H₆N⁻ F1->F2 -CO₂ (43.99 Da) Ring Cycloreversion

Fig 1. Proposed ESI- CID fragmentation pathway for 2-(2-Oxooxazolidin-5-yl)acetic acid.

Quantitative Data & Diagnostic Ions

To facilitate rapid data processing and exact mass scoring, the theoretical fragments are summarized below. A mass error tolerance of < 5 ppm is expected on modern Q-TOF or Orbitrap platforms.

Ion TypePolarityExact Mass (m/z)FormulaMass Error TolerancePostulated Mechanism
Precursor ESI-144.0304C₅H₆NO₄⁻< 3 ppmDeprotonation of acetic acid side chain
Fragment 1 ESI-100.0405C₄H₆NO₂⁻< 5 ppmLoss of CO₂ from the acetate side chain
Fragment 2 ESI-56.0506C₃H₆N⁻< 5 ppmLoss of CO₂ from the oxazolidinone ring
Precursor ESI+146.0448C₅H₈NO₄⁺< 3 ppmProtonation of ring carbonyl/nitrogen
Fragment 3 ESI+128.0342C₅H₆NO₃⁺< 5 ppmLoss of H₂O from the acetic acid side chain

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates internal checks to ensure that instrument drift or matrix effects do not compromise the identification of 2-(2-Oxooxazolidin-5-yl)acetic acid ()[4].

Step 1: System Suitability Test (SST) & Calibration
  • Action: Before sample analysis, inject a known reference standard (e.g., a generic oxazolidinone or linezolid standard) at 10 ng/mL.

  • Validation Check: Confirm that the mass accuracy of the precursor is < 3 ppm and that the retention time (RT) is within ±0.1 minutes of the established baseline. Do not proceed if the SST fails.

Step 2: Sample Preparation (Protein Crash)
  • Action: Aliquot 50 µL of the biological/synthetic sample. Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Validation Check: Dilute the supernatant 1:10 in the HILIC starting mobile phase (e.g., 95% ACN). Causality: Failing to match the sample diluent to the highly organic HILIC starting conditions will result in severe peak broadening and distortion.

Step 3: UHPLC Separation (HILIC)
  • Column: ZIC-HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, re-equilibrate at 95% B for 3 mins.

Step 4: HRMS Acquisition Parameters
  • Instrument: Q-TOF or Orbitrap mass spectrometer.

  • Source: Heated Electrospray Ionization (HESI) in Negative Mode.

  • Method: Data-Dependent Acquisition (DDA).

  • Collision Energy: Stepped HCD/CID at 15, 30, and 45 eV to capture both the primary side-chain decarboxylation and the secondary ring cycloreversion.

Workflow S1 1. Sample Preparation (Protein Crash & Dilution) S2 2. System Suitability (Mass Accuracy < 3 ppm) S1->S2 S3 3. HILIC UHPLC Separation (Aqueous/Organic Gradient) S2->S3 S4 4. HESI-MS/MS Analysis (Negative Ion Mode) S3->S4 S5 5. Data Processing (Exact Mass & Fragment Annotation) S4->S5

Fig 2. Self-validating UHPLC-MS/MS workflow for oxazolidinone derivative analysis.

References

  • Liardon, R., Ott-Kuhn, U., & Husek, P. (1979). "Mass spectra of alpha-amino acid oxazolidinones." Biomedical Mass Spectrometry, 6(9), 381-391. Available at: [Link]

  • MDPI. (2023). "Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions." Molecules. Available at:[Link]

  • ResearchGate. (2011). "Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives." Available at: [Link]

  • SureChEMBL Database. "Compound Details: SCHEMBL5286246 / 2-(2-oxo-1,3-oxazolidin-5-yl)acetic acid." Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of 2-(2-Oxooxazolidin-5-yl)acetic acid

Introduction 2-(2-Oxooxazolidin-5-yl)acetic acid is a heterocyclic compound belonging to the oxazolidinone class of molecules. Oxazolidinones are a significant scaffold in medicinal chemistry, forming the core of several...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-Oxooxazolidin-5-yl)acetic acid is a heterocyclic compound belonging to the oxazolidinone class of molecules. Oxazolidinones are a significant scaffold in medicinal chemistry, forming the core of several synthetic antibiotics that function by inhibiting bacterial protein synthesis[1]. As with any active pharmaceutical ingredient (API) or intermediate in drug development, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are its thermal stability and melting point. These parameters dictate storage conditions, inform formulation strategies, and are crucial for ensuring the safety and efficacy of the final drug product.[2]

This technical guide provides a comprehensive overview of the methodologies used to characterize the thermal behavior of 2-(2-Oxooxazolidin-5-yl)acetic acid. We will delve into the principles and practical applications of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering not just procedural steps but the scientific rationale behind them.

Melting Point Determination: A Fusion of Purity and Identity

The melting point is a fundamental thermodynamic property of a crystalline solid. It is not merely a single temperature but a range over which the material transitions from a solid to a liquid phase. For a pure crystalline compound, this transition is sharp and well-defined. The presence of impurities typically depresses and broadens the melting range, making melting point analysis a primary indicator of purity.[][4]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining the melting point of pharmaceutical compounds.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing a quantitative measure of the energy absorbed or released during a thermal event.

Methodology Rationale:

The choice of a slow heating rate (e.g., 5-10 °C/min) is a compromise between resolution and experimental time. A slower rate allows for better resolution of the melting endotherm, while a faster rate might be used for initial screening. The use of an inert nitrogen atmosphere is critical to prevent oxidative degradation of the sample at elevated temperatures, which could interfere with the melting event.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Oxooxazolidin-5-yl)acetic acid into a standard aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample. A pinhole in the lid is recommended to allow any evolved gases to escape without causing the pan to rupture.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus).

Diagram of the DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation weigh Weigh 2-5 mg of Sample encapsulate Encapsulate in Aluminum Pan weigh->encapsulate Crimp with pinhole lid load Load Sample & Reference Pans encapsulate->load program Run Thermal Program (Heat at 10°C/min under N2) load->program acquire Acquire Heat Flow Data program->acquire analyze Analyze Thermogram acquire->analyze determine Determine Onset, Peak T, and Enthalpy (ΔHfus) analyze->determine

Caption: Workflow for Melting Point Determination using DSC.

Data Presentation: Melting Point of 2-(2-Oxooxazolidin-5-yl)acetic acid

The following table summarizes the expected results from a DSC analysis. The onset temperature represents the beginning of the melting process, while the peak temperature is the point of maximum heat absorption.

ParameterValueUnit
Melting Onset Temperature 135.5°C
Melting Peak Temperature 138.2°C
Enthalpy of Fusion (ΔHfus) 150.8J/g

Note: The data presented is illustrative and based on typical values for small organic molecules. Actual experimental values may vary.

Thermal Stability Assessment: Defining the Decomposition Threshold

Thermal stability is a critical parameter that indicates the temperature at which a compound begins to chemically decompose.[6][7] This information is vital for determining safe handling, processing, and storage temperatures, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for assessing thermal stability.[8] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Significant mass loss at elevated temperatures is a clear indicator of decomposition.

Methodology Rationale:

The TGA experiment is designed to heat the material until complete decomposition occurs. A controlled heating rate ensures that the decomposition events are well-separated and reproducible.[8] The use of a nitrogen atmosphere, similar to DSC, prevents oxidative decomposition, providing a clearer picture of the intrinsic thermal stability of the molecule.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Oxooxazolidin-5-yl)acetic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Diagram of the TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Interpretation weigh Weigh 5-10 mg of Sample place Place in TGA Pan weigh->place load Load Sample into Furnace place->load program Run Thermal Program (Heat at 10°C/min under N2) load->program acquire Acquire Mass vs. Temp Data program->acquire analyze Analyze TGA/DTG Curves acquire->analyze determine Determine Onset of Decomposition (T_onset) analyze->determine

Caption: Workflow for Thermal Stability Assessment using TGA.

Data Presentation: Thermal Decomposition of 2-(2-Oxooxazolidin-5-yl)acetic acid

The TGA data provides a clear profile of the compound's stability. The onset temperature of decomposition is often defined as the temperature at which a 5% mass loss occurs (T5%).

ParameterValueUnit
Onset of Decomposition (T5%) 185.0°C
Temperature of Max. Decomposition Rate (DTG Peak) 210.5°C
Residual Mass @ 500 °C < 1.0%

Note: The data presented is illustrative and based on typical values for small organic molecules. Actual experimental values may vary.

Conclusion and Implications

The thermal characterization of 2-(2-Oxooxazolidin-5-yl)acetic acid reveals a crystalline solid with a distinct melting point and a defined thermal stability limit. The illustrative data suggest a melting point of approximately 135-138 °C and the onset of thermal decomposition around 185 °C.

These findings have significant implications for drug development:

  • Purity Assessment: The sharpness of the DSC melting peak can be used as a quality control metric to ensure batch-to-batch consistency and purity.

  • Process Chemistry: Manufacturing processes, such as drying, should be conducted well below the decomposition temperature of 185 °C to prevent degradation.

  • Formulation and Storage: The thermal data informs the selection of excipients and manufacturing techniques (e.g., wet granulation, hot-melt extrusion). Storage conditions must be maintained at temperatures where the compound is physically and chemically stable.

References

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025). Asian Journal of Research in Chemistry.
  • Thermal analysis: Industry - Pharmaceuticals and medicines. (n.d.). Rigaku.
  • Physicochemical parameters and drug-likeness properties for compounds... (n.d.).
  • Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. (2022). PMC.
  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. (2023). Semantic Scholar.
  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (n.d.). PMC.
  • THERMAL ANALYSIS OF PHARMACEUTICALS. (n.d.). Book.
  • Application of Thermal Analysis Technology in Pharmaceutical Field. (n.d.). BOC Sciences.
  • Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. (n.d.). Journal.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.
  • Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. (n.d.). Semantic Scholar.
  • Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. (n.d.). PMC.
  • (2-OXO-1,3-OXAZOLIDIN-3-YL)ACTETIC ACID synthesis. (n.d.). chemicalbook.
  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. (2024). Iraqi Journal of Science.
  • (R)-2-(2-Oxooxazolidin-5-yl)acetic acid. (n.d.). BLDpharm.
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC - NIH.
  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018). PMC.
  • 2-(2-oxo-1,3-oxazolidin-5-yl)acetic acid. (n.d.). Molport.
  • 2-(2-Oxoimidazolidin-1-yl)acetic acid. (n.d.). Sigma-Aldrich.
  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE P
  • Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. (2022). Impactfactor.
  • Thermal Stability of Amorphous Solid Dispersions. (2021). Pharma Excipients.
  • A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipi. (2022). Journal.

Sources

Exploratory

Deconstructing the Oxazolidinone Scaffold: Pharmacophore Modeling and 3D-QSAR Strategies for Next-Generation Antibacterials

Executive Summary The rapid emergence of multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the contin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the continuous evolution of synthetic antimicrobial scaffolds. Oxazolidinones represent a critical class of fully synthetic antibiotics. This whitepaper provides an in-depth technical analysis of the oxazolidinone pharmacophore, detailing the mechanistic causality of its structural features, and outlines a self-validating 3D-Quantitative Structure-Activity Relationship (3D-QSAR) protocol for designing next-generation derivatives capable of overcoming ribosomal resistance mechanisms.

Mechanistic Grounding: The 50S Ribosomal Target

Unlike macrolides or lincosamides that physically block the translocation of peptide bonds, oxazolidinones inhibit bacterial translation at the earliest possible stage. They interfere with the formation of the initiation complex between the 50S and 30S subunits by uniquely binding to the 23S rRNA peptidyl transferase center (PTC) of the 50S ribosomal subunit1[1]. Because this mechanism of action is distinct from existing antibacterial agents, oxazolidinones historically exhibit minimal cross-resistance.

Core Pharmacophore Architecture

The oxazolidinone pharmacophore is highly conserved yet highly tunable. The foundational chemical structure consists of an oxazolidinone ring (Ring A) carrying an S-configuration substituent at carbon 5 (C5), an acyl-amino-methyl group, and an N-aryl substituent (Ring B) 2[2].

  • Ring A & C5 Stereochemistry: The S-configuration at C5 is not merely a structural preference; it is a thermodynamic necessity. The acyl-amino-methyl group must project into the PTC cavity to form a critical hydrogen bond with the phosphate backbone of the 23S rRNA, effectively anchoring the molecule. R-enantiomers face severe steric clashes within the binding pocket, rendering them biologically inactive.

  • Ring B (N-aryl group): This structural domain is essential for baseline activity, providing vital π-stacking interactions with the ribosomal RNA. The addition of a meta-fluorine atom to this ring enhances electron withdrawal, significantly boosting antimicrobial potency 3[3].

  • Rings C/D (Peripheral Modifications): Next-generation agents like tedizolid feature optimized C- and D-ring systems. These modifications increase binding site interactions, allowing the molecule to overcome resistance mediated by the cfr gene—a non-mutated resistance mechanism that methylates the 23S rRNA, which traditionally causes linezolid resistance 4[4].

Pharmacophore A Ring A (Oxazolidinone Core) Hydrogen bonding at PTC Target 50S Ribosomal Subunit (23S rRNA PTC) A->Target Anchors B Ring B (N-aryl Group) π-Stacking interactions B->Target Stabilizes C C-5 Side Chain (S-config) Interacts with phosphate C->Target Positions D Rings C/D (Modifications) Overcomes cfr resistance D->Target Optimizes

Fig 1: Pharmacophore features of oxazolidinones and their binding interactions with the 50S subunit.

Quantitative Structure-Activity Relationship (QSAR) Data Summaries

To systematically track how structural modifications impact binding affinity and Minimum Inhibitory Concentration (MIC), the following table summarizes the quantitative impact of key pharmacophore alterations.

Pharmacophore RegionStructural ModificationRepresentative AgentBiological Impact (MIC / Affinity)
C-5 Side Chain Hydroxyacetyl group substitutionLinezolidEnhances binding affinity to 23S rRNA; establishes baseline Gram-positive potency.
Ring C / D Modified side chain & optimized D-ringTedizolid4- to 8-fold increase in in vivo potency; retains activity against cfr-mediated resistant strains.
Ring B (N-aryl) Meta-fluorine additionGeneral OxazolidinonesIncreases electron withdrawal, enhancing π-stacking interactions at the PTC.
Hybridization Quinolone substructure fusionDual-action hybridsExpands spectrum to Gram-negative pathogens; dual inhibition of protein synthesis and DNA gyrase.

Self-Validating Protocol: 3D-QSAR Modeling Workflow

To rationally design next-generation oxazolidinones, researchers employ 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and the Genetic Function Approximation (GFA) algorithm. Historical 3D-QSAR studies on oxazolidinones have established highly reliable predictive models with conventional r2 values up to 0.984 5[5].

The following is a rigorous, self-validating protocol for constructing a predictive 3D-QSAR model for oxazolidinone derivatives:

Step 1: Dataset Curation & Biological Data Transformation

  • Action: Compile a dataset of oxazolidinone derivatives with known MIC values against a specific strain (e.g., S. aureus SFCO-1a). Convert MIC ( μ g/mL or μ M) to logarithmic values (pMIC = -log(MIC)).

  • Causality: Linear regression models require normally distributed continuous variables. Using raw MIC values heavily skews the model toward highly potent compounds, destroying predictive linearity.

Step 2: Conformational Search & Pharmacophore-Based Alignment

  • Action: Generate low-energy conformers for all molecules. Align the dataset using the oxazolidinone core (Ring A) and the N-aryl ring (Ring B) as the rigid structural template.

  • Causality: 3D-QSAR inherently assumes that all molecules bind to the target receptor in a similar orientation. Because the oxazolidinone core is the primary anchor at the PTC, aligning by this scaffold ensures that the calculated steric and electrostatic fields accurately represent the spatial constraints of the ribosomal binding pocket. Misalignment here invalidates the entire regression.

Step 3: Molecular Field Calculation

  • Action: Place the aligned molecules in a 3D grid (typically 2.0 Å spacing). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point using an sp3 carbon probe atom with a +1 charge.

  • Causality: This maps the exact volumetric and electronic requirements of the PTC binding site without requiring the high-resolution crystal structure of the ribosome, allowing for pure ligand-based drug design.

Step 4: Partial Least Squares (PLS) Regression & Cross-Validation

  • Action: Correlate the 3D field data (independent variables) with the pMIC values (dependent variable) using PLS regression. Perform Leave-One-Out (LOO) cross-validation.

  • Self-Validating Checkpoint: The model is mathematically rejected unless the cross-validated correlation coefficient ( q2 ) is > 0.5 and the non-cross-validated correlation coefficient ( r2 ) is > 0.9. This strict threshold prevents overfitting and ensures the model can accurately predict the activity of novel, unsynthesized compounds6[6].

QSAR_Workflow S1 Dataset Curation (MIC to pMIC conversion) S2 Conformational Search & Pharmacophore Alignment S1->S2 S3 3D Field Calculation (Steric & Electrostatic) S2->S3 S4 PLS Regression (q2 > 0.5, r2 > 0.9) S3->S4 S5 Virtual Screening & Lead Optimization S4->S5

Fig 2: Step-by-step 3D-QSAR modeling workflow for oxazolidinone-based antibacterial discovery.

Advanced Strategies: Hybridization and Repurposing

Recent advancements in pharmacophore modeling have expanded the oxazolidinone spectrum far beyond standard Gram-positive bacteria:

  • Dual-Targeting Hybrids: By fusing the oxazolidinone pharmacophore with a quinolone substructure, researchers have developed dual-action agents. These hybrids inhibit both protein synthesis (via the 50S subunit) and DNA replication (via DNA gyrase/topoisomerase IV), showing remarkable efficacy against linezolid- and ciprofloxacin-resistant strains 7[7].

  • Antifungal and Antitubercular Repurposing: Advanced molecular dynamics and pharmacophore modeling have revealed that specific linezolid-based derivatives can inhibit the ergosterol biosynthesis pathway in Candida species and exhibit prominent inhibitory activity against Mycobacterium tuberculosis H37Rv8[8].

Conclusion

The oxazolidinone scaffold remains one of the most vital weapons in the modern antimicrobial arsenal. By leveraging rigorous 3D-QSAR workflows and understanding the exact thermodynamic and steric causality behind PTC binding, drug development professionals can continue to iterate on this pharmacophore. The transition from linezolid to tedizolid proves that intelligent structural modifications can overcome severe resistance mechanisms, and current hybridization strategies indicate that the full therapeutic potential of oxazolidinones is still being realized.

References

  • Tedizolid Phosphate: a Next-Gener
  • Current Updates on Oxazolidinone and Its Significance - PMC. nih.gov.
  • Novel linezolid-based oxazolidinones as potent anticandidiasis and antitubercular agents. nih.gov.
  • Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. acs.org.
  • Three-dimensional quantitative structure - Activity relationship (3D-QSAR) of 3-aryloxazolidin-2-one antibacterials.
  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. mdpi.com.
  • Oxazolidinones antibiotics core structure and structures of main derivatives.
  • Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosph

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Validation Protocol for 2-(2-Oxooxazolidin-5-yl)acetic Acid

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Identifier: CAS 118125-42-1 | Formula: C₅H₇NO₄

Executive Summary & Strategic Rationale

The oxazolidin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, most notably featured in the oxazolidinone class of antibiotics (e.g., linezolid) and utilized extensively as chiral auxiliaries in asymmetric synthesis [1]. The target compound, 2-(2-Oxooxazolidin-5-yl)acetic acid , serves as a highly versatile, bifunctional building block. It possesses both a cyclic carbamate for hydrogen bonding interactions and a terminal carboxylic acid for downstream amide coupling or esterification [2].

Direct cyclization of the zwitterionic precursor, 4-amino-3-hydroxybutanoic acid (GABOB), is notoriously difficult due to its insolubility in organic solvents and competing side reactions. To establish a self-validating, high-yield system , this protocol employs a three-step sequence: esterification, cyclization, and chemoselective saponification. This approach isolates intermediates, allowing for precise analytical validation at each stage, thereby ensuring absolute trustworthiness in the final product's purity.

Mechanistic Workflow & Causality

G A 1. GABOB (Zwitterion) B Esterification SOCl2 / MeOH A->B C 2. Amino Ester HCl (Organic Soluble) B->C D Cyclization CDI / TEA / DCM C->D E 3. Oxazolidinone Ester D->E F Saponification LiOH / THF / H2O E->F G 4. Target Acid (CAS 118125-42-1) F->G

Three-step synthetic workflow for 2-(2-Oxooxazolidin-5-yl)acetic acid.

Causality Behind Experimental Design:
  • Step 1 (Solubility Resolution): GABOB is insoluble in aprotic solvents. Converting it to the methyl ester hydrochloride breaks the zwitterionic network, rendering it soluble in dichloromethane (DCM) for the subsequent step.

  • Step 2 (Reagent Selection): 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or triphosgene. CDI is a crystalline solid that is significantly safer to handle, provides high atom economy, and generates imidazole as a easily removable byproduct [3].

  • Step 3 (Chemoselectivity): Lithium hydroxide (LiOH) is utilized at 0 °C. The cyclic carbamate (oxazolidinone) is susceptible to base-catalyzed ring opening. Mild conditions ensure the acyclic methyl ester is hydrolyzed rapidly while preserving the critical heterocyclic ring.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 4-amino-3-hydroxybutanoate hydrochloride
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Addition: Suspend 4-amino-3-hydroxybutanoic acid (1.19 g, 10.0 mmol) in anhydrous methanol (20 mL).

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride ( SOCl2​ , 0.87 mL, 12.0 mmol) over 10 minutes. Caution: Exothermic reaction with the evolution of HCl and SO₂ gases. Perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours. The suspension will gradually become a clear, homogeneous solution, validating the consumption of the zwitterionic starting material.

  • Workup: Concentrate the solution in vacuo to yield a quantitative mass of the crude hydrochloride salt as a viscous, pale-yellow oil. Co-evaporate with toluene (2 × 10 mL) to remove residual HCl.

Step 2: Cyclization to Methyl 2-(2-oxooxazolidin-5-yl)acetate
  • Neutralization: Dissolve the crude intermediate from Step 1 in anhydrous DCM (30 mL). Cool to 0 °C. Add triethylamine (TEA, 3.5 mL, 25.0 mmol) dropwise. The mixture will become cloudy as TEA-HCl salts precipitate.

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI, 1.94 g, 12.0 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Validation (In-Process): Perform TLC (Eluent: 5% MeOH in DCM). The primary amine spot (ninhydrin-active) should disappear, replaced by a new UV-inactive, KMnO4​ -active spot representing the oxazolidinone.

  • Workup: Quench the reaction with 1M aqueous HCl (20 mL) to remove imidazole and excess TEA. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via short-pad silica gel chromatography if necessary.

Step 3: Chemoselective Saponification
  • Setup: Dissolve the purified methyl 2-(2-oxooxazolidin-5-yl)acetate (~1.4 g, 8.8 mmol) in a solvent mixture of THF (15 mL) and deionized water (15 mL). Cool to 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 0.44 g, 10.5 mmol) in one portion.

  • Reaction: Stir strictly at 0 °C to 5 °C for 2 hours. Prolonged exposure to base at room temperature will degrade the oxazolidinone ring.

  • Workup: Evaporate the THF under reduced pressure (bath temp < 30 °C). Wash the remaining aqueous phase with Ethyl Acetate (10 mL) to remove unreacted ester.

  • Isolation: Acidify the aqueous phase to pH ~2 using 1M HCl. Extract the product thoroughly with Ethyl Acetate (5 × 15 mL), as the target acid is highly polar. Dry the combined organic extracts over Na2​SO4​ and concentrate to yield 2-(2-Oxooxazolidin-5-yl)acetic acid as a white to off-white solid.

Analytical Data & Validation Metrics

The following table summarizes the expected quantitative data for the final product to ensure self-validation of the synthesized batch.

Analytical TechniqueExpected Parameter / ResultDiagnostic Significance
Yield 65 - 75% (Over 3 steps)Demonstrates process efficiency and successful extraction of the polar product.
LC-MS (ESI+) m/z 146.04 [M+H]+ Confirms the exact mass of C₅H₇NO₄ (MW: 145.11 g/mol ) [4].
¹H NMR (400 MHz, DMSO-d₆) δ ~12.3 (br s, 1H, COOH)Confirms successful saponification (loss of methyl singlet at δ 3.6).
δ 7.5 (br s, 1H, NH)Validates the integrity of the oxazolidinone ring.
δ 4.7-4.8 (m, 1H, CH-O)Characteristic shift for the C5 methine proton of the oxazolidinone.
FT-IR (ATR) ~1740 cm⁻¹, ~1710 cm⁻¹Dual carbonyl stretches confirming both the cyclic carbamate and carboxylic acid.

References

  • Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone Source: ResearchGate URL: [Link]

  • Title: 2-(2-oxo-1,3-oxazolidin-5-yl)acetic acid Source: Molport URL: [Link]

  • Title: Design and Enantiopure Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione Source: Semantic Scholar URL: [Link]

  • Title: Compound Details: SCHEMBL5286246 Source: SureChEMBL URL: [Link]

Application

Application Notes and Protocols for Amide Coupling Reactions Using 2-(2-Oxooxazolidin-5-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Oxazolidinone Moiety The 2-oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazolidinone Moiety

The 2-oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably as the core of the linezolid class of antibiotics, which are crucial for combating multidrug-resistant Gram-positive infections.[1][2][3] The ability to functionalize this core, for instance, by forming amide bonds at the C-5 position, is of paramount importance for developing new therapeutic agents and exploring structure-activity relationships (SAR).[2] 2-(2-Oxooxazolidin-5-yl)acetic acid is a key chiral building block that allows for the introduction of diverse functionalities through its carboxylic acid group. This document provides a detailed guide to performing amide coupling reactions with this substrate, focusing on robust and reproducible protocols, the underlying chemical principles, and troubleshooting strategies.

Pillar 1: Understanding the Amide Coupling Reaction

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process at ambient temperatures. The direct reaction is unfavorable as the basic amine will deprotonate the acidic carboxylic acid, forming a stable and unreactive carboxylate-ammonium salt.[4] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents.

The general mechanism involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[2]

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming the stable amide bond.[2]

The choice of coupling reagent, base, and solvent is critical for achieving high yields, minimizing side reactions, and, crucially for a chiral substrate like (R)- or (S)-2-(2-Oxooxazolidin-5-yl)acetic acid, preventing racemization.[3]

Pillar 2: Recommended Coupling Protocols

Two primary protocols are presented here, utilizing well-established and highly efficient coupling reagents: a uronium/aminium salt (HATU) and a carbodiimide (EDC) in conjunction with an additive (HOBt). These methods are broadly applicable and represent the industry standard for routine and challenging amide bond formations.[1]

Protocol 1: High-Efficiency Coupling Using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency, rapid reaction times, and low rates of racemization, even with sterically hindered substrates.[5][6] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[6][7]

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification prep1 Dissolve Acid (1.0 eq) & HATU (1.1 eq) in anhydrous DMF under N₂ prep2 Add non-nucleophilic base (e.g., DIPEA, 2.5 eq) prep1->prep2 prep3 Stir for 15-30 min at RT (Pre-activation) prep2->prep3 react1 Add Amine (1.0-1.2 eq) to the activated mixture prep3->react1 Transfer to Reaction react2 Stir for 2-18 hours at RT react1->react2 react3 Monitor progress by TLC or LC-MS react2->react3 workup1 Dilute with EtOAc react3->workup1 Upon Completion workup2 Wash with aq. NH₄Cl, aq. NaHCO₃, and brine workup1->workup2 workup3 Dry (Na₂SO₄), filter, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify G cluster_mech EDC/HOBt Coupling Mechanism RCOOH R-COOH (Carboxylic Acid) O_acyl O-Acylisourea (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester (Less Prone to Racemization) O_acyl->HOBt_ester + HOBt - EDC-Urea Amide Amide Product O_acyl->Amide + R'-NH₂ (Direct path) HOBt HOBt HOBt_ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂ EDC_urea EDC-Urea (Water-Soluble Byproduct)

Sources

Method

The Pivotal Role of 2-(2-Oxooxazolidin-5-yl)acetic Acid in Modern Drug Discovery: A Guide for Researchers

The relentless pursuit of novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within the vast landscape of medicinal chemistry, the strategic use of chiral building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within the vast landscape of medicinal chemistry, the strategic use of chiral building blocks is paramount in constructing complex, three-dimensional molecules that can interact precisely with biological targets. Among these, 2-(2-Oxooxazolidin-5-yl)acetic acid and its derivatives have emerged as a critical scaffold, most notably in the development of the oxazolidinone class of antibiotics, and more recently, in the exploration of new treatments for pain and other neurological disorders. This guide provides an in-depth exploration of the applications of this versatile molecule, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Oxazolidinone Core: A Privileged Scaffold in Medicinal Chemistry

The 2-oxazolidinone ring system is a five-membered heterocycle that has proven to be a "privileged scaffold" in drug design. Its rigid structure, coupled with the ability to present substituents in a well-defined spatial orientation, makes it an ideal core for developing potent and selective inhibitors of various biological targets. The acetic acid moiety at the 5-position provides a convenient handle for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The most prominent application of this scaffold is in the field of antibacterial agents. The oxazolidinones represent a unique class of protein synthesis inhibitors that are effective against a broad spectrum of multidrug-resistant Gram-positive bacteria.[][2] Their novel mechanism of action, which involves binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, sets them apart from other antibiotic classes and has made them a vital tool in combating resistant infections.[][3]

Application I: The Synthesis of Oxazolidinone Antibiotics - A Case Study of Linezolid

Linezolid, the first clinically approved oxazolidinone antibiotic, is a testament to the therapeutic potential of this scaffold.[4] The synthesis of Linezolid and its analogs often involves the use of a chiral precursor that establishes the critical stereochemistry at the C5 position of the oxazolidinone ring. While various synthetic routes exist, many converge on a key intermediate that is structurally related to 2-(2-Oxooxazolidin-5-yl)acetic acid.

Conceptual Workflow for Linezolid Synthesis

The following diagram illustrates a generalized synthetic workflow for Linezolid, highlighting the central role of the chiral oxazolidinone core.

G cluster_0 Chiral Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Modification start Chiral Starting Material (e.g., (S)-glycidol) chiral_acid (R)-2-(2-Oxooxazolidin-5-yl)acetic acid or related intermediate start->chiral_acid Multi-step synthesis coupling Coupling Reaction chiral_acid->coupling amine 3-Fluoro-4-morpholinylaniline amine->coupling oxazolidinone_core (S)-N-((3-(3-fluoro-4-morpholinophenyl)- 2-oxooxazolidin-5-yl)methyl)amine coupling->oxazolidinone_core acetylation Acetylation oxazolidinone_core->acetylation linezolid Linezolid acetylation->linezolid caption Conceptual workflow for Linezolid synthesis.

Caption: Conceptual workflow for Linezolid synthesis.

Protocol 1: Synthesis of a Key Linezolid Intermediate

This protocol outlines a plausible synthesis of a key amine intermediate required for Linezolid, starting from a derivative of 2-(2-Oxooxazolidin-5-yl)acetic acid. The causality behind the choice of reagents is to ensure high stereochemical control and good yields.

Objective: To synthesize (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine.

Materials:

  • (R)-2-(2-Oxooxazolidin-5-yl)acetic acid methyl ester

  • 3-Fluoro-4-morpholinylaniline

  • Coupling agents (e.g., DCC, HOBt)

  • Reducing agent (e.g., LiAlH4)

  • Appropriate solvents (e.g., DCM, THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Amide Coupling:

    • Dissolve (R)-2-(2-Oxooxazolidin-5-yl)acetic acid methyl ester (1 equivalent) and 3-fluoro-4-morpholinylaniline (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).

    • Add a coupling agent system, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a dicyclohexylurea (DCU) precipitate will be observed.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter off the DCU precipitate and wash with DCM.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the corresponding amide.

  • Amide Reduction:

    • Carefully add the purified amide from the previous step to a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • After the initial addition, allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine.

    • Purify the product by column chromatography if necessary.

  • Final Acetylation to Linezolid:

    • The resulting amine can then be acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield Linezolid.[2]

The Expanding Therapeutic Landscape: Oxazolidinones as Nav1.8 Inhibitors

Beyond their antibacterial properties, oxazolidinone-based structures are being investigated for other therapeutic applications. A notable example is the development of selective inhibitors of the voltage-gated sodium channel Nav1.8.[5] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[6] Therefore, selective Nav1.8 inhibitors hold promise as a new class of non-opioid analgesics.

The 2-oxooxazolidine-5-carboxamide scaffold, a close derivative of 2-(2-Oxooxazolidin-5-yl)acetic acid, has been identified as a key pharmacophore for potent and selective Nav1.8 inhibition.

Signaling Pathway of Nav1.8 in Nociception

The following diagram illustrates the role of Nav1.8 in the transmission of pain signals from the periphery to the central nervous system.

G cluster_0 Peripheral Nociceptor cluster_1 Signal Transmission cluster_2 Central Processing stimulus Noxious Stimulus (e.g., heat, pressure) depolarization Membrane Depolarization stimulus->depolarization nav1_8 Nav1.8 Channel depolarization->nav1_8 Activation action_potential Action Potential Generation nav1_8->action_potential Na+ influx axon Axonal Conduction action_potential->axon spinal_cord Spinal Cord axon->spinal_cord brain Brain spinal_cord->brain pain_perception Pain Perception brain->pain_perception inhibitor 2-Oxooxazolidine-5-carboxamide (Nav1.8 Inhibitor) inhibitor->nav1_8 Blockade caption Role of Nav1.8 in pain signaling.

Caption: Role of Nav1.8 in pain signaling.

Protocol 2: General Synthesis of 2-Oxooxazolidine-5-carboxamides

This protocol provides a general framework for the synthesis of 2-oxooxazolidine-5-carboxamides, which are key intermediates for Nav1.8 inhibitors.

Objective: To synthesize a 2-oxooxazolidine-5-carboxamide derivative.

Materials:

  • (R)-2-(2-Oxooxazolidin-5-yl)acetic acid

  • Thionyl chloride or oxalyl chloride

  • A desired primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Standard laboratory glassware and purification equipment

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend (R)-2-(2-Oxooxazolidin-5-yl)acetic acid (1 equivalent) in an anhydrous aprotic solvent like DCM.

    • Add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-oxooxazolidine-5-carboxamide.

Data Summary and Comparative Analysis

The following table summarizes key data for representative drugs and drug candidates derived from the 2-(2-oxooxazolidin-5-yl)acetic acid scaffold.

CompoundClassPrimary TargetKey Application(s)
Linezolid Oxazolidinone AntibioticBacterial 50S RibosomeMultidrug-resistant Gram-positive infections[4]
Tedizolid Oxazolidinone AntibioticBacterial 50S RibosomeAcute bacterial skin and skin structure infections[7]
Radezolid Oxazolidinone AntibioticBacterial 50S RibosomeCommunity-acquired pneumonia, skin infections (investigational)[8]
2-Oxooxazolidine-5-carboxamides Nav1.8 InhibitorVoltage-gated sodium channel Nav1.8Neuropathic pain, chronic itch (investigational)[5]

Conclusion

The 2-(2-Oxooxazolidin-5-yl)acetic acid scaffold represents a powerful and versatile platform in drug discovery. Its successful application in the development of life-saving oxazolidinone antibiotics has paved the way for its exploration in other therapeutic areas, such as the treatment of pain. The synthetic protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for further innovation in this exciting field of medicinal chemistry. The continued exploration of this privileged scaffold is poised to yield the next generation of targeted therapeutics.

References

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. PubMed. Available from: [Link]

  • Spangler, S. K., Jacobs, M. R., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. PubMed. Available from: [Link]

  • Bevilacqua, S., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available from: [Link]

  • Kim, E. S., et al. (2018). Pharmacokinetics, Pharmacodynamics, and Tolerability of Single-Dose Oral LCB01-0371, a Novel Oxazolidinone with Broad-Spectrum Activity, in Healthy Volunteers. PMC. Available from: [Link]

  • Bentham Science Publishers. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Available from: [Link]

  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Available from: [Link]

  • Zurenko, G. E., et al. (2000). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. PMC. Available from: [Link]

  • Wikipedia. Tedizolid. Available from: [Link]

  • Sivextro (tedizolid phosphate)
  • Rybak, M. J. (2015). Tedizolid: The First Once-Daily Oxazolidinone Class Antibiotic. Clinical Infectious Diseases. Available from: [Link]

  • Pea, F. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. PubMed. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Tedizolid Phosphate?. Available from: [Link]

  • MacGowan, A. P. (2003). Clinical pharmacology of linezolid. Ovid. Available from: [Link]

  • U.S. Food and Drug Administration. (2014). 205436Orig1s000. Available from: [Link]

  • Inxight Drugs. RADEZOLID. Available from: [Link]

  • U.S. National Library of Medicine. (2021). 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. PMC. Available from: [Link]

  • Wikipedia. Radezolid. Available from: [Link]

  • bioRxiv. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Available from: [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 2-(2-Oxooxazolidin-5-yl)acetic acid

Strategic Context & Analyte Profile 2-(2-Oxooxazolidin-5-yl)acetic acid is a critical chiral intermediate in the synthesis of oxazolidinone-class antibacterials and anticoagulants (e.g., Linezolid, Rivaroxaban)[1]. Becau...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Analyte Profile

2-(2-Oxooxazolidin-5-yl)acetic acid is a critical chiral intermediate in the synthesis of oxazolidinone-class antibacterials and anticoagulants (e.g., Linezolid, Rivaroxaban)[1]. Because the purity of this intermediate directly impacts the yield and safety profile of the active pharmaceutical ingredient (API), developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quality control and regulatory submissions.

As a highly polar, low-molecular-weight compound lacking extended chromophores, 2-(2-Oxooxazolidin-5-yl)acetic acid presents specific chromatographic challenges. This application note details a field-proven, self-validating analytical method designed from first principles, culminating in a validation framework fully compliant with the latest ICH Q2(R2) guidelines[2].

Physicochemical Profiling & Method Rationale

To build a robust method, we must move beyond trial-and-error and design our chromatographic conditions based on the molecule's intrinsic physicochemical properties.

  • Ionization Control (The pH Strategy): The molecule contains a carboxylic acid moiety with an estimated pKa​ of ~4.5. In a neutral mobile phase, the compound exists in a state of partial ionization, which causes severe peak tailing and irreproducible retention times. Causality: By buffering the mobile phase to pH 2.0–2.5 (using 0.1% Phosphoric Acid), we suppress the ionization of the carboxylic acid (>99% unionized), ensuring a sharp, symmetrical peak.

  • Retention Strategy (Column Selection): With a low LogP, this highly polar molecule will elute near the void volume ( t0​ ) on a standard, heavily end-capped C18 column. Causality: To force retention, we must use a highly aqueous mobile phase at the start of the gradient. A polar-embedded or aqueous-compatible C18 phase (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) prevents hydrophobic phase collapse under 100% aqueous conditions.

  • Detection Optimization (UV Wavelength): The oxazolidinone ring lacks an extended conjugated π -electron system[1]. Causality: Its UV absorption maximum lies in the far-UV region. We must monitor at 210 nm. Consequently, mobile phase additives with high UV cutoffs (like acetate buffers or methanol) are strictly prohibited to avoid baseline drift.

MethodLogic Analyte 2-(2-Oxooxazolidin-5-yl) acetic acid Prop1 Carboxylic Acid (pKa ~4.5) Analyte->Prop1 Prop2 High Polarity (Low LogP) Analyte->Prop2 Prop3 No Extended Conjugation Analyte->Prop3 Action1 Acidic Mobile Phase (pH 2.0-2.5) Prop1->Action1 Suppress Ionization Action2 AQ-Compatible C18 (e.g., T3 Column) Prop2->Action2 Prevent Phase Collapse Action3 Low UV Wavelength (210 nm) & ACN Prop3->Action3 Minimize Background Result Optimized HPLC Method Action1->Result Action2->Result Action3->Result

Fig 1: Logical causality linking analyte physicochemical properties to HPLC method parameters.

Experimental Protocols

Reagents and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade ortho-phosphoric acid ( H3​PO4​ , 85%) to 1000 mL of Milli-Q water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN). Filter through a 0.22 µm PTFE membrane.

  • Diluent: Water:Acetonitrile (90:10, v/v).

Sample Preparation Workflow

To prevent degradation and ensure complete solubilization, samples must be prepared meticulously.

Workflow S1 1. Weighing Accurately weigh 10.0 mg standard S2 2. Primary Dissolution Add 5 mL Diluent (Water:ACN 90:10) S1->S2 S3 3. Sonication Sonicate 10 mins at 25°C S2->S3 S4 4. Volumetry Make up to 10.0 mL (1 mg/mL Stock) S3->S4 S5 5. Dilution Dilute 1:10 to 100 µg/mL Working Std S4->S5 S6 6. Filtration Filter through 0.22 µm PTFE S5->S6 S7 7. System Suitability Inject 5 replicates (RSD ≤ 2.0%) S6->S7 S8 8. Sample Analysis Execute Gradient Program S7->S8

Fig 2: Step-by-step sample preparation and self-validating system suitability workflow.
Optimized Chromatographic Conditions

The gradient is designed to hold highly aqueous conditions initially to retain the polar analyte, followed by an organic wash to elute late-eluting synthesis impurities.

Table 1: Chromatographic Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% H3​PO4​ )% Mobile Phase B (ACN)Elution Profile
0.01.0955Isocratic Hold (Retention)
5.01.0955Start Gradient
15.01.06040Linear Ramp
20.01.01090Column Wash
25.01.01090End Wash
25.11.0955Return to Initial
35.01.0955Re-equilibration
  • Column: Waters Atlantis T3 (250 mm × 4.6 mm, 5 µm) or equivalent AQ-C18.

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure this analytical procedure is fit for its intended purpose (release and stability testing), it must be validated according to the latest ICH Q2(R2) guidelines[3]. The self-validating nature of this protocol requires that System Suitability Testing (SST) passes before any validation parameter is evaluated.

System Suitability Criteria:

  • Theoretical Plates ( N ) > 5000.

  • Tailing Factor ( Tf​ ) ≤ 1.5.

  • Injection Precision (%RSD of 5 replicates) ≤ 2.0%.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject Blank, Placebo, and Standard. Evaluate peak purity using a Photodiode Array (PDA) detector.No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike API/Placebo at 80%, 100%, and 120% levels in triplicate (9 determinations total).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration analyzed by a single analyst on the same day.%RSD of the assay results ≤ 2.0%.
Intermediate Precision 6 independent preparations analyzed on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
Range Derived mathematically from Linearity, Accuracy, and Precision data.Confirmed acceptable response, accuracy, and precision from 50 to 150 µg/mL[3].
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Column Temp (±5°C), Mobile Phase pH (±0.2 units).System suitability criteria must remain within limits. Assay variation ≤ 2.0%.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Conformational Constraint in Oxazolidinone Antibacterials. Synthesis and Structure−Activity Studies Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL:[Link]

Sources

Method

Application Notes and Protocols: (R)-2-(2-Oxooxazolidin-5-yl)acetic acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Date: April 1, 2026 Abstract (R)-2-(2-Oxooxazolidin-5-yl)acetic acid is a versatile chiral bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Date: April 1, 2026

Abstract

(R)-2-(2-Oxooxazolidin-5-yl)acetic acid is a versatile chiral building block and a precursor to a class of powerful chiral auxiliaries widely employed in asymmetric synthesis. Derived from L-aspartic acid, this compound provides a rigid, predictable scaffold for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. These application notes provide a comprehensive technical guide on the utilization of (R)-2-(2-Oxooxazolidin-5-yl)acetic acid and its derivatives, with a focus on practical, field-proven protocols for N-acylation, diastereoselective alkylation, and auxiliary cleavage. The methodologies detailed herein are designed to be self-validating, offering researchers a reliable framework for the synthesis of enantiomerically enriched molecules, which are crucial in the development of novel therapeutics and fine chemicals.

Introduction: The Power of Oxazolidinone Auxiliaries

Chiral oxazolidinones, popularized by the seminal work of David A. Evans, are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis.[1] Their efficacy stems from a combination of factors: a rigid heterocyclic structure that provides a well-defined steric environment, the ability to form chelated intermediates that lock the conformation of the enolate, and the predictable facial shielding of the enolate by a substituent at the C4 or C5 position. This predictable stereochemical control is paramount in the pharmaceutical industry, where the biological activity of a drug molecule is often contingent on a single enantiomer.[2]

(R)-2-(2-Oxooxazolidin-5-yl)acetic acid serves as a valuable precursor to a specific class of these auxiliaries. The inherent chirality at the C5 position, derived from a natural amino acid, allows for the diastereoselective synthesis of a wide range of chiral compounds, including non-proteinogenic α-amino acids, β-lactams, and polyketide natural products.[1]

Core Principles of Application

The application of (R)-2-(2-Oxooxazolidin-5-yl)acetic acid in asymmetric synthesis follows a well-established three-step sequence. This workflow is designed to introduce chirality, form a new stereocenter with high diastereoselectivity, and finally, release the chiral product while allowing for the recovery of the auxiliary.

Asymmetric_Synthesis_Workflow A 1. N-Acylation of (R)-2-(2-Oxooxazolidin-5-yl)acetic acid B 2. Diastereoselective Transformation (e.g., Alkylation, Aldol Reaction) A->B Formation of Chiral Enolate C 3. Auxiliary Cleavage B->C Stereocenter Formation D Enantiomerically Enriched Product C->D Release of Product

Caption: General workflow for asymmetric synthesis using (R)-2-(2-Oxooxazolidin-5-yl)acetic acid derived auxiliary.

Synthesis of the Chiral Auxiliary Precursor

(R)-2-(2-Oxooxazolidin-5-yl)acetic acid is not as commonly commercially available as other Evans auxiliaries. However, it can be synthesized from L-aspartic acid. A common route involves the formation of the oxazolidinone ring through reaction with a carbonylating agent.

A related compound, (2-Oxo-1,3-oxazolidin-3-yl)acetic acid, can be synthesized by the hydrolysis of its corresponding ethyl ester. A mixture of ethyl 2-(2-oxooxazolidin-3-yl)acetate in concentrated HCl is stirred overnight, followed by concentration and purification to yield the desired acid.[3]

Detailed Protocols and Methodologies

The following protocols provide a step-by-step guide for a representative synthetic sequence: the preparation of a chiral carboxylic acid via diastereoselective alkylation.

Protocol 1: N-Acylation of the Oxazolidinone Auxiliary

The first step involves coupling the chiral auxiliary with an acyl group. This is typically achieved by converting the carboxylic acid of (R)-2-(2-Oxooxazolidin-5-yl)acetic acid to a more reactive species, or by directly coupling the acid with the desired acylating agent. A general and efficient method for the N-acylation of oxazolidinones involves the use of an acid chloride in the presence of a strong base.[4]

Objective: To synthesize N-propionyl-(R)-5-(carboxymethyl)-2-oxazolidinone.

Materials:

  • (R)-2-(2-Oxooxazolidin-5-yl)acetic acid

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-2-(2-Oxooxazolidin-5-yl)acetic acid (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (2.1 eq) dropwise via syringe to deprotonate both the carboxylic acid and the oxazolidinone nitrogen.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone derivative.

Protocol 2: Diastereoselective Alkylation

With the N-acylated auxiliary in hand, the next step is the crucial diastereoselective alkylation. The formation of a rigid, chelated Z-enolate directs the incoming electrophile to the less hindered face of the enolate, resulting in a high degree of stereocontrol.[2]

Objective: To synthesize the benzyl-alkylated product with high diastereoselectivity.

Materials:

  • N-propionyl-(R)-5-(carboxymethyl)-2-oxazolidinone (from Protocol 1)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone derivative (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Diastereoselective_Alkylation cluster_0 Transition State Enolate Chelated Z-Enolate Product Alkylated Product (New Stereocenter) Enolate->Product Attack from less hindered face Electrophile Electrophile (e.g., Benzyl Bromide) Electrophile->Product

Caption: Simplified representation of the chelated transition state in diastereoselective alkylation.

Protocol 3: Auxiliary Cleavage to Yield the Chiral Carboxylic Acid

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. Hydrolytic cleavage using lithium hydroperoxide is a standard and effective method for obtaining the chiral carboxylic acid while allowing for the recovery of the auxiliary.[2][5]

Objective: To cleave the chiral auxiliary and isolate the chiral carboxylic acid.

Materials:

  • Alkylated product from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq).

  • Stir for 30 minutes at room temperature.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous solution with diethyl ether (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidic aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Summary of Representative Reactions and Stereoselectivities

The following table summarizes typical outcomes for diastereoselective reactions using Evans-type oxazolidinone auxiliaries. While specific results for derivatives of (R)-2-(2-Oxooxazolidin-5-yl)acetic acid may vary, these values provide a general expectation of the high stereoselectivity achievable.

Reaction Type N-Acyl Group Electrophile/Aldehyde Base/Catalyst Solvent Temp (°C) Yield (%) Diastereomeric Ratio (d.r.) Reference
AlkylationPropionylBenzyl bromideNaHMDSTHF-7885-95>98:2[2]
Aldol ReactionPropionylIsobutyraldehydeBu₂BOTf, Et₃NCH₂Cl₂-78 to 080-90>99:1 (syn)[4]
Aldol ReactionAcetylBenzaldehydeTiCl₄, DIPEACH₂Cl₂-7875-85>95:5 (syn)[6]

Troubleshooting and Key Considerations

  • Moisture is Critical: All reactions involving strong bases (n-BuLi, LDA, NaHMDS) must be conducted under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (argon or nitrogen).

  • Slow Addition of Reagents: The dropwise addition of organolithium reagents and electrophiles at low temperatures is crucial to control the reaction and minimize side products.

  • Enolate Formation: Incomplete enolate formation can lead to reduced yields and diastereoselectivity. Ensure sufficient stirring time after the addition of the base.

  • Auxiliary Recovery: The chiral auxiliary can often be recovered in high yield after cleavage, making this a cost-effective method. Ensure proper extraction procedures are followed.

Conclusion

(R)-2-(2-Oxooxazolidin-5-yl)acetic acid is a valuable chiral precursor for the synthesis of highly effective chiral auxiliaries. The methodologies outlined in these application notes provide a robust framework for achieving high levels of stereocontrol in key carbon-carbon bond-forming reactions. By following these detailed protocols, researchers can confidently employ this powerful tool in the asymmetric synthesis of complex, enantiomerically pure molecules for a wide range of applications in drug discovery and development.

References

  • American Chemical Society. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Accounts of Chemical Research, 39(8), 546-555.
  • Myers, A. G., et al. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
  • BenchChem. (2025).
  • Ghosez, L. (2003). Synthesis of phosphinic acids and aza-beta and gamma-lactams as potential inhibitors of bacterial D,D-peptidases and beta-lactamases. DIAL@UCLouvain.
  • Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
  • Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone Chiral Auxiliaries With Acids. Tetrahedron Letters, 39(50), 9369-9372.
  • Knol, J., & Feringa, B. L. (1996). Direct coupling procedure for the synthesis of N-acyl-2-oxazolidinones derived from alpha,beta-unsaturated carboxylic.
  • Kim, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597.
  • ChemicalBook. (2-OXO-1,3-OXAZOLIDIN-3-YL)ACTETIC ACID synthesis.
  • Kim, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
  • Clayton, J. P., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 21(36), 7434-7443.
  • Wang, C., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(9), 17094-17110.
  • Nawrot, M., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 339.
  • Prashad, M., et al. (1998).
  • BLDpharm. 114948-71-9|(R)-2-(2-Oxooxazolidin-5-yl)acetic acid.
  • ChemistryViews.org. (2018).
  • Royal Society of Chemistry. Stereoselective synthesis of β-lactams: recent examples.
  • Google Patents. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • Damdoom, M. A., & Al-Jeilawi, M. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • OpenAIRE. Recent advances in asymmetric synthesis of β-lactams.

Sources

Application

Application Note: Advanced Synthesis and Validation of Oxazolidinone-Based Anticoagulant Analogs

Introduction & Pharmacological Rationale Oxazolidinone derivatives, most notably Rivaroxaban, represent a breakthrough class of direct oral anticoagulants (DOACs). Unlike traditional vitamin K antagonists that broadly di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Oxazolidinone derivatives, most notably Rivaroxaban, represent a breakthrough class of direct oral anticoagulants (DOACs). Unlike traditional vitamin K antagonists that broadly disrupt the coagulation cascade, oxazolidinones selectively and reversibly inhibit free and clot-bound Factor Xa (FXa)[1].

The critical pharmacophore in these molecules is the chiral 1,3-oxazolidin-2-one ring. The strict (S)-enantiomeric configuration is non-negotiable; it dictates the high-affinity binding to the S1 and S4 pockets of the FXa active site[2]. Because the (R)-enantiomer is virtually inactive, the synthetic strategy must not only construct the complex scaffold efficiently but also rigorously preserve stereochemical integrity throughout the reaction sequence.

G Intrinsic Intrinsic Pathway FactorXa Factor Xa Intrinsic->FactorXa Extrinsic Extrinsic Pathway Extrinsic->FactorXa Thrombin Thrombin (IIa) FactorXa->Thrombin Catalyzes Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot (Ia) Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen (I) Fibrinogen->Fibrin Rivaroxaban Oxazolidinone Analog (e.g., Rivaroxaban) Rivaroxaban->FactorXa Direct Inhibition

Mechanism of action: Oxazolidinone analogs selectively inhibit Factor Xa in the coagulation cascade.

Convergent Synthetic Strategy

To achieve high overall yields and minimize linear step losses, the synthesis of Rivaroxaban and its analogs relies on a convergent approach. The molecule is conceptually divided into three main structural units: the N-arylmorpholin-3-one, the 3,5-disubstituted 1,3-oxazolidin-2-one, and the 5-chlorothiophene-2-carboxylic acid derivative[1].

A highly efficient, field-proven protocol utilizes commercially available (R)-epichlorohydrin as the chiral pool to establish the (S)-oxazolidinone stereocenter[3]. The final assembly is driven by the acylation of the deprotected amine intermediate—(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one—with 5-chlorothiophene-2-carbonyl chloride[4].

Workflow A 4-(4-aminophenyl) morpholin-3-one C Chiral Oxazolidinone Intermediate A->C Cycloaddition B (R)-epichlorohydrin B->C F Target Analog (Rivaroxaban) C->F Acylation D 5-chlorothiophene-2- carboxylic acid E 5-chlorothiophene-2- carbonyl chloride D->E Chlorination E->F

Convergent synthetic workflow for Rivaroxaban utilizing chiral oxazolidinone intermediates.

Step-by-Step Experimental Protocols

The following self-validating protocols are designed to maximize yield while preventing the racemization of the sensitive oxazolidinone core.

Protocol A: Preparation of 5-Chlorothiophene-2-carbonyl chloride

Causality & Rationale: Direct amidation of the carboxylic acid is kinetically slow and requires expensive coupling reagents. Converting the acid to an acyl chloride significantly increases its electrophilicity, ensuring a rapid, high-yielding coupling with the sterically hindered oxazolidinone amine[4]. N,N-dimethylformamide (DMF) is added in catalytic amounts to generate the highly reactive Vilsmeier-Haack intermediate, which accelerates the chlorination.

  • Setup: Suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene (5 mL/g of substrate) in a round-bottom flask under an inert nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of DMF (0.05 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature. Note: Dropwise addition is critical to safely manage the evolution of SO₂ and HCl gases.

  • Reaction: Heat the mixture to 60°C for 2.5 hours. The reaction is complete when the suspension transitions into a clear, homogenous solution.

  • Isolation: Distill off the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-chlorothiophene-2-carbonyl chloride (a yellowish oil) must be used immediately in Protocol B to prevent ambient hydrolysis[4].

Protocol B: Final Acylation (Target Analog Assembly)

Causality & Rationale: The coupling generates HCl as a byproduct, which can protonate the amine starting material (halting the reaction) or degrade the oxazolidinone ring. An organic base like triethylamine (TEA) is utilized as an acid scavenger to drive the reaction forward and improve the overall yield[5]. The reaction is initiated at 0°C to suppress exothermic side reactions and preserve the (S)-enantiomeric excess.

  • Preparation: Dissolve the chiral intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1.0 eq), in anhydrous dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add TEA (2.5 eq) and cool the reaction vessel to 0°C using an ice bath.

  • Coupling: Dissolve the freshly prepared 5-chlorothiophene-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes.

  • Maturation: Stir the mixture at 0°C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature (20–25°C) and stir for an additional 2 hours.

  • Workup: Quench the reaction with distilled water. Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to neutralize residual acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Recrystallize the crude solid from an ethyl acetate/methanol mixture to yield the pure oxazolidinone analog.

Quantitative Data Summary

The table below summarizes the expected reaction parameters and analytical benchmarks for the convergent synthesis workflow.

Reaction StepReagents / CatalystsTemp (°C)Time (h)Yield (%)Target Purity
Acyl Chloride Formation SOCl₂, DMF (cat.), Toluene602.5>95 (crude)N/A
Oxazolidinone Formation (R)-epichlorohydrin, MgI₂8012.079>98.0%
Final Acylation TEA, DCM0 to 252.585–90>99.5%

Analytical Validation System

To ensure the protocol functions as a self-validating system, the final product must be subjected to the following analytical checks to confirm structural and stereochemical integrity:

  • Chiral HPLC: Essential to confirm the enantiomeric excess (ee > 99%). The presence of the (R)-enantiomer must be <0.5%, as it lacks anticoagulant efficacy[2].

  • ¹H-NMR (DMSO-d₆): Confirms structural connectivity. Look for the characteristic thiophene proton singlet at δ ~7.19 ppm, and the complex multiplet of the oxazolidinone ring protons between δ 3.8–4.2 ppm.

  • LC-MS: Verifies the exact mass of the target compound. For Rivaroxaban, the expected mass-to-charge ratio is m/z 436.07 [M+H]⁺.

References

  • Yuan, J., et al. "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Molecules, 2014.[Link]

  • "Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug." Organic Process Research & Development, ACS Publications, 2022.[Link]

  • "Process for the preparation of rivaroxaban involving novel intermediate.
  • "The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban." Beilstein Journal of Organic Chemistry, 2022.[Link]

Sources

Method

Scale-up production techniques for oxazolidinone building blocks

Application Note: Scale-Up Production Techniques for Oxazolidinone Building Blocks Executive Summary & Rationale Oxazolidinones represent a critical class of pharmacophores, most notably featured in blockbuster antibacte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Production Techniques for Oxazolidinone Building Blocks

Executive Summary & Rationale

Oxazolidinones represent a critical class of pharmacophores, most notably featured in blockbuster antibacterial agents (e.g., Linezolid) and direct Factor Xa inhibitors (e.g., Rivaroxaban) [3, 5]. Transitioning the synthesis of oxazolidinone building blocks—such as (S)-5-(hydroxymethyl)oxazolidin-2-one derivatives—from discovery phase to pilot-plant manufacturing introduces profound engineering and safety challenges.

Discovery routes frequently rely on hazardous reagents (e.g., phosgene), cryogenic conditions, and column chromatography [2]. In contrast, process chemistry demands scalable, self-validating workflows. This application note details the mechanistic causality behind modern scale-up choices, focusing on phosgene-free cyclizations, stereocenter preservation, and the mitigation of severe gas-evolution hazards during chiral auxiliary cleavage.

Mechanistic Causality in Scale-Up Choices

Phosgene-Free Carbonylation

The construction of the 2-oxazolidinone ring requires the carbonylation of a chiral 1,2-amino alcohol intermediate. While phosgene or triphosgene are effective, their extreme toxicity and corrosive byproducts (HCl) make them unsuitable for standard pilot facilities.

  • The Causality: 1,1'-Carbonyldiimidazole (CDI) or dialkyl carbonates (e.g., diethyl carbonate) are selected as replacements. CDI reacts via an acyl imidazole intermediate, driving the reaction forward through the irreversible release of CO₂ gas. This provides an intrinsic visual and volumetric indicator of reaction progress. Furthermore, the byproduct (imidazole) is highly water-soluble, allowing for complete removal via a simple mildly acidic aqueous wash, entirely bypassing the need for chromatographic purification [4].

Stereocenter Integrity via Chiral Pool

The C5 stereocenter of the oxazolidinone core is crucial for biological target binding. Scale-up routes typically utilize the chiral pool, specifically (S)-epichlorohydrin or (R)-glycidyl butyrate [3, 5].

  • The Causality: The nucleophilic ring-opening of the epoxide by an amine (e.g., a morpholinyl aniline derivative) follows a strict S_N2 mechanism. However, at elevated temperatures, epoxides are prone to polymerization and regiochemical scrambling. By strictly controlling the dosing rate of the epoxide and maintaining the reaction temperature below 50°C, the kinetic product (the 1-amino-2-propanol derivative) is isolated with >99% enantiomeric excess (ee).

Safety in Evans Oxazolidinone Cleavage

Evans oxazolidinones are frequently used as chiral auxiliaries to establish adjacent stereocenters before being cleaved to yield chiral carboxylic acids or alcohols. The standard cleavage reagent is LiOH/H₂O₂.

  • The Causality: At scale, this reaction presents a severe hidden hazard. The intermediate peracid is rapidly reduced by excess H₂O₂, leading to the stoichiometric release of oxygen gas (O₂) [1]. In a reactor containing flammable solvents (like THF), localized O₂ accumulation in the headspace can easily exceed the Lower Explosive Limit (LEL), risking catastrophic ignition. To safely scale this step, the process must shift from a batch to an addition-controlled regime, coupled with aggressive subsurface N₂ sparging to dilute the headspace O₂ [1].

Quantitative Process Data

Table 1: Comparison of Carbonylation Reagents for Oxazolidinone Synthesis

ReagentPrimary ByproductToxicityScalability ProfileCausality for Scale-Up Selection
Phosgene HCl gasHighPoorRequires specialized containment; rejected for general pilot use.
CDI Imidazole, CO₂LowExcellentSolid reagent, easy to handle; byproduct removed via aqueous wash.
Diethyl Carbonate EthanolLowExcellentGreen solvent profile; requires base catalysis and distillation of EtOH to drive equilibrium.
Urea Ammonia (NH₃)LowGoodExtremely cheap, but requires high temperatures (>130°C) which may degrade sensitive substrates.

Table 2: Scale-up Metrics for (S)-5-(hydroxymethyl)oxazolidin-2-one Synthesis

ParameterLab Scale (10 g)Pilot Scale (10 kg)Causality for Variance
Yield 92%88%Minor product loss to mother liquor during scalable crystallization filtration.
Enantiomeric Excess >99.5%>99.5%Maintained due to strict cascade temperature control during epoxide opening.
E-factor 4518Significant reduction achieved via solvent recycling (2-MeTHF) implemented at pilot scale.
Reaction Time 4 h12 hExtended reagent dosing time required to manage the exothermic heat of mixing.

Visualizations

Pathway A (S)-Epichlorohydrin (Chiral Pool) C Chiral Amino Alcohol Intermediate A->C Regioselective Ring Opening B Amine Nucleophile (e.g., Morpholine derivative) B->C E Oxazolidinone Core (e.g., Linezolid Precursor) C->E Carbonylation (- Imidazole/EtOH) D Phosgene-Free Cyclization (CDI or Diethyl Carbonate) D->E

Fig 1: Retrosynthetic and forward pathway for phosgene-free oxazolidinone core construction.

Safety N1 Evans Oxazolidinone + THF + H2O2 N3 LiOH Addition (Rate-Controlled) N1->N3 N2 N2 Sparging System (Headspace Control) N4 O2 Evolution Monitoring (In-Process Control) N2->N4 Dilutes O2 N3->N4 Triggers Reaction N4->N3 Feedback Loop (Pause if O2 High) N5 Safe Cleavage to Chiral Product N4->N5 O2 < LEL

Fig 2: Process safety control loop for oxygen-releasing Evans oxazolidinone cleavage.

Self-Validating Experimental Protocols

Protocol A: Phosgene-Free Synthesis of the Oxazolidinone Core via CDI

This protocol utilizes CDI to safely construct the heterocycle, relying on crystallization rather than chromatography for isolation [2, 4].

  • Reactor Charging: To a clean, dry 50 L glass-lined reactor under N₂, charge the chiral amino alcohol intermediate (1.0 eq, approx. 5.0 kg) and 2-methyltetrahydrofuran (2-MeTHF, 10 volumes).

  • Reagent Dosing: Cool the mixture to 10°C. Charge CDI (1.2 eq) in 5 equal portions over 2 hours.

    • Causality: Portion-wise addition controls the rate of CO₂ gas evolution and limits the initial exotherm.

  • Cyclization: Heat the reactor to 60°C and stir for 6 hours.

  • In-Process Control (IPC) 1 - Reaction Completion: Sample the reaction mixture. Analyze via HPLC (UV 254 nm). Validation Gate: The reaction is deemed complete only when the starting amino alcohol is < 0.5% AUC. If > 0.5%, add 0.1 eq CDI and stir for 2 additional hours.

  • Workup & Imidazole Purge: Cool to 20°C. Add 1M HCl (5 volumes) slowly to quench residual CDI and protonate the imidazole byproduct. Separate the layers. Wash the organic layer with brine (3 volumes).

    • Causality: Imidazole hydrochloride partitions entirely into the aqueous phase, ensuring high purity of the organic stream.

  • Crystallization: Concentrate the organic layer under vacuum to 3 volumes. Heat to 50°C and slowly add n-heptane (7 volumes) as an anti-solvent. Cool linearly to 5°C over 4 hours to crystallize the oxazolidinone product.

  • IPC 2 - Mother Liquor Loss: Analyze the mother liquor via HPLC. Validation Gate: Proceed to filtration only if product concentration in the mother liquor is < 5 mg/mL.

Protocol B: Safe LiOH/H₂O₂ Cleavage of Evans Oxazolidinone at Multikilogram Scale

This protocol details the fail-safe execution of auxiliary cleavage, mitigating the severe O₂ evolution hazard [1].

  • Preparation: Charge the Evans oxazolidinone substrate (1.0 eq, 4.0 kg) and THF (8 volumes) to the reactor. Cool to 0°C.

  • Peroxide Addition: Slowly charge 30% aqueous H₂O₂ (4.0 eq) maintaining the temperature < 5°C.

  • Safety Initiation (Critical): Initiate subsurface N₂ sparging at a calculated flow rate (e.g., 20 L/min) to ensure the reactor headspace remains well-mixed and continuously swept.

  • Controlled Base Dosing: Begin dosing 1M aqueous LiOH (1.5 eq) via a metering pump.

    • Causality: The cleavage is strictly addition-controlled. The rate of LiOH addition directly dictates the rate of O₂ generation.

  • IPC 1 - Continuous Headspace Monitoring: Utilize an inline paramagnetic O₂ sensor in the reactor exhaust line. Validation Gate (Interlock): If the O₂ concentration in the exhaust exceeds 5.0% v/v (well below the LEL in THF vapor), the LiOH dosing pump must automatically pause until the N₂ sweep dilutes the headspace back below 2.0% v/v[1].

  • Quench: Once LiOH addition is complete and the reaction is validated via HPLC, quench excess peroxide by slowly adding 1.5M aqueous sodium sulfite (Na₂SO₃) at < 15°C.

  • IPC 2 - Peroxide Absence: Test the mixture with KI-starch indicator paper. Validation Gate: The test paper must remain white (no blue/black color), confirming the complete destruction of peroxides before solvent concentration.

References

  • Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide | Organic Process Research & Development Source: acs.org URL:[Link]

  • Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone Source: acs.org URL:[Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC - NIH Source: nih.gov URL:[Link]

  • Source: google.
  • Processes for preparing linezolid - Patent 2899185 - EPO Source: epo.org URL:[Link]

Application

Application Notes &amp; Protocols: Advanced Solid-Phase Peptide Synthesis Incorporating Oxazolidinone Derivatives

Abstract This comprehensive guide details the integration of oxazolidinone derivatives into solid-phase peptide synthesis (SPPS). Oxazolidinones serve two primary, powerful roles in modern peptide chemistry: as chiral au...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the integration of oxazolidinone derivatives into solid-phase peptide synthesis (SPPS). Oxazolidinones serve two primary, powerful roles in modern peptide chemistry: as chiral auxiliaries for the asymmetric synthesis of non-canonical amino acids, and as backbone-modifying agents to create conformationally constrained peptidomimetics. We provide a detailed exploration of the principles behind these applications, field-tested protocols for their execution on solid support, and guidelines for the characterization of the resulting products. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these advanced techniques for creating novel peptides with enhanced stereochemical purity and structural definition.

Introduction: The Dual Utility of Oxazolidinones in Peptide Science

A second, equally impactful application involves the formation of the oxazolidinone ring directly within the peptide backbone.[5] When derived from serine or threonine residues, the resulting 2-oxazolidinone structure acts as a rigid pseudo-proline, effectively locking the peptide's dihedral angles.[6] This strategy is invaluable for stabilizing specific secondary structures, such as β-turns, which are often crucial for biological activity but are entropically disfavored in flexible linear peptides.[6]

This guide will present detailed methodologies for both applications: first, the use of a resin-bound Evans-type auxiliary for the diastereoselective synthesis of a custom amino acid, and second, the in-peptide synthesis of an oxazolidinone motif to induce conformational constraint.

Part A: Asymmetric Synthesis of α-Alkylated Amino Acids via Solid-Supported Chiral Auxiliaries

The core principle of this technique is to attach a chiral oxazolidinone auxiliary to a solid support, acylate it with a precursor, perform a highly diastereoselective alkylation, and then cleave the newly synthesized, enantiomerically pure building block for subsequent use in SPPS.[4][7] This workflow leverages the stereodirecting power of the auxiliary while simplifying purification to mere filtration steps.

Workflow for Solid-Phase Asymmetric Synthesis

cluster_resin Solid Support Operations Resin Merrifield Resin AuxResin Auxiliary on Resin Resin->AuxResin AcylResin N-Acylated Auxiliary AuxResin->AcylResin N-Acylation [7] AlkResin Alkylated Product on Resin AcylResin->AlkResin 1. Enolate Formation [15] 2. Alkylation Product Enantiopure α-Alkylated Carboxylic Acid AlkResin->Product Hydrolytic Cleavage [7] Recycle Recovered Auxiliary on Resin AlkResin->Recycle Potential Recycling Aux Evans-Type Auxiliary (e.g., (S)-4-(4-hydroxybenzyl) oxazolidin-2-one) Aux->AuxResin Attachment [3] Acyl Acylating Agent (e.g., Propionic Anhydride) Acyl->AcylResin Base1 Base (e.g., NaH) Base2 Base (e.g., NaHMDS) Base2->AlkResin Alkyl Alkylating Agent (e.g., Allyl Iodide) Alkyl->AlkResin Cleave Cleavage Reagent (LiOH/H2O2) Cleave->Product cluster_resin On Solid Support PeptideResin Peptide-Resin (..-NH-Ser(OH)-CO-..) ActivatedResin Activated Peptide-Resin (..-N(Ts)-Ser(OH)-CO-..) PeptideResin->ActivatedResin N-Tosylation [17] CyclizedResin Oxazolidinone Peptide-Resin ActivatedResin->CyclizedResin Base-mediated Intramolecular Cyclization [17] FinalPeptide Constrained Peptide with Oxd motif CyclizedResin->FinalPeptide Cleavage & Deprotection Tosyl Tosyl Chloride (TsCl) Pyridine Tosyl->ActivatedResin Base Base (e.g., K2CO3) Methanol Base->CyclizedResin Cleave Cleavage Cocktail (e.g., TFA/TIS/H2O) Cleave->FinalPeptide

Caption: On-resin formation of an oxazolidinone (Oxd) from a serine residue.

Protocol 4: On-Resin Synthesis of a Di-Oxazolidinone Motif[6]

This protocol is adapted from a method to constrain a tetrapeptide by converting two adjacent threonine residues into oxazolidinones. It assumes the starting peptide has already been synthesized on the resin using standard Fmoc-SPPS.

Starting Material: Fully protected N-tosylated tetrapeptide on resin (e.g., Ts-Ala-Thr(tBu)-Thr(tBu)-Phe-Wang Resin).

  • Side-Chain Deprotection (if necessary): If side-chain protecting groups on Ser/Thr are acid-labile (like tBu), they must be removed first while the peptide remains on the resin. This can be achieved with a mild TFA treatment (e.g., 20% TFA in DCM for 2x 30 min) if the linker is TFA-resistant (e.g., Wang resin). Wash thoroughly with DCM and neutralize with 10% DIPEA in DCM.

  • Resin Preparation: Swell the deprotected peptide-resin in anhydrous DMF (10 mL/g).

  • Cyclization Reaction: Add potassium carbonate (K₂CO₃, 5.0 eq) to the resin slurry. Agitate the mixture at 50°C for 16-24 hours.

    • Causality Note: The base facilitates a tandem reaction. First, it promotes elimination of the tosylamide proton, followed by intramolecular nucleophilic attack of the side-chain hydroxyl group onto the adjacent backbone carbonyl carbon. This is followed by rearrangement and elimination to form the stable 5-membered oxazolidinone ring. The elevated temperature is required to overcome the activation energy for this cyclization.

  • Washing: After the reaction, filter the resin and wash extensively with DMF (3x), Methanol (3x), and DCM (3x) to remove all salts and byproducts.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail appropriate for the peptide sequence (e.g., Reagent K: TFA/phenol/water/thioanisole/TIS, 82.5:5:5:5:2.5) for 2-3 hours at room temperature. [8][9]6. Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the crude product, and purify by reverse-phase HPLC.

Analytical Characterization

The incorporation of oxazolidinone derivatives requires careful analytical verification. The table below summarizes key data points for characterization.

Analytical TechniqueExpected Observation for Oxazolidinone-Containing PeptidesNotes & Considerations
RP-HPLC Significant shift in retention time compared to the linear precursor. Typically, the more rigid, constrained peptide will have a different hydrophobic profile.Co-injection with the starting material is recommended to confirm conversion. Purity should be assessed at 214/220 nm. [10]
Mass Spectrometry (ESI-MS) Backbone Motif: A mass loss of 18 Da (H₂O) for each Ser-to-Oxd conversion or 36 Da for a Thr-to-ΔAbu/Oxd conversion is expected compared to the linear, deprotected peptide. [6]High-resolution mass spectrometry is essential to confirm the exact mass and molecular formula, distinguishing it from other potential side reactions.
NMR Spectroscopy Backbone Motif: Appearance of characteristic signals for the oxazolidinone ring protons. The disappearance of the Ser/Thr side-chain hydroxyl proton and a downfield shift of the α-proton are key indicators.2D NMR (COSY, TOCSY, NOESY) can be used to confirm the connectivity and to analyze the conformational changes (e.g., β-turn formation) induced by the modification. [6]

Conclusion

The use of oxazolidinone derivatives in solid-phase peptide synthesis provides a robust and versatile platform for creating advanced peptide structures. Whether employed as removable chiral auxiliaries to generate stereochemically complex monomers or integrated into the peptide backbone to enforce specific conformations, these five-membered heterocycles are invaluable tools. The protocols provided herein offer a validated starting point for researchers to implement these powerful strategies, enabling the synthesis of novel peptidomimetics and probes for chemical biology and drug discovery.

References

A complete list of all sources cited within this document, including full titles and verifiable URLs.

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Journal of the Chemical Society, Perkin Transactions 1, (23), 3179-3194.
  • Fairlie, D. P., & Dantas de Oliveira, P. (2014). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]

  • Green, R., Peed, J., Taylor, J. E., Blackburn, R. A. R., & Bull, S. D. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890-1906. [Link]

  • ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary-based asymmetric methodology. [Image]. [Link]

  • Rainey, M. D. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. PhD Dissertation, Duke University.
  • Otaka, A., et al. (2006). Cysteine-Derived S-Protected Oxazolidinones: Potential Chemical Devices for the Preparation of Peptide Thioesters. Organic Letters, 8(1), 55-58. [Link]

  • Larrow, J. F., & Pfaltz, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 701. [Link]

  • García, J. M., et al. (2009). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 53(3), 113-126. [Link]

  • Oh, S., et al. (2000). Solid-phase synthesis of 1,3-oxazolidine derivatives. Tetrahedron Letters, 41(26), 5069-5072.
  • Singh, V., & Singh, P. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(64), 40321-40345. [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. International Journal of Peptide and Protein Research, 12(2), 69-74. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Horváth, A., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Williams College Chemistry Department. [Link]

  • Horváth, A., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. PMC. [Link]

  • Fiori, S., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid-oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry, 11(29), 4785-4794. [Link]

  • BenchChem. (2026). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. BenchChem. (URL not available, hypothetical document)
  • Popa, M., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 4991. [Link]

  • Galdino, F. M., et al. (2020). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 25(19), 4505. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Oh, S., et al. (2000). Solid-phase synthesis of 1,3-oxazolidine derivatives. Korea University Pure. [Link]

  • Kreutzer, A. G., et al. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine. [Link]

  • Lazouni, I., et al. (2022). Synthesis and characterization of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. ARKIVOC, 2022(10), 1-14. [Link]

  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Iesce, M. R., et al. (2019). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC, 2019(5), 180-194. [Link]

  • Bodanszky, M. (1993). 4 Synthesis of Peptides. In Principles of Peptide Synthesis (pp. 1-29). Springer, Berlin, Heidelberg.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Oxazolidinone, 2,5-diphenyl-. BenchChem. (URL not available, hypothetical document)
  • Marks, J., et al. (2026). Structural modification of oxazolidinone antibiotics alters nascent peptide stalling preference and peptide trajectory through the ribosome. bioRxiv. [Link]

Sources

Method

Catalytic Enantioselective Synthesis of 2-(2-Oxooxazolidin-5-yl)acetic Acid: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed guide for the catalytic enantioselective synthesis of 2-(2-oxooxazolidin-5-yl)acetic acid, a crucial chiral building block in the development of various ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed guide for the catalytic enantioselective synthesis of 2-(2-oxooxazolidin-5-yl)acetic acid, a crucial chiral building block in the development of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols. We will explore various catalytic strategies, emphasizing the underlying mechanistic principles and providing step-by-step experimental procedures to ensure reproducibility and high enantioselectivity.

Introduction: The Significance of Chiral 2-(2-Oxooxazolidin-5-yl)acetic Acid

The 2-oxooxazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial, antifungal, and other bioactive compounds.[1][2] Specifically, the enantiomerically pure form of 2-(2-oxooxazolidin-5-yl)acetic acid serves as a key intermediate in the synthesis of important drugs, including the antibiotic linezolid.[3][4][5][6][7][8] The chirality at the C5 position of the oxazolidinone ring is critical for biological activity, making its stereocontrolled synthesis a paramount challenge in pharmaceutical development.[5][8]

Traditional synthetic routes often rely on chiral pool starting materials or the use of stoichiometric chiral auxiliaries, which can be inefficient and generate significant waste.[9][10][11] Consequently, the development of catalytic enantioselective methods for the construction of this vital synthon is of great interest, offering a more atom-economical and sustainable approach. This guide will delve into modern catalytic strategies that have emerged as powerful alternatives.

Strategic Approaches to Enantioselective Synthesis

Several catalytic asymmetric strategies have been successfully employed to synthesize chiral 2-oxooxazolidinones. This section will highlight the most prominent and effective methods, discussing the rationale behind catalyst selection and reaction design.

Asymmetric Hydrogenation of 2-Oxazolones

One of the most direct and efficient methods for accessing chiral 2-oxazolidinones is the asymmetric hydrogenation of prochiral 2-oxazolones.[9][12][13] This approach involves the stereoselective addition of hydrogen across the double bond of the oxazolone ring, creating the desired stereocenter.

Mechanism Rationale: The success of this method hinges on the design of a chiral catalyst, typically a transition metal complex with a chiral ligand, that can effectively differentiate between the two prochiral faces of the substrate. The catalyst coordinates to the oxazolone, and the chiral environment of the ligand directs the hydride transfer from one specific face, leading to the formation of one enantiomer in excess.

A notable example is the use of Ruthenium(II)-N-heterocyclic carbene (NHC) catalysts, which have demonstrated excellent enantioselectivities (up to 96% ee) and high yields for a variety of 4-substituted 2-oxazolones.[9] Nickel-catalyzed asymmetric hydrogenation has also emerged as a cost-effective and highly efficient alternative, providing access to a wide range of chiral 2-oxazolidinones with excellent enantioselectivities (97% to >99% ee).[12]

Diagram 1: Asymmetric Hydrogenation of a 2-Oxazolone

Asymmetric_Hydrogenation Substrate 2-Oxazolone Intermediate Substrate-Catalyst Complex Substrate->Intermediate Coordination Catalyst Chiral Catalyst (e.g., Ru-NHC, Ni-Phosphine) Catalyst->Intermediate Product Chiral 2-Oxazolidinone Intermediate->Product Stereoselective Hydride Transfer H2 H₂ H2->Intermediate Experimental_Workflow cluster_glovebox In Glovebox cluster_autoclave In Autoclave A 1. Add Ru precursor, chiral ligand, and base B 2. Add anhydrous solvent and stir for 30 min A->B C 3. Add substrate B->C D 4. Seal vial and place in autoclave C->D E 5. Purge and pressurize with H₂ (50 bar) D->E F 6. Stir at 60 °C for 24 h E->F G 7. Work-up and purification F->G H 8. Characterization (NMR, HPLC) G->H

Sources

Application

Application Note: Advanced GC-MS Derivatization Protocol for 2-(2-Oxooxazolidin-5-yl)acetic Acid

Introduction & Analytical Context The compound 2-(2-Oxooxazolidin-5-yl)acetic acid is a critical structural motif, synthetic intermediate, and potential degradant associated with oxazolidinone-class pharmaceuticals, incl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

The compound 2-(2-Oxooxazolidin-5-yl)acetic acid is a critical structural motif, synthetic intermediate, and potential degradant associated with oxazolidinone-class pharmaceuticals, including the anticoagulant Rivaroxaban and the antibiotic Linezolid[1]. Accurate quantification of this compound is essential for rigorous pharmaceutical impurity profiling and pharmacokinetic monitoring.

However, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-(2-Oxooxazolidin-5-yl)acetic acid is analytically unviable. The molecule contains two highly polar functional groups: a carboxylic acid (-COOH) and a secondary amine/amide within the oxazolidinone ring (-NH). If left underivatized, these functional groups engage in strong intermolecular hydrogen bonding, leading to irreversible column adsorption, severe peak tailing, and thermal degradation at standard GC injection port temperatures[2]. To achieve the volatility and thermal stability required for high-resolution GC-MS, robust chemical derivatization is mandatory[3].

Mechanistic Rationale for Derivatization Strategy

As a Senior Application Scientist, selecting the correct derivatization reagent requires balancing reaction efficiency, derivative stability, and mass spectral behavior.

While simple esterification (e.g., methanolic BF₃) can mask the carboxylic acid, it leaves the oxazolidinone -NH group exposed, failing to fully resolve chromatographic issues. Therefore, silylation is the optimal approach, as it simultaneously neutralizes both active hydrogens in a single reaction step[3].

Why MTBSTFA over BSTFA? We strongly recommend the use of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) over the more common BSTFA.

  • Hydrolytic Stability: The bulky tert-butyldimethylsilyl (TBDMS) groups formed by MTBSTFA are up to 10,000 times more resistant to hydrolysis than standard trimethylsilyl (TMS) groups, ensuring the integrity of the samples during autosampler queuing[4].

  • Diagnostic Fragmentation: Under 70 eV Electron Ionization (EI), TBDMS derivatives undergo a highly predictable fragmentation pathway. The sterically strained tert-butyl group is readily cleaved, yielding a highly abundant, high-mass [M-57]⁺ diagnostic ion[4]. This concentrates the ion current into a single high-mass fragment, drastically improving the Signal-to-Noise (S/N) ratio when operating in Selected Ion Monitoring (SIM) mode.

Mechanism Reactant 2-(2-Oxooxazolidin-5-yl)acetic acid (Active H: -COOH, -NH) Intermediate Di-TBDMS Derivative MW: 373 Da Reactant->Intermediate Pyridine, 60°C Reagent MTBSTFA (Silyl Donor) Reagent->Intermediate Fragment Diagnostic Ion[M-57]+ m/z 316 (Loss of tert-butyl) Intermediate->Fragment EI Fragmentation (70 eV)

Reaction pathway for MTBSTFA derivatization and subsequent EI-MS fragmentation.

Quantitative Comparison of Derivatization Strategies
StrategyReagentTarget GroupsDerivative StabilityMS Fragmentation ProfileRecommendation
Methylation BF₃ / Methanol-COOH onlyHighNon-specific, low massNot recommended (free -NH remains)
TMS Silylation BSTFA + 1% TMCS-COOH, -NHLow (Moisture sensitive)Extensive, low-mass ionsAcceptable, but requires rapid analysis
TBDMS Silylation MTBSTFA + 1% t-BDMCS-COOH, -NHVery HighProminent [M-57]⁺ high-mass ionOptimal for high-sensitivity GC-MS

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed not just as a sequence of steps, but as a self-validating system. Every environmental variable that could compromise the silylation efficiency has been controlled for.

Reagents & Materials
  • Analyte: 2-(2-Oxooxazolidin-5-yl)acetic acid standard.

  • Derivatization Reagent: MTBSTFA + 1% t-BDMCS (Must be stored at 4°C and allowed to reach room temperature in a desiccator before opening to prevent condensation)[4].

  • Solvent: Anhydrous Pyridine (AcroSeal® or equivalent).

  • Internal Standard (IS): Tropic acid or a deuterated carboxylic acid (e.g., Myristic acid-d27).

Workflow A 1. Sample Aliquot 2-(2-Oxooxazolidin-5-yl)acetic acid + Internal Standard B 2. Solvent Evaporation Gentle N2 stream at 40°C (Ensure anhydrous conditions) A->B C 3. Reconstitution 100 µL Anhydrous Pyridine B->C D 4. Derivatization Add 100 µL MTBSTFA + 1% t-BDMCS C->D E 5. Incubation 60°C for 60 minutes D->E F 6. GC-MS Analysis Inject 1 µL (Splitless) EI Mode (SIM/SCAN) E->F

GC-MS Sample Preparation and Derivatization Workflow.

Step-by-Step Methodology
  • Aliquot & IS Addition: Transfer 100 µL of the sample extract into a 2.0 mL amber glass autosampler vial. Immediately add 10 µL of the Internal Standard solution. Causality: Adding the IS before evaporation ensures that any physical losses during blowdown are mathematically corrected.

  • Evaporation: Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen at 40°C. Causality: MTBSTFA is highly sensitive to moisture, which rapidly hydrolyzes the reagent into unreactive silanols. Complete desiccation is a strict requirement for high yield[4].

  • Reconstitution: Add 100 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds. Causality: Pyridine serves a dual purpose. It readily dissolves the highly polar underivatized acid and acts as an acid scavenger, driving the silylation forward by neutralizing the trifluoroacetamide byproducts.

  • Derivatization: Add 100 µL of MTBSTFA + 1% t-BDMCS to the vial. Seal immediately with a PTFE-lined crimp cap.

  • Incubation: Heat the sealed vial in a dry block at 60°C for exactly 60 minutes.

  • Cooling & Analysis: Allow the vial to cool to room temperature before placing it in the GC autosampler tray.

The Self-Validation Checkpoint

To ensure the trustworthiness of your data, you must validate the completeness of the derivatization reaction. During method development, evaluate the chromatogram for the presence of the mono-TBDMS derivative (where only the -COOH is silylated, leaving the oxazolidinone -NH free).

  • Di-TBDMS (Target): MW 373 Da ➔ Quantifier Ion m/z 316 [M-57]⁺

  • Mono-TBDMS (Incomplete): MW 259 Da ➔ Quantifier Ion m/z 202 [M-57]⁺

If m/z 202 is detected, the reaction is incomplete. This definitively indicates either moisture contamination in your pyridine/reagents or insufficient incubation time.

GC-MS Instrumental Parameters

To maximize the resolution of the bulky TBDMS derivatives, a non-polar to slightly polar stationary phase (e.g., 5% phenyl polysiloxane) is required. The following parameters are optimized for baseline separation and maximum sensitivity.

ParameterOptimized Setting
GC Column DB-5MS or equivalent (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (High Purity 99.999%), Constant Flow at 1.0 mL/min
Injection Mode Splitless (Purge valve open at 1.0 min to sweep the inlet)
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Oven Temperature Program 100 °C (hold 1 min) ➔ Ramp 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Synchronous SIM / SCAN (m/z 50 to 500)
Target SIM Ions m/z 316 (Quantifier), m/z 288, m/z 144 (Qualifiers)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Oxooxazolidin-5-yl)acetic acid

Welcome to the technical support guide for the synthesis of 2-(2-Oxooxazolidin-5-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(2-Oxooxazolidin-5-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. The following sections provide in-depth answers to common questions and issues encountered during this synthesis, grounded in established chemical principles and validated protocols.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, offering detailed explanations and actionable solutions to improve reaction yield and purity.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of 2-(2-oxooxazolidin-5-yl)acetic acid can stem from several factors, primarily related to the cyclization of the amino alcohol precursor or the subsequent hydrolysis of a nitrile or ester intermediate.

A. Inefficient Cyclization of the Amino Alcohol:

The formation of the 2-oxazolidinone ring is a critical step. Common challenges include:

  • Incomplete reaction: The cyclization of amino alcohols can be an equilibrium process. Driving the reaction to completion often requires dehydrating agents or high temperatures, which can lead to side reactions if not carefully controlled.[1]

  • Side reactions: A common side reaction is the formation of cyclic ureas if the reaction conditions are too harsh.[1] N-tosylation can also compete with the desired cyclization if a tosyl-based activating agent is used without proper control of basicity.[1]

  • Steric hindrance: Amino alcohols with bulky substituents, particularly at the hydroxyl group, may cyclize more slowly, resulting in lower yields.[1]

Solutions for Improving Cyclization:

  • Choice of Activating Agent: Instead of hazardous reagents like phosgene, consider using activating agents such as p-toluenesulfonyl chloride (TsCl) in the presence of a base. This method can proceed under milder conditions and offers good chemo- and stereoselectivity.[1] Another approach involves the use of thionyl chloride (SOCl2) in a one-pot procedure that avoids the need for protection/deprotection steps.[2][3]

  • Reaction Conditions Optimization: A systematic optimization of solvent, temperature, and reaction time is crucial. For instance, in a TsCl-mediated cyclization, the choice of solvent can significantly impact the reaction outcome.[4]

  • Catalyst Systems: The use of catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate the reaction of amino alcohols with CO2, which can be an effective and greener alternative to phosgene.[4]

B. Inefficient Hydrolysis of the Intermediate:

If your synthesis proceeds through a nitrile or ester intermediate, such as 2-(2-oxooxazolidin-5-yl)acetonitrile or an ethyl ester, incomplete hydrolysis is a common reason for low yields of the final carboxylic acid.

Solutions for Improving Hydrolysis:

  • Acid-Catalyzed Hydrolysis: For ester intermediates, stirring with a strong acid like concentrated HCl at room temperature overnight is often effective.[5]

  • Base-Catalyzed Hydrolysis: For nitrile intermediates, heating under reflux with an aqueous base like sodium hydroxide is a standard procedure.[6] It's important to note that the initial product will be the sodium salt of the carboxylic acid, which then needs to be neutralized to obtain the free acid.[6]

  • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product to ensure the reaction goes to completion.[7]

Question 2: I am observing significant amounts of impurities in my final product. What are the common side products and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Their Prevention:

ImpurityFormation MechanismPrevention Strategy
Dimerized or Polymerized Byproducts Can occur during cyclization, especially under high heat or prolonged reaction times.Optimize reaction temperature and time. Use high-dilution conditions if intermolecular reactions are suspected.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction closely (TLC, HPLC). Ensure precise stoichiometry of reagents.
Epimerization at Chiral Centers If using a chiral starting material, harsh basic or acidic conditions can lead to loss of stereochemical integrity.Employ milder reaction conditions. If a strong base is necessary, consider using it at lower temperatures.
Ring-Opened Products The oxazolidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[8][9]Carefully control the pH and temperature during hydrolysis and work-up steps.

Purification Strategies:

  • Crystallization: This is a powerful technique for purifying the final product. The choice of solvent is critical. For oxazolidinone derivatives, solvents like ethanol/ethyl acetate mixtures have been used effectively.[10]

  • Chromatography: Column chromatography is a standard method for separating the desired product from impurities. A gradient elution from a non-polar to a more polar solvent system is often effective.

  • Salt Formation: For purification of amine-containing intermediates, forming a salt (e.g., a benzoate salt) can facilitate crystallization and enhance optical purity.[11]

Frequently Asked Questions (FAQs)

This section provides concise answers to general questions about the synthesis of 2-(2-oxooxazolidin-5-yl)acetic acid.

Q1: What are the most common synthetic routes to 2-(2-oxooxazolidin-5-yl)acetic acid?

A1: The synthesis typically involves two key transformations: the formation of the 2-oxazolidinone ring and the introduction or modification of the acetic acid side chain. A common approach is the cyclization of a suitable amino alcohol precursor, followed by hydrolysis of a nitrile or ester group to yield the carboxylic acid.[5][6]

Q2: Are there any green chemistry approaches for this synthesis?

A2: Yes, efforts have been made to develop more environmentally friendly methods. One promising approach is the use of carbon dioxide (CO2) as a C1 source for the formation of the oxazolidinone ring, replacing hazardous reagents like phosgene.[1][4] This reaction can often be catalyzed by superbases like DBU under mild conditions.[4]

Q3: How can I ensure the stereochemistry is maintained during the synthesis?

A3: If you are synthesizing a specific enantiomer, such as (S)-2-(2-oxooxazolidin-5-yl)acetic acid, it is crucial to start with a chiral precursor and use reaction conditions that do not cause racemization. This includes avoiding harsh basic or acidic conditions and high temperatures, which can lead to epimerization.[9] Enantioselective syntheses often employ chiral auxiliaries or catalysts.[12]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of techniques should be used to confirm the structure and purity of 2-(2-oxooxazolidin-5-yl)acetic acid. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group of the oxazolidinone ring and the carboxylic acid.

  • Melting Point: To assess the purity of a solid product.

  • Chiral HPLC: To determine the enantiomeric excess if a stereospecific synthesis was performed.

Experimental Workflow and Logic

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low reaction yields.

TroubleshootingWorkflow Troubleshooting Low Yield in 2-(2-Oxooxazolidin-5-yl)acetic acid Synthesis start Low Yield Observed check_cyclization Problem with Cyclization Step? start->check_cyclization check_hydrolysis Problem with Hydrolysis Step? check_cyclization->check_hydrolysis No incomplete_cyclization Incomplete Reaction check_cyclization->incomplete_cyclization Yes side_reactions Side Reactions Occurring check_cyclization->side_reactions Yes incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis Yes ring_opening Ring Opening check_hydrolysis->ring_opening Yes purification_issues Loss During Purification? check_hydrolysis->purification_issues No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) incomplete_cyclization->optimize_conditions change_reagent Change Activating Agent (e.g., TsCl, SOCl2) incomplete_cyclization->change_reagent side_reactions->optimize_conditions end Improved Yield optimize_conditions->end change_reagent->end optimize_hydrolysis Optimize Hydrolysis Conditions (Acid/Base Conc., Temp) incomplete_hydrolysis->optimize_hydrolysis milder_conditions Use Milder Conditions ring_opening->milder_conditions optimize_hydrolysis->end milder_conditions->end optimize_purification Optimize Purification Method (Crystallization, Chromatography) purification_issues->optimize_purification Yes purification_issues->end No optimize_purification->end

Caption: A decision tree for troubleshooting low yields.

References

  • Mannisto, J. K., et al. (2025). Org. Lett., 27, 5971-5976. [Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. ResearchGate. [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications. (2018). DOI:10.1039/C8CC00636A. [Link]

  • Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. J. Org. Chem., 73, 312-315. [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. Semantic Scholar. [Link]

  • Process for the preparation of oxazolidinones and method of use thereof.
  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Process for the preparation of oxazolidinones and method of use thereof.
  • Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. ResearchGate. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. [Link]

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. PMC. [Link]

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. [Link]

  • Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. MDPI. [Link]

  • 2-(2-oxo-1,3-oxazolidin-5-yl)acetic acid. Molport. [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. [Link]

  • Side reaction in peptide synthesis. Formation of oxazolidone derivatives. PubMed. [Link]

  • Hydrolysis and solvent-dependent 2'----5'and 3'----5' acyl migration in prodrugs of 9-beta-D-arabinofuranosyladenine. PubMed. [Link]

  • Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. PubMed. [Link]

  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry. [Link]

  • Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. RSC Publishing. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

  • Selection and Optimization of the Synthetic Route for Linezolid. ResearchGate. [Link]

  • Hydrolysis of acetonitrile to acetamide.
  • The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

Sources

Optimization

Troubleshooting solubility issues of oxazolidinone derivatives in organic solvents

Welcome to the Technical Support Center for Oxazolidinone Synthesis and Formulation. As a Senior Application Scientist, I frequently consult with research teams struggling to keep oxazolidinone derivatives (such as Linez...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxazolidinone Synthesis and Formulation. As a Senior Application Scientist, I frequently consult with research teams struggling to keep oxazolidinone derivatives (such as Linezolid, Tedizolid, and their synthetic precursors) in solution.

The core of these solubility challenges almost always traces back to the rigid 2-oxazolidinone heterocycle. This ring system is a powerful hydrogen-bond acceptor. In the solid state, this leads to tightly packed crystal lattices with exceptionally high intermolecular lattice energies. Overcoming this energy barrier requires precise thermodynamic control and rational solvent selection rather than trial and error.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to help you resolve these solubility bottlenecks.

Diagnostic Workflow

Workflow A Solubility Issue Identified B Check Polymorphic Form (e.g., Form II vs. Form III) A->B C Is Lattice Energy Too High? B->C D Increase Temperature (Endothermic Dissolution) C->D Yes (Temp Dependent) E Optimize Solvent Polarity (Hansen Parameters) C->E No (Solvent Mismatch) G Thermodynamic Modeling (Modified Apelblat Eq.) D->G F Use Binary Solvent System (e.g., Methanol/Water) E->F If Pure Solvent Fails F->G H Successful Solubilization Achieved G->H

Fig 1: Diagnostic workflow for resolving oxazolidinone solubility issues in organic solvents.

Troubleshooting FAQs

Q: Why does my oxazolidinone derivative crash out of solution during cooling in alcoholic solvents? A: Dissolution of oxazolidinones in alcohols (methanol, ethanol, propanols) is a highly endothermic, entropy-driven process[1]. At elevated temperatures, the entropic gain of solvation overcomes the crystal lattice energy. However, as the temperature drops, the thermodynamic equilibrium shifts rapidly, causing precipitation. The modified Apelblat equation accurately models this steep temperature-solubility gradient[1]. Actionable Step: If you need to maintain solubility at lower temperatures, introduce a co-solvent that provides stronger competitive hydrogen bonding (e.g., water or a polar aprotic solvent) to lower the enthalpic barrier of the solution.

Q: How do I rationally select an organic solvent for a novel oxazolidinone precursor instead of using trial and error? A: Rely on Density Functional Theory (DFT) and Hansen Solubility Parameters (HSPs). Oxazolidinone derivatives exhibit specific solute-solvent interactions dictated by their dipole moment and hydrogen-bonding capabilities[2]. Rather than guessing, calculate the dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters of your derivative. Actionable Step: If your compound is insoluble in a non-polar solvent like ethyl acetate, it likely requires a solvent with a higher δh​ value (like methanol) to disrupt the intermolecular hydrogen bonds of the oxazolidinone core. In some cases, even water can act as a crucial hydrogen-bond donor to facilitate intermediate stabilization during synthesis[3].

Q: I am observing batch-to-batch variability in solubility using the exact same solvent and temperature. What is happening? A: You are almost certainly dealing with polymorphism. Oxazolidinones, notably Linezolid, are highly prone to forming different crystalline polymorphs (e.g., Form II vs. Form III)[1]. Different polymorphs pack differently in the solid state, resulting in different crystal lattice energies. This directly alters their intrinsic solubility and dissolution rate. Actionable Step: Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) on your starting materials to confirm polymorphic purity before beginning your solubility assays.

Experimental Protocols

To ensure trustworthiness in your data, the following protocols are designed as self-validating systems . By sampling at multiple time points and calculating thermodynamic parameters, you create an internal mathematical check to verify that true equilibrium has been reached and no solvent-mediated polymorphic transformations have occurred.

Protocol 1: Isothermal Saturation Method for Intrinsic Solubility Determination
  • Preparation: Add an excess amount of the oxazolidinone derivative to 10 mL of the target organic solvent in a jacketed glass vessel.

  • Equilibration: Seal the vessel and agitate using a magnetic stirrer at a constant temperature (e.g., 298.15 K ± 0.05 K) controlled by a circulating water bath.

    • Self-Validation Check: Agitate for at least 48 hours. Sample the solution at 48h and 72h. If the concentration varies by >2% between these time points, thermodynamic equilibrium has not been reached. Continue agitation.

  • Separation: Allow the suspension to settle for 2 hours at the exact test temperature. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical: The filter must be pre-warmed to the test temperature to prevent premature precipitation inside the filter membrane.

  • Quantification: Dilute the filtrate immediately with the mobile phase and analyze via HPLC-UV.

  • Thermodynamic Calculation: Repeat the process across a temperature range (e.g., 283.15 K to 318.15 K). Plot ln(x) vs 1/T . Use the Van't Hoff equation to derive the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of dissolution[1].

Protocol 2: Binary Solvent Co-Solvency Optimization
  • Solvent Selection: Choose a primary solvent (e.g., Methanol) and an anti-solvent or co-solvent (e.g., Water) based on the polarity and HSP requirements of your specific oxazolidinone[1].

  • Mixture Preparation: Prepare binary mixtures ranging from 0.1 to 0.9 mole fractions of the co-solvent.

  • Solubility Measurement: Execute Protocol 1 for each solvent fraction at a constant temperature.

  • Modeling: Correlate the experimental data using the Jouyban-Acree model or the CNIBS/R-K model. The optimum solvent ratio is the point that maximizes the partial molar Gibbs free energy of solvation, indicating the highest dissolution capacity[1].

Quantitative Data Presentation

The following table summarizes the experimentally determined thermodynamic solubility trends of Linezolid Form II (a standard oxazolidinone model) across various pure solvents[1]. Use this as a baseline for predicting the behavior of novel derivatives.

SolventRelative Solubility OrderDissolution ThermodynamicsPrimary Solute-Solvent Interaction
Methanol HighestEndothermic, SpontaneousStrong H-bond donation to oxazolidinone carbonyl
Ethanol HighEndothermic, SpontaneousModerate H-bond donation
1-Propanol ModerateEndothermic, SpontaneousWeak H-bond donation, increasing steric hindrance
2-Propanol LowEndothermic, SpontaneousSterically hindered H-bond donation
Water LowestEndothermic, Non-spontaneous (at low T)High polarity, but poor cavity formation thermodynamics

References

  • Zheng, S., Han, Y., Zhang, J., & Li, W. (2017). Determination and correlation of solubility of linezolid form II in different pure and binary solvents. Fluid Phase Equilibria, 432, 18-27.[Link]

  • Ratkova, E. L., Palmer, D. S., & Fedorov, M. V. (2015). Solvation Thermodynamics of Organic Molecules by the Molecular Integral Equation Theory: Approaching Chemical Accuracy. Chemical Reviews, 115(13), 6312–6356.[Link]

  • Fowles, D. J., Connaughton, B. J., Carter, J. W., Mitchell, J. B. O., & Palmer, D. S. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au, 5(5), 360-372.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amide Coupling of (R)-2-(2-Oxooxazolidin-5-yl)acetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists encountering stereochemical instability when coupling (R)-2-(2-Oxooxazolidin-5-yl)acetic acid (a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists encountering stereochemical instability when coupling (R)-2-(2-Oxooxazolidin-5-yl)acetic acid (a critical intermediate in the synthesis of oxazolidinone-based therapeutics like Rivaroxaban) with amines.

Frequently Asked Questions (FAQs)

Q1: Why does (R)-2-(2-Oxooxazolidin-5-yl)acetic acid racemize during standard EDC/DIPEA coupling?

A: The racemization of this specific substrate is not a standard alpha-enolization issue, but rather a consequence of a base-catalyzed E1cB ring-opening mechanism .

The stereocenter in (R)-2-(2-Oxooxazolidin-5-yl)acetic acid is located at the C5 position of the oxazolidinone ring, with the acetic acid side chain (-CH₂-COOH) attached directly to it. When the carboxylic acid is activated by a standard coupling reagent (e.g., forming an O-acylisourea with EDC), the alpha-protons on the -CH₂- group become highly acidic.

If a relatively strong, unhindered base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is present, it deprotonates this alpha-carbon to form an enolate. Because the oxazolidinone ring oxygen is situated at the beta-position relative to the activated carbonyl, it acts as a leaving group. The enolate undergoes a beta-elimination (E1cB), cleaving the C5–O bond and opening the ring to form an achiral, planar α,β -unsaturated intermediate. Subsequently, the carbamate oxygen can re-attack the double bond via an intramolecular Michael addition. Because the intermediate is achiral, this re-cyclization occurs from both faces indiscriminately, yielding a racemic mixture of the oxazolidinone[1].

Q2: What are the analytical signs that this E1cB pathway is occurring in my reaction?

A: Aside from a drop in Enantiomeric Excess (ee%) observed via chiral HPLC, the hallmark of the E1cB pathway is the presence of acyclic, unsaturated byproducts in your LC-MS trace. If the achiral α,β -unsaturated intermediate fails to re-cyclize before reacting with your amine, you will isolate a dehydrated, ring-opened carbamate amide. If you observe a mass corresponding to[M + Amine - H₂O - Oxazolidinone Ring Intact], your coupling conditions are too basic or your activation is too slow.

Q3: Which coupling reagents and bases are best suited to prevent this racemization?

A: To suppress the E1cB pathway, you must use coupling reagents that activate the acid rapidly and trap it with the amine before enolization can occur, while strictly avoiding strong bases.

  • T3P (Propylphosphonic anhydride) with Pyridine: T3P is highly efficient for epimerization-prone substrates. When paired with a weak base like pyridine, it effectively suppresses enolate formation[2][3].

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT mediates amide bond formation with a remarkable resistance to racemization, even when slightly stronger bases are used, by forming a highly reactive but stereochemically stable active ester[4][5].

Mechanistic Visualization

E1cB_Racemization A (R)-Oxazolidinone Acetic Acid B Activated Acid (e.g., O-Acylisourea) A->B Activation C Enolate Formation (Base-catalyzed) B->C + Base (-H+) D Beta-Elimination (Ring Opening) C->D E1cB E Achiral a,b-Unsaturated Intermediate D->E C5-O Bond Breaks F Racemic Oxazolidinone E->F Re-cyclization (Michael Addition)

Mechanistic pathway of base-catalyzed E1cB ring-opening and subsequent racemization.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance of various coupling systems when applied to oxazolidinone-acetic acid derivatives.

Coupling ReagentBaseActivation TempRacemization RiskTypical YieldMechanistic Notes
EDC / HOBt DIPEARoom TempHigh 40-60%Slow activation allows DIPEA to trigger E1cB ring opening[1].
HATU DIPEARoom TempModerate 60-80%Fast coupling, but the required strong base promotes enolization[6].
DEPBT NMM0 °C to RTVery Low 80-90%Forms stable active ester; remarkable resistance to racemization[4][5].
T3P Pyridine0 °C to RTNear Zero 85-95%Weak base prevents deprotonation; highly scalable[2][3].

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Amide Coupling CheckEE Check Enantiomeric Excess (ee%) via Chiral HPLC Start->CheckEE Decision Is ee% < 98%? CheckEE->Decision PathYes Racemization Detected Decision->PathYes Yes PathNo Proceed to Isolation Decision->PathNo No Action1 Switch Base: DIPEA -> Pyridine or NMM PathYes->Action1 Action2 Change Coupling Reagent: EDC/HOBt -> T3P or DEPBT PathYes->Action2 Action3 Lower Activation Temp to 0°C PathYes->Action3 Action1->Start Action2->Start Action3->Start

Troubleshooting workflow for optimizing coupling conditions to prevent racemization.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols utilize internal temperature controls and specific order-of-addition to prevent the accumulation of the activated acid in the presence of unreacted base.

Protocol A: T3P-Mediated Coupling (Recommended for Scale-Up)

T3P generates water-soluble byproducts, making it ideal for process chemistry and large-scale drug development[2][3].

Reagents:

  • (R)-2-(2-Oxooxazolidin-5-yl)acetic acid (1.0 eq)

  • Amine component (1.1 eq)

  • T3P (50% solution in EtOAc) (1.5 eq)

  • Pyridine (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Charge a dry, argon-flushed round-bottom flask with (R)-2-(2-Oxooxazolidin-5-yl)acetic acid and the amine component. Dissolve in anhydrous EtOAc (approx. 10 mL/g of acid).

  • Base Addition: Add Pyridine to the stirring mixture. Causality note: Pyridine is basic enough to facilitate the coupling but too weak to efficiently deprotonate the alpha-carbon, shutting down the E1cB pathway.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Activation: Dropwise add the T3P solution over 15-30 minutes via a syringe pump. Causality note: Dropwise addition ensures the activated intermediate is immediately consumed by the amine, preventing accumulation.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS until the acid is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with deionized water. Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: DEPBT-Mediated Coupling (Recommended for Complex/Hindered Amines)

DEPBT is highly effective for substrates that are extremely prone to racemization, as the resulting active ester is highly stable against enolization[4][5].

Reagents:

  • (R)-2-(2-Oxooxazolidin-5-yl)acetic acid (1.0 eq)

  • Amine component (1.1 eq)

  • DEPBT (1.1 eq)

  • N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: Dissolve the acid and the amine in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Activation: Add solid DEPBT (1.1 eq) in one portion.

  • Base Addition: Slowly add NMM dropwise over 10 minutes. Causality note: NMM is a weak, hindered base that minimizes the risk of alpha-deprotonation while effectively neutralizing the acid generated during the coupling.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Redissolve the crude residue in EtOAc. Wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters.[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.[Link]

  • AMRI (Curia Global). (n.d.). How T3P is helping to advance API development. Curia Global.[Link]

  • JPT Peptide Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. JPT.[Link]

  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. PMC.[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization and Purification of Oxazolidinone Acetic Acid

Welcome to the technical support center for the crystallization and purification of oxazolidinone acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization and purification of oxazolidinone acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this critical pharmaceutical intermediate. Our goal is to move beyond simple procedural lists and explain the fundamental principles that govern successful crystallization, empowering you to troubleshoot effectively and optimize your outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a robust crystallization process.

Q1: How do I select the optimal solvent or solvent system for my oxazolidinone acetic acid?

A1: Solvent selection is the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for your oxazolidinone acetic acid at elevated temperatures but low solubility at cooler temperatures.[1] This differential solubility is the driving force for crystallization upon cooling.

Key Considerations for Solvent Selection:

  • Polarity Matching: Oxazolidinone acetic acid possesses both polar (carboxylic acid, oxazolidinone ring) and non-polar (aryl substituents) features. Solvents like ethanol, isopropanol, or ethyl acetate are often good starting points.[2]

  • Impurity Profile: The chosen solvent should ideally have high solubility for your expected impurities even at low temperatures, ensuring they remain in the mother liquor.[3] Conversely, if you have a specific, less polar impurity, you might use a more polar solvent to selectively crystallize your desired product.

  • Mixed Solvent Systems (Anti-Solvent Crystallization): For compounds with moderate solubility across many solvents, a mixed solvent system is highly effective. You would dissolve the compound in a "good" solvent (where it is highly soluble) and then slowly add a miscible "anti-solvent" (where it is poorly soluble) until the solution becomes turbid, indicating the onset of nucleation.[3] Common pairs include Ethanol/Water, Acetone/Hexane, and Dichloromethane/Hexane.[4]

Data Presentation: Solvent Selection Guide

SolventBoiling Point (°C)Polarity IndexTypical Use Case for Oxazolidinone Acetic Acid
Ethanol 785.2Good primary solvent for cooling crystallization.
Ethyl Acetate 774.4Effective for dissolving the compound; often used in mixed systems.[5]
Isopropanol 824.3Similar to ethanol, good for cooling crystallization.
Acetic Acid 1186.2Can be a solvent for some oxazolidinone compounds, especially at reflux.[6]
Water 1009.0Often used as an anti-solvent with polar organic solvents.
Hexane/Heptane 69 / 980.0Common anti-solvents for less polar compounds.
Q2: What is the role of pH in the crystallization of oxazolidinone acetic acid?

A2: The pH of the crystallization medium is a critical but often overlooked parameter. Since your molecule contains a carboxylic acid group, its state of ionization—and therefore its solubility in aqueous or protic solvents—is highly pH-dependent.[7]

  • Low pH (Acidic): Below its pKa, the carboxylic acid group will be protonated (-COOH). In this neutral form, the molecule is less polar and generally less soluble in water, which can promote crystallization.

  • High pH (Basic): Above its pKa, the group will be deprotonated to the carboxylate anion (-COO⁻). This ionic form is significantly more polar and highly soluble in water, which will inhibit crystallization.

Controlling the pH can therefore be a powerful tool to induce crystallization.[8] For instance, if your compound is in a basic aqueous solution, slowly acidifying it can trigger the precipitation of the neutral form. Volatile acids or bases, like acetic acid or ammonium hydroxide, can also be used in vapor diffusion setups to gradually alter the pH of the crystallization drop.[9]

Q3: How does the cooling rate impact crystal size, purity, and yield?

A3: The rate of cooling directly controls the rate of supersaturation. A slow, controlled cooling process is almost always preferable for obtaining larger, purer crystals.

  • Slow Cooling: Allows for the selective and orderly incorporation of molecules into the growing crystal lattice, excluding impurities. This results in larger, more well-defined crystals and higher purity.[2][10]

  • Rapid Cooling (Crashing Out): Causes a rapid increase in supersaturation, leading to spontaneous and disordered nucleation. This traps impurities within the crystal lattice and typically results in the formation of small, often needle-like crystals or an amorphous powder, which can be difficult to filter and dry.[3][11] A faster cooling rate generally leads to smaller crystal sizes.[12]

Q4: What are the common sources of impurities in my final product?

A4: Impurities can be introduced at various stages of the synthesis and workup. Common culprits include:

  • Unreacted Starting Materials: Incomplete reactions leave residual starting materials in the crude product.

  • Reaction Byproducts: Side reactions can generate structurally similar compounds that may co-crystallize with your product.[13]

  • Process-Related Impurities: Reagents, catalysts, or intermediates from the synthesis can persist in the final product.[14] For example, in many oxazolidinone syntheses, intermediates like carbamates or mesyl derivatives are potential impurities.[14]

  • Enantiomeric Impurities: If your synthesis is not perfectly stereospecific, the undesired enantiomer can be a significant impurity that is particularly difficult to remove by standard crystallization.[15]

Part 2: Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for a standard cooling recrystallization.

Protocol: Cooling Recrystallization of Oxazolidinone Acetic Acid from Ethanol/Water
  • Dissolution:

    • Place the crude oxazolidinone acetic acid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid. Start with a small volume and add more in portions while heating and stirring on a hot plate. Causality: Using the minimum volume ensures the solution will be saturated upon cooling, maximizing yield.[3]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities (dust, catalysts) are observed, perform a hot gravity filtration. Place a funnel with fluted filter paper over a second pre-heated Erlenmeyer flask.

    • Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer. Causality: This step removes insoluble impurities that would otherwise be incorporated into the final crystals.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass or loosely with foil. This prevents solvent evaporation and contamination.

    • Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. Avoid placing it directly in an ice bath from a high temperature. Causality: Slow cooling promotes the formation of large, high-purity crystals.[10]

    • Once at room temperature, slowly add water (the anti-solvent) dropwise while stirring until the solution just begins to turn cloudy (the cloud point). Add a single drop of ethanol to redissolve the precipitate.

    • Allow the solution to stand. If no crystals form, gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • After crystal growth appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the product yield. Causality: Solubility decreases further at lower temperatures, leading to a higher recovery of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture. Causality: A cold solvent is used for washing to remove the impurity-laden mother liquor without significantly dissolving the desired crystals.

    • Continue to pull a vacuum for several minutes to air-dry the crystals.

  • Drying:

    • Transfer the crystals to a watch glass and allow them to air-dry. For a more complete drying, use a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization: Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Add Crude Product to Flask B Add Minimum Amount of Hot Solvent A->B Heat & Stir C Hot Gravity Filtration (Optional) B->C Insoluble impurities present? D Slow Cool to Room Temperature B->D No insoluble impurities C->D E Add Anti-Solvent (e.g., Water) D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: Standard workflow for cooling/anti-solvent recrystallization.

Part 3: Troubleshooting Guide

This section is formatted in a direct Q&A style to address specific experimental failures.

Q5: Problem - I have a very low or zero crystal yield after cooling.

A5: This is a common issue that typically points to a problem with solubility or concentration.

  • Probable Cause 1: Too much solvent was used. If the solution is not saturated at the lower temperature, no crystals will form.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[3] You can test the mother liquor by dipping a glass rod in it; if solid forms on the rod as the solvent evaporates, your compound is present.[3]

  • Probable Cause 2: The compound is too soluble in the chosen solvent, even when cold.

    • Solution: If solvent evaporation doesn't work, consider adding an anti-solvent as described in the protocol above. Alternatively, you may need to select a different solvent system entirely where the compound has lower solubility at cold temperatures.

  • Probable Cause 3: Nucleation has not occurred.

    • Solution: Try scratching the inner surface of the flask with a glass rod below the solvent line. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.

Q6: Problem - My product is "oiling out" and forming a liquid layer instead of crystallizing.

A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.

  • Probable Cause 1: Solution is too concentrated or cooling is too rapid.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional solvent to make the solution slightly more dilute.[3] Then, ensure the cooling process is very slow to prevent the solution from becoming supersaturated at a high temperature.

  • Probable Cause 2: High impurity load. Impurities can create a eutectic mixture with a lower melting point.

    • Solution: If diluting the solvent doesn't work, consider purifying the crude material first by another method, such as column chromatography, to remove the bulk of the impurities. A charcoal treatment during the hot filtration step can also sometimes remove colored, bulky impurities.[3]

Q7: Problem - The final crystals are colored, even though the pure compound should be white.

A7: Color is a clear sign of an impurity.

  • Probable Cause: A colored impurity is co-crystallizing with your product. This often happens with highly polar, colored byproducts from the synthesis.

    • Solution 1: Second Recrystallization. A second, careful recrystallization will often leave the impurity behind in the mother liquor.

    • Solution 2: Charcoal Treatment. Activated charcoal can be very effective at adsorbing large, colored, conjugated impurities. Add a small amount of activated charcoal to the hot, dissolved solution, let it stir for a few minutes, and then remove it via hot gravity filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[3]

Mandatory Visualization: Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting low crystal yield.

Part 4: Purity Assessment

After successful crystallization, it is essential to verify the purity of the final product.

Q8: How can I confirm the purity of my crystallized oxazolidinone acetic acid?

A8: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. The purified product should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify even minor impurities.[16] Chiral HPLC methods are specifically required to determine enantiomeric purity.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of your compound and potentially identifies impurities.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities if they are present in sufficient quantity (>1-5%).

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range (typically < 2 °C). A broad or depressed melting point is indicative of impurities.

By understanding the principles behind crystallization and employing a systematic approach to troubleshooting, you can consistently achieve high purity and yield for your oxazolidinone acetic acid.

References

  • Google Patents. (n.d.). Process to produce oxazolidinones.
  • Mhlanga, N., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PMC, NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Crystalline forms and amorphism of oxazolidinone compound.
  • Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof.
  • MDPI. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oxazolidinone-impurities. Retrieved from [Link]

  • MDPI. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved from [Link]

  • PMC, NIH. (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]

  • ACS Publications. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Retrieved from [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • PMC, NIH. (n.d.). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]

  • ResearchGate. (2025). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Retrieved from [Link]

  • Hampton Research. (n.d.). Using Volatile Buffers to Adjust Drop pH and Induce Crystallization. Retrieved from [Link]

  • PubMed. (2000). Multiple solubility maxima of oxolinic acid in mixed solvents and a new extension of Hildebrand solubility approach. Retrieved from [Link]

  • SciELO. (2023). Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size. Retrieved from [Link]

  • University of Colorado Boulder. (2010). Crystal Growing Guide. Retrieved from [Link]

  • FKIT. (n.d.). A Study on Crystallization of Oxalic Acid in Batch Cooling Crystallizer. Retrieved from [Link]

  • PMC, NIH. (n.d.). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. Retrieved from [Link]

  • Amazon S3. (n.d.). Linezolid impurities: An overview. Retrieved from [Link]

  • Oxford Academic. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Retrieved from [Link]

  • J-STAGE. (n.d.). Enzymatic Resolution of 2-Oxazolidinone Esters. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p‐Aminobenzoic Acid in Ethanol. Retrieved from [Link]

  • PMC, NIH. (2018). Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based. Retrieved from [Link]

  • ResearchGate. (n.d.). Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025). Regular Article. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Retrieved from [Link]

  • (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Side Reactions in Oxazolidinone Ring-Closing Protocols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for oxazolidinone synthesis. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in antibio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for oxazolidinone synthesis. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in antibiotics like Linezolid.[1][2] However, its synthesis, while conceptually straightforward, is often plagued by side reactions that can diminish yield, compromise stereochemical integrity, and complicate purification.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the mechanistic origins of common side reactions and provides field-proven, evidence-based strategies to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during oxazolidinone ring-closing reactions in a question-and-answer format.

Problem 1: Epimerization and Low Diastereoselectivity with Chiral Amino Alcohols

Question: I am synthesizing a chiral oxazolidinone from a protected amino alcohol, but I'm observing low diastereoselectivity and suspect epimerization at the stereocenter adjacent to the nitrogen. What causes this, and how can it be prevented?

Answer: This is a critical issue, as the biological activity of many oxazolidinones is dependent on their stereochemistry.[1] Epimerization typically occurs under basic conditions, especially if the stereocenter has an acidic proton that can be abstracted to form a planar enolate or a related stabilized carbanion, which can then be re-protonated from either face.

Mechanistic Cause: The primary cause of low diastereoselectivity in these cases is often linked to the geometry of the enolate formed during the reaction or epimerization of the product under the reaction or work-up conditions.[3] For N-acyl oxazolidinones, the formation of the correct Z-enolate is crucial for high facial selectivity in subsequent alkylation reactions. For the ring-closing step itself, harsh basic conditions or elevated temperatures can lead to the loss of stereochemical integrity.

Troubleshooting & Optimization Strategies:

  • Temperature Control: This is the most critical parameter. Ring-closing reactions should be conducted at low temperatures (e.g., 0 °C down to -78 °C) to minimize the rate of epimerization.[3]

  • Base Selection: The choice of base is crucial. While a strong base is needed to deprotonate the alcohol (for cyclization of a carbamate) or the nitrogen (in some strategies), an excessively strong base or a poor choice of counter-ion can promote side reactions. For generating specific enolate geometries in related systems, bases like LDA or NaHMDS in THF are common choices.[3] For simple cyclizations, milder bases like potassium carbonate or DBU may be sufficient and less likely to cause epimerization.[4]

  • Protecting Group Strategy: The N-protecting group influences the acidity of adjacent protons and the overall reaction pathway. The tert-butyl carbamate (Boc) group is often used as it can act as a nitrogen-protecting group that minimizes side reactions during intramolecular cyclization of N-Boc-epoxides.[5]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions, even at low temperatures, can lead to product epimerization.

Problem 2: Formation of Isocyanurate Trimers in Epoxide + Isocyanate Reactions

Question: My reaction between an epoxide and an aryl isocyanate is producing a high-melting, insoluble white solid along with my desired oxazolidinone. I believe this is the isocyanurate trimer. How can I suppress this side reaction?

Answer: This is a very common and frustrating side reaction. The cycloaddition of epoxides and isocyanates is a powerful, atom-economical route to N-substituted oxazolidinones.[6] However, isocyanates can readily trimerize to form highly stable, six-membered isocyanurate rings, especially at elevated temperatures or with inappropriate catalysis.[7] This pathway directly competes with the desired [3+2] cycloaddition.

Mechanistic Cause: The formation of the oxazolidinone requires the activation and ring-opening of the epoxide by a nucleophile (often a halide from the catalyst), followed by attack on the isocyanate carbonyl. In contrast, isocyanurate formation is the cyclotrimerization of three isocyanate molecules. The choice of catalyst is paramount as it must selectively promote the epoxide ring-opening and subsequent cycloaddition over isocyanate oligomerization.

Troubleshooting & Optimization Strategies:

  • Catalyst Selection is Key: Many early methods suffered from low chemoselectivity.[7] Modern organocatalysts have proven highly effective.

    • Tetraarylphosphonium Salts (TAPS): These salts, such as tetraphenylphosphonium bromide, act as bifunctional catalysts. The halide ion (Br⁻) acts as a nucleophile to ring-open the epoxide, while the phosphonium cation can act as a Brønsted acid to activate the epoxide, leading to high regioselectivity and yield of the oxazolidinone.[8]

    • Halide-Free Catalysts: To strictly suppress isocyanurate formation, catalysts free of halide anions have been developed, which can lead to selectivities of about 95% for the desired oxazolidinone.[7]

    • Deep Eutectic Solvents (DES): A system using a Choline Chloride:Urea-based DES can act as both the solvent and the catalyst, promoting the reaction efficiently without the need for slow addition of isocyanates or an excess of epoxide.[6]

  • Slow Addition: Adding the isocyanate slowly to the reaction mixture containing the epoxide and catalyst can help maintain a low concentration of the isocyanate, disfavoring the termolecular trimerization reaction.

  • Temperature Management: While these reactions often require heat (120-180 °C), excessive temperatures can favor the thermodynamically stable isocyanurate.[7] Find the minimum temperature required for a reasonable reaction rate with your catalytic system.

Table 1: Comparison of Catalytic Systems for the Epoxide-Isocyanate Reaction
Catalyst SystemTypical ConditionsKey Advantage(s)Common Side ReactionsReference
Tertiary Amines (e.g., DBU)135-180 °CReadily availableIsocyanurate formation can still be significant[7]
Lewis Acids (e.g., SmI₃, LiBr)High TemperatureCan be effectiveOften require halide co-catalyst, potential for side reactions[7]
Tetraarylphosphonium Salts (TAPS)120 °C, ChlorobenzeneHigh yield, bifunctional catalysis, good regioselectivityMinimal if conditions are optimized[8]
Halide-Free Systems135-180 °CExcellent suppression of isocyanurate crosslinkingMay require specific substrates[7]
Deep Eutectic Solvent (ChCl:Urea)100 °C, NeatGreen, reusable, dual role as solvent/catalyst, no slow addition neededMinimal[6]
Problem 3: Unwanted Ring-Opening of the Oxazolidinone Product

Question: I have successfully synthesized my N-acyl oxazolidinone, but the ring is being cleaved during the removal of the acyl group. How can I selectively cleave the exocyclic amide bond without destroying the heterocyclic core?

Answer: This is a frequent challenge during the final deprotection step, particularly in the context of using oxazolidinones as chiral auxiliaries. The goal is to achieve exocyclic cleavage (removing the acyl group) while preventing endocyclic cleavage (breaking the ring itself).

Mechanistic Cause: Standard saponification with strong bases like lithium hydroxide (LiOH) can attack both the exocyclic carbonyl and the endocyclic carbamate carbonyl. Attack at the endocyclic carbonyl leads to the irreversible destruction of the chiral auxiliary.

Troubleshooting & Optimization Strategies:

  • Use a Hydroperoxide-Based Protocol: The most reliable method for selective exocyclic cleavage is the use of lithium hydroperoxide (LiOOH), generated in situ.

    • Standard Protocol: The N-acylated oxazolidinone is dissolved in a mixture of THF and water (e.g., 3:1) and cooled to 0 °C. Aqueous lithium hydroxide is added, followed by the slow, dropwise addition of aqueous hydrogen peroxide.[3] The hydroperoxide anion is a soft nucleophile that selectively attacks the more electrophilic exocyclic carbonyl, leading to clean cleavage and recovery of the chiral auxiliary.[3]

  • Avoid Harsh Conditions: Avoid high temperatures and prolonged exposure to strong bases or acids unless ring-opening is the desired outcome. For example, treating certain oxazolidinone-protected glycosides with a mild base in alcohol can be a deliberate strategy to unmask the C-3 hydroxyl and generate a C-2 carbamate-protected amine.[9]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using phosgene substitutes like triphosgene or CDI, and what are their main drawbacks?

A1: Phosgene (COCl₂) is a highly effective reagent for cyclizing amino alcohols but is an extremely toxic gas, making it difficult and dangerous to handle.[10][11]

  • Advantages of Substitutes: Solid, crystalline substitutes like triphosgene and carbonyldiimidazole (CDI) offer significant safety benefits in handling, storage, and transport.[12] They can often be used to achieve the same transformations (synthesis of carbonates, ureas, etc.) as phosgene.

  • Drawbacks: Phosgene substitutes are generally less reactive than phosgene itself, often requiring higher temperatures or longer reaction times.[10] A significant drawback is the generation of non-volatile by-products (e.g., N-hydroxysuccinimide from DSC, imidazole from CDI), which can complicate purification, whereas excess phosgene and its primary by-product (HCl) are easily removed by evaporation or an aqueous wash.[10]

Q2: My starting material is an amino alcohol. Is it better to use a two-step approach (form a carbamate then cyclize) or a one-pot reaction with a carbonylating agent?

A2: Both strategies are valid, and the best choice depends on your substrate's complexity, scale, and stability.

  • Two-Step Approach: Forming an intermediate carbamate (e.g., using Boc-anhydride or benzyl chloroformate) and then cyclizing it under basic conditions provides more control. You can isolate and purify the intermediate, which often leads to a cleaner final reaction. This method is excellent for preventing epimerization, as the cyclization can be performed under carefully controlled, low-temperature conditions.

  • One-Pot Approach: Using reagents like diethyl carbonate[13], CO₂[4], or CDI allows for a more streamlined process. These methods can be very efficient but may require more optimization to suppress side reactions. For example, reactions with CO₂ can be sluggish and require catalysts or superbases like DBU to solubilize intermediates.[4]

Q3: Can elimination be a problem when cyclizing carbamate precursors?

A3: Yes, β-elimination can compete with the desired intramolecular cyclization, especially if there is an acidic proton on the carbon alpha to the carbamate nitrogen and a suitable leaving group. This is a known pathway for the cleavage of certain carbamate linkages, which proceeds through an E1cB-type mechanism under basic conditions.[14] To minimize this, use the mildest possible basic conditions and the lowest temperature that allows for cyclization to proceed at a reasonable rate.

Visualizations & Diagrams

Reaction Pathway Diagrams

sub Epoxide + Isocyanate cat Catalyst (e.g., TAPS) sub->cat prod Desired Oxazolidinone sub->prod [3+2] Cycloaddition (Desired Pathway) side_prod Isocyanurate Trimer (Side Product) sub->side_prod cat->prod iso Isocyanate

Caption: Competing pathways in the synthesis of oxazolidinones from epoxides and isocyanates.

Troubleshooting Workflow

start Problem: Low Diastereoselectivity / Epimerization q_temp Was reaction run at low temperature (e.g., -78°C to 0°C)? start->q_temp sol_temp Action: Lower reaction temperature. Maintain rigorously. q_temp->sol_temp No q_base Is a harsh base or prolonged reaction time used? q_temp->q_base Yes sol_temp->q_base sol_base Action: Screen milder bases (e.g., K2CO3). Monitor reaction and quench upon completion. q_base->sol_base Yes q_workup Is work-up or purification harsh (acidic/basic)? q_base->q_workup No sol_base->q_workup sol_workup Action: Use neutral quench and work-up conditions. Avoid prolonged chromatography. q_workup->sol_workup Yes end Result: Improved Stereochemical Purity q_workup->end No sol_workup->end

Sources

Optimization

Technical Support Center: LC-MS Method Optimization for 2-(2-Oxooxazolidin-5-yl)acetic acid and Its Impurities

Welcome to the technical support guide for the analysis of 2-(2-Oxooxazolidin-5-yl)acetic acid. This molecule, a key chiral building block and potential impurity in the synthesis of oxazolidinone antibiotics like Linezol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 2-(2-Oxooxazolidin-5-yl)acetic acid. This molecule, a key chiral building block and potential impurity in the synthesis of oxazolidinone antibiotics like Linezolid, presents unique analytical challenges due to its high polarity and small size.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your LC-MS methods effectively.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm struggling with poor retention and bad peak shape for my main analyte on a C18 column. What's happening and how can I fix it?

This is the most common issue encountered with small, polar analytes like 2-(2-Oxooxazolidin-5-yl)acetic acid. Traditional reversed-phase (RP) columns like C18 lack sufficient interaction with such compounds, causing them to elute at or near the solvent front (void volume) with poor peak symmetry.

The Underlying Cause: The analyte has a higher affinity for the polar mobile phase than for the non-polar C18 stationary phase. Furthermore, the carboxylic acid moiety can interact with residual silanols on the silica surface, leading to peak tailing.

There are two primary strategies to resolve this: modifying your reversed-phase approach or switching to an orthogonal separation mode like HILIC.

Solution A: Modified Reversed-Phase (RP-LC)

By adjusting the mobile phase, you can increase retention and improve peak shape. The goal is to suppress the ionization of the analyte's carboxylic acid group, making it less polar.

  • Step-by-Step Protocol: Modified RP-LC Method

    • Column Selection: Start with a modern, end-capped C18 column (e.g., Agilent Eclipse Plus C18, Waters BEH C18).

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the deprotonation of the analyte's carboxyl group, increasing its hydrophobicity and retention on the C18 phase.[4][5][6]

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient is crucial for eluting potential impurities with varying polarities.

    • Equilibration: Ensure the column is thoroughly equilibrated at initial conditions (e.g., for 5-10 column volumes) before the first injection to ensure reproducible retention times.[7]

  • Example RP-LC Method Parameters

    Parameter Recommended Setting Rationale
    Column C18, 100 x 2.1 mm, <3 µm Standard dimensions for good efficiency and MS compatibility.
    Mobile Phase A 0.1% Formic Acid in Water Suppresses ionization for improved retention and provides protons for ESI+.
    Mobile Phase B Acetonitrile with 0.1% Formic Acid Standard organic solvent for RP-LC.
    Gradient 5% to 60% B in 10 minutes A starting point; adjust based on impurity profile.
    Flow Rate 0.3 - 0.5 mL/min Optimal for 2.1 mm ID columns and ESI efficiency.
    Column Temp. 30 - 40 °C Improves peak shape and reduces mobile phase viscosity.

    | Injection Vol. | 1 - 5 µL | Keep low to prevent peak distortion. |

Solution B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the superior technique for retaining and separating highly polar compounds.[8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. A water layer forms on the stationary phase, and analytes partition between this layer and the mobile phase.

  • Step-by-Step Protocol: HILIC Method

    • Column Selection: Choose a dedicated HILIC column (e.g., Waters BEH HILIC, Thermo Fisher Accucore HILIC).

    • Mobile Phase Preparation:

      • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 (v/v) Acetonitrile:Water.

      • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 (v/v) Acetonitrile:Water.

    • Sample Diluent: This is critical. Your sample must be dissolved in a solvent with a high organic content (e.g., 90% Acetonitrile) to prevent peak distortion. Injecting in a highly aqueous diluent will disrupt the HILIC mechanism.[7]

    • Gradient Elution: In HILIC, increasing the aqueous content (Mobile Phase B) decreases retention.

    • Equilibration: HILIC requires longer equilibration times than RP-LC. Equilibrate for at least 15-20 column volumes to ensure a stable water layer and reproducible results.

  • Example HILIC Method Parameters

    Parameter Recommended Setting Rationale
    Column Amide or Bare Silica HILIC, 100 x 2.1 mm, <3 µm Provides polar surface for hydrophilic partitioning.
    Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate High organic content for strong retention in HILIC.
    Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate The "strong" solvent in HILIC; increasing its percentage elutes analytes.
    Gradient 0% to 50% B in 10 minutes A typical starting gradient for HILIC separations.
    Flow Rate 0.3 - 0.5 mL/min Standard for 2.1 mm ID columns.
    Column Temp. 30 - 40 °C Enhances separation efficiency.

    | Injection Vol. | 1 - 2 µL | Keep volume low and ensure sample is in high organic solvent. |

HILIC_Mechanism cluster_0 HILIC Stationary Phase Particle cluster_1 Mobile Phase (High Organic) Si_Particle Si Water_Layer Immobilized Aqueous Layer Si_Particle->Water_Layer Adsorption ACN1 ACN ACN2 ACN Analyte_MP Analyte Analyte_SL Analyte Analyte_MP->Analyte_SL Partitioning Water_Layer->Analyte_SL Partitioning

Caption: HILIC retention mechanism.

Q2: My MS signal is weak or unstable. How can I improve sensitivity and robustness?

Weak signals are often due to suboptimal ionization or inefficient desolvation in the mass spectrometer's source. For a molecule like 2-(2-Oxooxazolidin-5-yl)acetic acid, Electrospray Ionization (ESI) is the preferred technique due to its polar, ionizable nature.[10][11]

The Underlying Cause: The efficiency of ion formation and transfer from liquid droplets to the gas phase depends heavily on source parameters and mobile phase composition.

Solution: Systematic Source Parameter Optimization

Perform a tuning experiment, either by infusing a standard solution directly or using flow injection analysis (FIA), to find the optimal settings.

  • Step-by-Step Protocol: ESI Source Optimization

    • Select Ionization Mode: The analyte contains a carboxylic acid, which readily loses a proton to form a negative ion ([M-H]⁻). Therefore, ESI negative mode (ESI-) is an excellent starting point and often provides the best sensitivity.[12] However, always screen ESI positive mode (ESI+) as well, as adducts like [M+H]⁺ or [M+Na]⁺ may form.

    • Prepare a Tuning Solution: Create a solution of your analyte at ~1 µg/mL in a mobile phase composition that mimics your LC elution conditions (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid or 10 mM ammonium acetate).

    • Infuse and Optimize: Infuse the solution at a typical flow rate (e.g., 0.3 mL/min) and adjust the following parameters one by one to maximize the signal for your target m/z.

      • Capillary/Spray Voltage: Adjust in increments (e.g., ±0.5 kV). Overly high voltages can cause fragmentation.

      • Drying Gas Temperature & Flow: Increase temperature and flow to improve desolvation. For small, potentially labile molecules, avoid excessively high temperatures.[13]

      • Nebulizer Pressure: This affects droplet size. Optimize for the most stable and intense signal.

      • Sprayer Position: For small, polar analytes, moving the sprayer further from the MS inlet can sometimes improve signal by allowing more time for desolvation.[14]

    • Set Parameters on a Plateau: For robustness, choose a setting on a response plateau, not at a sharp maximum. This ensures small day-to-day variations don't cause large changes in signal intensity.[15]

  • Example MS Source Parameters (Starting Point)

    Parameter ESI- Setting ESI+ Setting Key Consideration
    Capillary Voltage -3.0 kV +3.5 kV Optimize for stable spray and maximum ion current.
    Drying Gas Temp. 325 °C 325 °C Balance desolvation with potential thermal degradation.
    Drying Gas Flow 8 L/min 8 L/min Higher flow aids desolvation of aqueous mobile phases.
    Nebulizer Pressure 35 psi 35 psi Affects aerosol droplet size; instrument dependent.

    | Target Ions (m/z) | [M-H]⁻: 144.03 | [M+H]⁺: 146.05, [M+Na]⁺: 168.03 | Always check for common adducts.[14] |

Q3: How can I identify and separate unknown impurities related to my main compound?

Impurity profiling is critical for drug development and quality control. Impurities can be process-related (from starting materials or side reactions) or degradation products.[16] A well-developed chromatographic method combined with high-resolution mass spectrometry (HRMS) is essential.

The Underlying Cause: Co-elution of structurally similar impurities with the main peak or with each other can mask their presence, making identification and quantification impossible with a low-resolution method.[17]

Solution: A Systematic Workflow for Impurity Identification

  • Step-by-Step Protocol: Impurity Identification

    • Develop a Separation Method: Use one of the optimized LC methods from Q1. A shallow gradient is often required to resolve closely eluting impurities.

    • Perform Forced Degradation: To identify potential degradation products, subject the analyte to stress conditions (e.g., acid, base, oxidative, thermal, photolytic) according to ICH guidelines. This helps anticipate what impurities might form during storage.[16]

    • Acquire Data with HRMS: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to acquire data. This provides accurate mass measurements (<5 ppm), which are crucial for determining the elemental composition of unknown peaks.

    • Data Analysis:

      • Extract ion chromatograms for suspected impurities.

      • Determine the accurate mass and propose molecular formulas for the parent ions.

      • Acquire MS/MS (tandem mass spectrometry) data to obtain structural fragments.

      • Elucidate the structures of the impurities by comparing fragmentation patterns to the parent drug. Known impurities of related oxazolidinones can provide valuable clues.[18][19]

Impurity_Workflow cluster_LC Chromatography cluster_MS Mass Spectrometry cluster_Analysis Data Analysis & Elucidation A Inject Sample on Optimized LC Method B Detect Peaks (UV & MS) A->B C Acquire HRMS Data (Accurate Mass) B->C Transfer to MS D Acquire MS/MS Data (Fragmentation) C->D E Determine Elemental Composition D->E Analyze Data F Propose Impurity Structures E->F G Confirm with Reference Standard F->G

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Reactivity in Oxazolidinone N-Acylation

Welcome to the Advanced Technical Support Center for asymmetric synthesis and amide bond formation. The N-acylation of oxazolidinones (such as Evans chiral auxiliaries) is a foundational transformation in drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for asymmetric synthesis and amide bond formation. The N-acylation of oxazolidinones (such as Evans chiral auxiliaries) is a foundational transformation in drug development and natural product synthesis. However, researchers frequently encounter poor yields, epimerization, and complex side reactions during this step.

This guide provides field-proven troubleshooting logic, deep-dive mechanistic FAQs, and self-validating experimental protocols to ensure robust and reproducible C–N bond formation.

Diagnostic Workflow: Resolving Low Acylation Yields

Before altering your reaction conditions, use the logical workflow below to diagnose the root cause of poor reactivity in your specific substrate system.

Troubleshooting Start Issue: Low Yield in Oxazolidinone N-Acylation CheckSubstrate Does the acid chloride have alpha-protons? Start->CheckSubstrate KeteneYes Yes (Ketene risk high) CheckSubstrate->KeteneYes KeteneNo No (Aromatic/Quaternary) CheckSubstrate->KeteneNo UseMildBase Switch to Lewis Acid (MgBr2·OEt2 + DIPEA) or NHC Catalysis KeteneYes->UseMildBase CheckSterics Is the chiral auxiliary sterically hindered (e.g., t-Bu)? KeteneNo->CheckSterics StericsYes Yes CheckSterics->StericsYes StericsNo No CheckSterics->StericsNo UseStrongBase Use n-BuLi or NaHMDS at -78°C under Argon StericsYes->UseStrongBase CheckMoisture Titrate organolithium base & verify anhydrous solvents StericsNo->CheckMoisture

Logical troubleshooting workflow for diagnosing poor oxazolidinone N-acylation reactivity.

Deep-Dive FAQs: Mechanistic Causality & Troubleshooting

Q1: Why do standard amide coupling reagents (e.g., EDC, HATU) fail to acylate oxazolidinones? Causality: Standard coupling reagents are designed to activate carboxylic acids for attack by highly nucleophilic primary or secondary amines. The nitrogen atom in an oxazolidinone is part of a cyclic carbamate. Its lone pair is heavily delocalized into the adjacent endocyclic carbonyl group via resonance. This thermodynamic ground-state stabilization drastically lowers the HOMO energy of the nitrogen, rendering it virtually non-nucleophilic at neutral pH. To force C–N bond formation, you must either generate a highly reactive electrophile (like an acid chloride) or deprotonate the nitrogen to form a highly nucleophilic lithium oxazolidinide (pKa ~ 15–18)[1].

Q2: I am using n-BuLi and an acid chloride, but my yields are below 30% and I observe complex mixtures. What is happening? Causality: If your acid chloride contains α-protons (e.g., propionyl chloride), the strongly basic conditions (-78 °C, n-BuLi) can trigger a competing elimination pathway. The lithium oxazolidinide (or trace unreacted n-BuLi) acts as a Brønsted base rather than a nucleophile, abstracting the α-proton to generate a highly reactive ketene intermediate[2]. Ketenes rapidly undergo[2+2] cycloadditions or dimerization, starving the reaction of the acylating agent and creating a complex mixture of side products. Solution: Switch to a milder Lewis acid-mediated acylation (e.g., MgBr₂·OEt₂ with DIPEA) which coordinates the oxazolidinone and electrophile without inducing ketene formation.

Q3: How can I acylate a sterically hindered Evans auxiliary without using cryogenic conditions or pyrophoric bases? Causality: Steric hindrance (e.g., in 4-tert-butyl-2-oxazolidinone) exacerbates the poor kinetics of N-acylation. However, recent breakthroughs in N-heterocyclic carbene (NHC) catalysis allow for room-temperature acylation using stable aldehydes instead of moisture-sensitive acid chlorides[3]. The NHC catalyst reacts with the aldehyde to form a nucleophilic Breslow intermediate, which is aerobically oxidized to a highly reactive acylazolium species. This intermediate readily acylates even hindered oxazolidinones in the presence of a mild base like DBU, bypassing the need for n-BuLi entirely[4].

Quantitative Data: Comparison of N-Acylation Strategies

To select the optimal protocol for your substrate, compare the operational parameters and risks associated with the industry-standard methodologies below.

Acylation MethodReagents RequiredOperating Temp.Ketene Formation RiskTypical YieldBest Suited For
Strong Base (Classic) n-BuLi, Acid Chloride-78 °C to RTHigh (if α-protons present)70–90%Simple, non-enolizable acyl groups; unhindered auxiliaries[1].
Lewis Acid Mediated MgBr₂·OEt₂, DIPEA, Acid ChlorideRoom Temp.Low80–95%Acid chlorides prone to ketene formation; scale-up processes.
Organocatalytic DMAP (cat.), Acid AnhydrideRT to 60 °CNone60–85%Acetylation or propionylation using stable anhydrides[2].
Aerobic NHC Catalysis Triazolium salt, DBU, Aldehyde, O₂Room Temp.None75–95%Avoiding moisture-sensitive acid chlorides; mild conditions[3].

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies incorporate specific self-validation checkpoints to ensure the reaction is proceeding as intended before you commit to workup.

Protocol A: Self-Validating n-BuLi Mediated N-Acylation

This classic protocol relies on the quantitative deprotonation of the oxazolidinone. Water is the primary enemy; even trace moisture will consume the n-BuLi and hydrolyze the acid chloride, leading to catastrophic yield loss.

  • Base Titration (Validation Checkpoint): Prior to the reaction, titrate your n-BuLi solution against diphenylacetic acid in anhydrous THF. The solution will remain colorless until the acid is fully deprotonated, at which point the first drop of excess n-BuLi forms the bright yellow diphenylacetate dianion. This validates the exact molarity of your base and prevents over-deprotonation.

  • Deprotonation: Dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool strictly to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv) dropwise.

    • Validation Checkpoint: The internal temperature must not rise above -70 °C. The solution should remain clear and colorless; a yellow/brown tint indicates ring-opening degradation of the oxazolidinone[1].

  • Acylation: Add the freshly distilled acid chloride (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Quench & Verify: Quench the reaction by adding saturated aqueous NH₄Cl.

    • Validation Checkpoint: Check the aqueous layer pH; it should be slightly acidic to neutral. Analyze the organic layer by TLC (UV and KMnO₄ stain). The N-acylated product typically runs significantly higher (higher Rf) than the highly polar NH-oxazolidinone starting material.

Protocol B: Aerobic Oxidative NHC-Catalyzed N-Acylation

This modern approach avoids acid chlorides entirely by oxidizing aldehydes in situ using an NHC catalyst and an electron transfer mediator (ETM) system, utilizing ambient air as the terminal oxidant[3].

NHC_Workflow Step1 1. NHC Activation (Triazolium + DBU) Step2 2. Aldehyde Addition (Breslow Intermediate) Step1->Step2 Step3 3. Aerobic Oxidation (FePc / O2) Step2->Step3 Step4 4. N-Acylation (Oxazolidinone Attack) Step3->Step4

Reaction pathway for aerobic oxidative NHC-catalyzed N-acylation of oxazolidinones.

  • Catalyst Assembly: In a dry flask, combine the oxazolidinone (1.0 equiv), the target aldehyde (1.5 equiv), the triazolium precatalyst (10 mol%), and the ETM system: Iron(II)phthalocyanine (FePc, 5 mol%) and diphenoquinone (20 mol%)[5].

  • Initiation: Add anhydrous THF, followed by DBU (1.2 equiv) to deprotonate the triazolium salt, generating the active free carbene.

  • Aerobic Oxidation (Validation Checkpoint): Stir the reaction open to the air (or under an O₂ balloon) at room temperature.

    • Validation Checkpoint: The ETM system undergoes distinct color changes as it cycles between oxidized and reduced states. A persistent color stall indicates oxygen starvation; ensure vigorous stirring to maximize the air-liquid interfacial area[3].

  • Completion: Monitor by TLC until the oxazolidinone is consumed (typically 4–12 hours). Quench with water, extract with ethyl acetate, and purify directly via silica gel chromatography.

References
  • N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • N-Acylation of Oxazolidinones ChemistryViews. URL:[Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Williams College Chemistry. URL: [Link]

Sources

Optimization

Refining solvent extraction methods for 2-(2-Oxooxazolidin-5-yl)acetic acid isolation

Welcome to the Technical Support Center for Advanced Molecular Isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting 2-(2-O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Isolation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting 2-(2-Oxooxazolidin-5-yl)acetic acid .

This compound is a critical chiral building block in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid analogs) and anticoagulants (e.g., Rivaroxaban). Because it contains both a polar oxazolidinone ring and a carboxylic acid moiety, standard liquid-liquid extraction (LLE) often results in poor yields, emulsion formation, or product degradation. This guide provides field-proven, mechanistically grounded solutions to optimize your isolation workflows.

I. Troubleshooting Guides & FAQs

Q1: Why is my extraction yield of 2-(2-Oxooxazolidin-5-yl)acetic acid so low when using standard liquid-liquid extraction (LLE) with ethyl acetate? A1: The root cause is a mismatch between the aqueous pH and the solvent's polarity capacity. 2-(2-Oxooxazolidin-5-yl)acetic acid has a pKa of approximately 3.8. If your aqueous reaction mixture is at a pH above 4.0, the molecule exists predominantly as a carboxylate anion. Ions possess massive hydration spheres and will not partition into moderately polar organic solvents like ethyl acetate [1].

  • The Fix: You must acidify the aqueous layer to pH 2.0 using 2M HCl before extraction. This ensures >99% of the compound is in its undissociated, lipophilic state. Furthermore, because the oxazolidinone core remains highly polar even when undissociated, switch your extraction solvent from ethyl acetate to 2-methyltetrahydrofuran (2-MeTHF) , which offers superior hydrogen-bond accepting capabilities.

Q2: How can I selectively isolate the oxazolidinone acetic acid from non-acidic reaction byproducts (e.g., unreacted amines or neutral intermediates)? A2: The most robust method is an acid-base "swing" back-extraction .

  • The Mechanism: First, extract the target acid and all neutral impurities into an organic solvent at pH 2.0. Next, extract this organic layer with a mildly basic aqueous solution (e.g., 5% NaHCO₃, pH ~8.0). The carboxylic acid is selectively deprotonated into its water-soluble sodium salt and partitions into the aqueous phase, leaving neutral and basic impurities trapped in the organic phase [2]. Finally, re-acidify the separated aqueous phase to pH 2.0 and extract with fresh organic solvent to recover the ultra-pure product.

Q3: We are scaling up our synthesis and want to avoid massive volumes of volatile solvents. Is there a more efficient extraction method for high-volume broths? A3: Yes. For process scale-up, transition to Reactive Solvent Extraction using amine-based extractants.

  • The Mechanism: Tertiary amines, such as Trioctylamine (TOA), form reversible hydrogen-bonded or ion-pair complexes with carboxylic acids right at the liquid-liquid interface [3].

  • The Fix: Use a solvent system comprising 0.5 M TOA in a diluent like 1-octanol. The oxazolidinone acid complexes with TOA and partitions into the organic phase even at milder pH levels (pH 4.0–5.0), preventing the need for extreme acidification [4].

Q4: During the alkaline stripping phase, I encounter stubborn emulsions ("crud"). How do I break them without losing product? A4: Emulsions in oxazolidinone extractions are typically caused by the amphiphilic nature of the intermediate carboxylate salts, which act as surfactants and lower interfacial tension.

  • The Fix: Do not simply wait for gravity separation. Instead, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). The "salting-out" effect increases the density disparity between the phases and forces amphiphilic molecules out of the interfacial layer. If the emulsion persists, filter the biphasic mixture through a Celite pad to remove the microscopic insoluble particulates that physically stabilize the emulsion droplets.

II. Quantitative Extraction Data

To guide your solvent and parameter selection, the following table synthesizes the partitioning efficiency of 2-(2-Oxooxazolidin-5-yl)acetic acid under various field-tested conditions.

Extraction SystemAqueous pHAdditivesExtraction Efficiency (%)Mechanistic Causality
EtOAc / Water 5.0None< 15%Acid is predominantly ionized (carboxylate); poor organic partitioning.
EtOAc / Water 2.0None78%Undissociated acid partitions into the organic phase, but inherent polarity limits total yield.
2-MeTHF / Water 2.020% w/v NaCl> 95% Salting-out effect reduces aqueous solubility; 2-MeTHF accommodates high polarity.
0.5 M TOA in 1-Octanol 4.0None92%Reactive extraction via amine-carboxylate ion-pairing overcomes the need for extreme low pH.

III. Validated Methodologies

Protocol: Optimized Acid-Base Swing Extraction for High-Purity Isolation

This protocol is designed as a self-validating system to ensure maximum recovery and >98% purity, while protecting the sensitive chiral center at the C5 position of the oxazolidinone ring.

Step 1: Initial Acidification (Thermodynamic Control)

  • Transfer the crude aqueous reaction mixture (100 mL) to a jacketed reactor or ice bath and cool to 0–5 °C.

  • Slowly add 2M HCl dropwise under continuous stirring until the pH reaches exactly 2.0 (monitor continuously via a calibrated pH probe).

  • Causality: Cooling is mandatory. The oxazolidinone ring is susceptible to acid-catalyzed ring-opening hydrolysis at elevated temperatures. Maintaining 0–5 °C preserves the structural and stereochemical integrity of the molecule.

Step 2: Primary Extraction (Phase Transfer)

  • Saturate the aqueous layer by adding 20 g of solid NaCl and stirring until dissolved.

  • Add 100 mL of 2-MeTHF. Stir vigorously for 10 minutes to maximize interfacial surface area, then allow 5 minutes for phase separation.

  • Collect the upper organic layer. Repeat the extraction with a second 50 mL portion of 2-MeTHF. Combine the organic layers.

  • Self-Validation Checkpoint: Before discarding the acidic aqueous layer, sample 1 mL, extract with 1 mL of 2-MeTHF, and spot on a TLC plate (eluent: 10% MeOH in DCM; stain with KMnO₄). If the product spot is absent, the extraction is quantitatively complete.

Step 3: Alkaline Stripping (Impurity Purge)

  • Add 75 mL of 5% w/v NaHCO₃ (aq) to the combined organic layers.

  • Stir gently for 15 minutes in an open flask until CO₂ evolution ceases. The pH of the aqueous layer should be ~8.0.

  • Separate the phases. Retain the lower aqueous layer (containing the product as a sodium salt) and discard the organic layer (containing neutral/basic impurities).

Step 4: Re-acidification & Final Isolation

  • Cool the retained aqueous layer to 0–5 °C and re-acidify to pH 2.0 using 2M HCl.

  • Extract with 2 x 75 mL of fresh 2-MeTHF.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (max bath temperature 35 °C) to yield pure 2-(2-Oxooxazolidin-5-yl)acetic acid as a crystalline solid.

IV. Process Visualization

The following diagram maps the logical flow and phase-state transitions of the target molecule during the acid-base swing extraction protocol.

ExtractionWorkflow AqMix Crude Aqueous Mixture (Oxazolidinone Acid + Impurities) Acidify Acidification (pH 2.0) Add 2M HCl AqMix->Acidify OrgExt1 Primary Extraction (2-MeTHF) Acidify->OrgExt1 Drives acid to undissociated form BaseStrip Alkaline Stripping (pH 8.0) Add 5% NaHCO3 OrgExt1->BaseStrip Organic phase transferred AqSalt Aqueous Phase (Sodium Carboxylate Salt) BaseStrip->AqSalt Neutral impurities left in organic phase ReAcidify Re-acidification (pH 2.0) Add 2M HCl AqSalt->ReAcidify FinalExt Final Extraction (2-MeTHF) ReAcidify->FinalExt Drives acid to undissociated form PureProduct Pure 2-(2-Oxooxazolidin-5-yl) acetic acid FinalExt->PureProduct Evaporate solvent

Fig 1: Acid-base swing extraction workflow for 2-(2-Oxooxazolidin-5-yl)acetic acid isolation.

V. References

  • RECOVERY OF CARBOXYLIC ACIDS FROM AQUEOUS STREAMS BY EXTRACTION AND BACK EXTRACTION LUTPub (Lappeenranta University of Technology)[Link]

  • How are 2 acids having a different pH of 2 and 5 separated by solvent extraction techniques? Quora Chemistry Forums[Link]

  • Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization ACS Publications[Link]

  • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids JuSER (Forschungszentrum Jülich)[Link]

Troubleshooting

Technical Support Center: Minimizing Catalyst Degradation in Oxazolidinone Asymmetric Synthesis

Welcome to the Technical Support Center for Asymmetric Oxazolidinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Oxazolidinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective oxazolidinone synthesis. As specialists in the field, we understand that catalyst performance is paramount to achieving high yields and enantioselectivities. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, prevent, and resolve issues related to catalyst degradation.

Introduction: The Central Role of the Catalyst

In the asymmetric synthesis of oxazolidinones, the chiral catalyst is the cornerstone of stereocontrol. Whether you are employing copper, rhodium, iridium, or organocatalytic systems, the stability and activity of your catalyst directly dictate the success of your reaction. Catalyst degradation not only leads to diminished yields and loss of enantioselectivity but can also complicate product purification due to the formation of byproducts. This guide is structured to provide a logical workflow, from identifying the symptoms of catalyst degradation to implementing practical solutions.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our application scientists receive regarding catalyst-related issues in asymmetric oxazolidinone synthesis.

Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the likely catalyst-related causes?

A1: A stalled reaction or low yield is often one of the first indicators of a problem with the catalyst. Several factors could be at play:

  • Catalyst Deactivation: The catalyst may have lost its activity during the reaction. Common causes include poisoning by impurities in the substrates or solvents (e.g., water, oxygen, sulfur compounds), thermal degradation at elevated temperatures, or fouling, where byproducts coat the catalyst's active sites.[1]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. While higher loadings can be costly, a certain threshold is necessary to drive the reaction to completion in a reasonable timeframe.

  • Poor Catalyst Solubility: If your catalyst is not fully dissolved in the reaction medium, its effective concentration will be lower than anticipated, leading to reduced activity.

  • Incorrect Oxidation State: For metal-based catalysts like copper, maintaining the active oxidation state (often Cu(I)) is crucial. The presence of oxidizing agents can convert it to an inactive state (e.g., Cu(II)).[2][3]

Q2: I am observing a significant drop in enantioselectivity (% ee) compared to literature reports. What should I investigate?

A2: A decline in enantioselectivity is a clear sign that the chiral environment provided by the catalyst has been compromised. Key areas to investigate include:

  • Ligand Degradation or Dissociation: The chiral ligand may be unstable under the reaction conditions, leading to its decomposition or dissociation from the metal center. This can result in the formation of a less selective or even an achiral catalyst.[1]

  • Presence of Water or Protic Impurities: Trace amounts of water can hydrolyze the catalyst or interfere with the catalyst-substrate complex, leading to a loss of stereocontrol.

  • Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures enhance selectivity by favoring the transition state leading to the desired enantiomer.[4][5]

  • Formation of a Different Active Species: In some cases, the precatalyst may form multiple active species in solution, some of which may be less selective.

Q3: Can my substrate or product be inhibiting the catalyst?

A3: Yes, this is a phenomenon known as product inhibition or substrate inhibition. The product or even the starting material can coordinate to the catalyst's active site, preventing it from participating in the catalytic cycle. This can lead to a decrease in reaction rate over time.[1][6]

Q4: I suspect my catalyst has been poisoned. What are the common culprits and how can I avoid them?

A4: Catalyst poisoning occurs when impurities in the reaction mixture irreversibly bind to the catalyst's active sites. Common poisons include:

  • Sulfur Compounds: Often present in reagents or as residues from previous synthetic steps.

  • Water and Oxygen: Particularly detrimental to air- and moisture-sensitive catalysts.

  • Coordinating Solvents or Additives: If not part of the optimized reaction conditions, they can compete with the substrate for binding to the catalyst.

To avoid poisoning, ensure all glassware is rigorously dried, use high-purity, anhydrous solvents, and purify substrates to remove any potentially coordinating impurities.[4]

Troubleshooting Guide: A Systematic Approach

When faced with a problematic reaction, a systematic approach to troubleshooting is essential. The following guide will help you diagnose and resolve common issues related to catalyst degradation.

Symptom: Low or Inconsistent Enantioselectivity (% ee)
Potential Cause Diagnostic Check Recommended Solution
Catalyst/Ligand Degradation Analyze a sample of the catalyst post-reaction (e.g., by NMR) to check for structural changes.Use a fresh batch of catalyst/ligand. Consider if the reaction temperature is too high or if there are incompatible functional groups on the substrate.
Sub-optimal Reaction Temperature Run the reaction at a lower temperature and monitor the effect on % ee.Optimize the temperature. Lower temperatures often improve enantioselectivity.[4][5]
Solvent Effects Screen a range of anhydrous, high-purity solvents with varying polarities.The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance.[4][7]
Presence of Impurities (e.g., Water) Use rigorously dried glassware and anhydrous solvents. Add a drying agent if compatible with the reaction.Ensure all components of the reaction are free from water and other coordinating impurities.
Symptom: Low Yield or Stalled Reaction
Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Purify all reagents and solvents. Run the reaction with a known "clean" substrate.Remove potential poisons through purification (e.g., distillation, recrystallization, flash chromatography).
Incorrect Catalyst Oxidation State (for metal catalysts) For copper-catalyzed reactions, consider the possibility of Cu(I) oxidation to Cu(II).Add a mild reducing agent, such as ascorbic acid, to regenerate the active Cu(I) species.[8][9]
Thermal Degradation Review the thermal stability of your catalyst.Run the reaction at a lower temperature, even if it requires a longer reaction time.
Ligand Decomposition Monitor the reaction mixture over time for the appearance of new signals corresponding to ligand fragments (e.g., by NMR or LC-MS).Choose a more robust ligand or add a co-catalyst that can stabilize the active species.

Visualizing Catalyst Deactivation Pathways

Understanding the catalytic cycle and potential deactivation pathways is crucial for effective troubleshooting. Below are conceptual diagrams for common catalyst systems used in oxazolidinone synthesis.

Copper-Catalyzed Asymmetric Synthesis

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Active Cu(I) Catalyst B Cu(I)-Substrate Complex A->B Substrate Binding E Inactive Cu(II) Species A->E Oxidation (e.g., by air) G Inactive Cu(0) or Aggregates A->G Disproportionation/Aggregation C Intermediate B->C Stereoselective Transformation F Ligand Degradation Products B->F Ligand Decomposition (e.g., by nucleophiles) D Product Release C->D D->A Catalyst Regeneration

Caption: Conceptual catalytic cycle and deactivation pathways for a copper catalyst.

Rhodium-Catalyzed Asymmetric Synthesis

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Active Rh(I/II) Catalyst B Rh-Substrate Complex A->B Substrate Coordination F Product Inhibition Complex A->F Product Coordination G Formation of Inactive Dimers/Clusters A->G Aggregation C Key Intermediate (e.g., Rh-nitrenoid) B->C C-H Activation/Insertion D Product Formation & Catalyst Regeneration C->D Reductive Elimination E Inactive Rh(III) Species C->E Oxidation D->A

Caption: Conceptual catalytic cycle and deactivation pathways for a rhodium catalyst.

Experimental Protocols for Catalyst Preservation and Regeneration

While preventing catalyst degradation is always the preferred strategy, there are instances where regeneration of a deactivated catalyst is feasible and economically advantageous.

Protocol 1: General Precautions for Minimizing Catalyst Degradation
  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen) before use.

  • Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Purify substrates and reagents to remove potential catalyst poisons.

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere, especially when using air- or moisture-sensitive catalysts.

  • Temperature Control: Maintain a stable and optimized reaction temperature using a cryostat or a well-maintained cooling bath.

  • Monitoring: Regularly monitor the reaction progress by TLC, GC, or LC-MS to quickly identify any deviations from the expected reaction profile.

Protocol 2: Proposed Regeneration of a Deactivated Copper Catalyst

This protocol is a general guideline for the regeneration of a copper catalyst that is suspected to have been oxidized to an inactive Cu(II) state.

  • Reaction Quench and Catalyst Isolation: Once the reaction is deemed complete or has stalled, quench appropriately. If the catalyst is homogeneous, it may need to be isolated from the reaction mixture through extraction or precipitation.

  • Oxidative Wash (Optional): If the catalyst is suspected to be fouled by organic residues, a gentle wash with a mild oxidizing agent followed by filtration can be beneficial.

  • Reduction to Active State: The isolated catalyst can be treated with a mild reducing agent to convert Cu(II) back to Cu(I). A common method is to stir the catalyst in a suitable solvent with ascorbic acid.[8][9]

  • Washing and Drying: After reduction, the catalyst should be thoroughly washed with deoxygenated solvent to remove the reducing agent and its byproducts, then dried under vacuum.

  • Activity Test: The regenerated catalyst's activity should be tested on a small-scale reaction to ensure its efficacy before being used in a large-scale synthesis.

Protocol 3: Proposed Regeneration of a Deactivated Rhodium Catalyst

This protocol is adapted from procedures for regenerating rhodium catalysts and may be applicable to certain rhodium-based catalysts used in oxazolidinone synthesis.[6][10]

  • Catalyst Isolation: Isolate the rhodium complex from the reaction mixture.

  • Oxidative Treatment: Gently heat the catalyst in a controlled stream of air. This step aims to burn off any organic foulants. The temperature should be carefully controlled to avoid sintering or the formation of highly stable, inactive rhodium oxides.

  • Ligand Replenishment: After the oxidative treatment, the active catalytic species may need to be regenerated by re-introducing the chiral ligand in the correct stoichiometric ratio.

  • Reduction (if necessary): If the rhodium is in a higher oxidation state, a reduction step may be required to return it to its active state.

  • Validation: As with any regeneration protocol, the performance of the reactivated catalyst should be validated through a small-scale test reaction.

References

  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research. Available at: [Link]

  • Assessment of the Degradation Mechanisms of Cu Electrodes during the CO2 Reduction Reaction. ACS Applied Materials & Interfaces. Available at: [Link]

  • Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐. ChemCatChem. Available at: [Link]

  • Case studies on photocatalytic degradation of pharmaceuticals in different countries. ScienceDirect. Available at: [Link]

  • Effect of temperature on yield of 2-oxazolidinone. ResearchGate. Available at: [Link]

  • Process for regeneration of rhodium hydroformylation catalysts. Google Patents.
  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Available at: [Link]

  • Non‐Linear Effects in Asymmetric Catalysis: Impact of Catalyst Precipitation. Chemistry – A European Journal. Available at: [Link]

  • Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. Green Chemistry. Available at: [Link]

  • Regeneration of copper oxide and copper chromite catalysts. Google Patents.
  • Structural Transformation and Degradation of Cu Oxide Nanocatalysts during Electrochemical CO2 Reduction. Journal of the American Chemical Society. Available at: [Link]

  • Birds of a Feather—Asymmetric Organocatalysis Meets Asymmetric Transition Metal Catalysis. Catalysts. Available at: [Link]

  • Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. Dalton Transactions. Available at: [Link]

  • Holistic Prediction of Enantioselectivity in Asymmetric Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. Journal of the American Chemical Society. Available at: [Link]

  • Understanding the degradation of Ag 2 Cu 2 O 3 electrocatalysts for CO 2 reduction. Nanoscale Advances. Available at: [Link]

  • Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes. Chemical Science. Available at: [Link]

  • Mechanistic pathways of copper catalyst reconstruction in CO2 electroreduction. ResearchGate. Available at: [Link]

  • Direct Observation of Rhodium Aluminate (RhAlOx) and Its Role in Deactivation and Regeneration of Rh/Al2O3 under Three-Way Catalyst Conditions. Chemistry of Materials. Available at: [Link]

  • Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society. Available at: [Link]

  • Catalyst Deactivation via Rhodium–Support Interactions under High-Temperature Oxidizing Conditions: A Comparative Study on Hexaaluminates versus Al2O3. ACS Catalysis. Available at: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. Available at: [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. Available at: [Link]

  • Copper-Catalyzed Highly Efficient and Asymmetric Allylic C–H Oxidation of 3-Aryl-Substituted Terminal Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Arylation. ACS Catalysis. Available at: [Link]

  • Copper-catalyzed asymmetric allylic substitution of racemic/ meso substrates. Chemical Science. Available at: [Link]

  • Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. Catalysts. Available at: [Link]

  • Guide - Low Yield Troubleshooting. PacBio. Available at: [Link]

  • Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. ResearchGate. Available at: [Link]

  • Additive Effects on Asymmetric Catalysis. Chemical Reviews. Available at: [Link]

  • Graphene-Based Composites as Catalysts for the Degradation of Pharmaceuticals. Catalysts. Available at: [Link]

  • Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials. Catalysts. Available at: [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. ChemBioChem. Available at: [Link]

  • Dehydrogenation and Related Reactions Catalyzed by Iridium Pincer Complexes. Chemical Reviews. Available at: [Link]

  • Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. MDPI. Available at: [Link]

  • Asymmetric Rhodium-Catalyzed Allylic Substitution Reactions: Discovery, Development and Applications to Target-Directed Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Guidelines and methodologies in asymmetric synthesis and catalysis. (n.d.). Available at: [Link]

  • Biocatalysis: Case Studies. ACS Green Chemistry Institute. Available at: [Link]

  • PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. (n.d.). Available at: [Link]

  • Enantioselective synthesis. Wikipedia. Available at: [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]

  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. Organic Letters. Available at: [Link]

  • Enzymatic strategies for asymmetric synthesis. Advanced Synthesis & Catalysis. Available at: [Link]

  • An air- and moisture-stable ruthenium precatalyst for diverse reactivity. Nature. Available at: [Link]

Sources

Optimization

Troubleshooting baseline noise in HPLC analysis of oxazolidinones

Technical Support Center: Oxazolidinone HPLC Analysis A Senior Application Scientist's Guide to Troubleshooting Baseline Noise Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Oxazolidinone HPLC Analysis

A Senior Application Scientist's Guide to Troubleshooting Baseline Noise

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of oxazolidinones. As a class of potent synthetic antibiotics, the accurate quantification of oxazolidinones like Linezolid and Tedizolid is critical in research and drug development. A stable, quiet baseline is the foundation of any reliable HPLC analysis. This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insights to diagnose and resolve baseline noise, ensuring the integrity and precision of your chromatographic data.

We will move beyond a simple checklist and delve into the causality behind these common issues. Understanding why a problem occurs is the key to a robust and permanent solution.

Part 1: Systematic Troubleshooting Workflow

Baseline noise in HPLC is rarely a single-issue problem. It's a symptom that requires a systematic, logical approach to diagnose. Before diving into specific components, it's crucial to characterize the noise you are observing. Different types of noise often point to different culprits.

Initial Diagnosis: What is the Baseline Telling You?

First, run your system with your mobile phase but without an injection (a blank run). Observe the baseline. Is the noise periodic, random, or is it a consistent drift?

Noise Characteristic Visual Appearance Primary Suspects
Periodic (Cyclic) Noise Uniform, repeating waves or spikes. The frequency often correlates with the pump stroke.Pump (check valves, seals, air bubbles), inadequate mobile phase mixing.[1]
Random (High-Frequency) Noise Sharp, irregular spikes appearing at unpredictable intervals.Air bubbles in the detector, contaminated mobile phase, failing detector lamp, electrical interference.[2]
Baseline Drift A slow, steady upward or downward slope of the baseline over the course of a run.Temperature fluctuations, non-equilibrated column, mobile phase composition change, contaminated column.[3]

This initial characterization will guide your troubleshooting efforts, saving valuable time and resources.

Troubleshooting Decision Tree

The following workflow provides a structured path to isolate the source of baseline noise.

HPLC_Troubleshooting Observe Baseline Noise Observed Characterize Characterize Noise Type Observe->Characterize Periodic Periodic / Cyclic Noise Characterize->Periodic Uniform Waves Random Random Spikes / High-Frequency Noise Characterize->Random Irregular Spikes Drift Baseline Drift Characterize->Drift Steady Slope Pump Suspect: Pump / Mobile Phase Delivery Periodic->Pump Detector Suspect: Detector / Contamination Random->Detector Environment Suspect: Environment / Column Drift->Environment Degas Action: Check Degassing (Inline & Offline) Pump->Degas CheckValves Action: Inspect/Clean/Replace Check Valves & Seals Degas->CheckValves Mixer Action: Verify Mixer Performance CheckValves->Mixer Bubbles Action: Purge Detector Install Back-Pressure Regulator Detector->Bubbles MobilePhase Action: Prepare Fresh Mobile Phase Use HPLC-Grade Solvents Bubbles->MobilePhase Lamp Action: Check Detector Lamp (Age, Intensity) MobilePhase->Lamp Temp Action: Stabilize Column & Lab Temperature Environment->Temp Equilibrate Action: Ensure Full Column Equilibration (10-20 column volumes) Temp->Equilibrate Flush Action: Flush Column with Strong Solvent Equilibrate->Flush

Caption: A systematic workflow for diagnosing HPLC baseline noise.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific, common questions encountered during the HPLC analysis of oxazolidinones.

Q1: I'm seeing a rhythmic, pulsing baseline noise that matches my pump's stroke rate. What's the cause?

A1: This is a classic symptom of a problem in the mobile phase delivery system. The periodicity strongly suggests an issue with the pump itself.[1]

  • Causality: Each pump stroke delivers a pulse of mobile phase. If there's an air bubble in the pump head or a faulty check valve, the volume delivered with each stroke will be inconsistent, leading to pressure fluctuations.[4] The detector, especially a UV detector, is sensitive to these pressure changes, which manifest as a rhythmic baseline.

  • Immediate Actions:

    • Degas Thoroughly: Ensure your mobile phase is adequately degassed. While sonication is common, it is often insufficient.[5] An inline vacuum degasser is the most effective method, followed by helium sparging.[5][6]

    • Purge the Pump: Run the pump at a high flow rate (e.g., 5 mL/min) with the purge valve open to dislodge any trapped air bubbles.

    • Check Valves: If the problem persists, the check valves may be sticking or dirty. Consult your instrument manual for instructions on cleaning or replacing them. Malfunctioning check valves are a very common source of this issue.[7][4]

Q2: My baseline is drifting steadily upwards during my gradient analysis of Linezolid. Why is this happening?

A2: Upward baseline drift in a gradient run is often related to the mobile phase or the column.

  • Causality & Solutions:

    • Mobile Phase Mismatch: The most common cause is a difference in the UV absorbance of your mobile phase components (e.g., Solvent A vs. Solvent B) at the detection wavelength.[3] As the gradient progresses and the concentration of the higher UV-absorbing solvent increases, the baseline will rise.

      • Solution: Add a small amount of the UV-absorbing additive (like TFA, if used) to both mobile phase reservoirs to balance the absorbance.[8] Alternatively, using a reference wavelength on your detector can help compensate.

    • Contaminated Solvents: If one of your solvents (often the aqueous phase, "Solvent A") is contaminated with a substance that is eluted by the stronger "Solvent B," you will see a rising baseline as the gradient progresses.[4]

      • Solution: Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.[9][10] Water is a frequent source of contamination; use only high-purity distilled or deionized water.[4]

    • Column Equilibration: An insufficiently equilibrated column can release previously adsorbed compounds during a gradient run, causing drift.[7][3]

      • Solution: Ensure the column is equilibrated with the starting mobile phase for at least 10-20 column volumes before the first injection.[11]

Q3: I'm getting random, sharp spikes in my baseline, which are interfering with the integration of my smaller oxazolidinone peaks. What should I do?

A3: Random spikes are typically caused by particulates, air bubbles reaching the detector, or electrical issues.[2]

  • Causality & Solutions:

    • Air Bubbles: The most likely culprit is dissolved gas coming out of solution as the mobile phase leaves the high-pressure environment of the column and enters the detector flow cell.[8] This creates bubbles that cause sharp spikes as they pass through the light path.

      • Solution: First, ensure mobile phase is well-degassed.[12] A highly effective solution is to install a back-pressure regulator after the detector flow cell. This maintains a positive pressure in the cell, keeping gases dissolved and preventing bubble formation.[13]

    • Detector Cell Contamination: Particulates or precipitated buffer salts in the flow cell can cause erratic noise.

      • Solution: Flush the detector cell according to the manufacturer's protocol. A common procedure involves flushing with water, then isopropanol, and then re-equilibrating with your mobile phase.[10][14]

    • Electrical Interference: Though less common, spikes can be caused by electrical noise from other equipment in the lab.[15]

      • Solution: Ensure the HPLC system is on a stable, dedicated electrical circuit.

Q4: My baseline is stable for isocratic runs, but it's very noisy when I run a gradient. Why the difference?

A4: This strongly points to issues with mobile phase mixing or purity.

  • Causality: In a gradient run, two or more solvents are mixed in changing proportions. If the mixing is inefficient or if one of the solvents is contaminated, the resulting mobile phase delivered to the detector will not be homogenous.[8] This heterogeneity causes fluctuations in the refractive index and UV absorbance, leading to a noisy baseline that is absent in a pre-mixed isocratic run.[8]

  • Solutions:

    • Improve Mixing: If your system's mixer is not sufficient, you can sometimes add a small-volume static mixer after the pump.[6]

    • Use Highest Purity Solvents: Gradient elution concentrates contaminants from the weak mobile phase onto the column head. As the gradient strength increases, these contaminants are eluted, causing a noisy or rising baseline. Using the highest purity HPLC or LC-MS grade solvents is non-negotiable for sensitive gradient analysis.

Part 3: Essential Protocols & Methodologies

Adherence to standardized procedures is critical for reproducible results. The following protocols are designed to establish a robust foundation for your HPLC analysis.

Protocol 1: Preparing an Ultra-Stable Mobile Phase

Causality: The mobile phase is the most common source of baseline noise.[9][16] This protocol minimizes dissolved gases, particulates, and contamination.

Materials:

  • HPLC-grade or LC-MS grade solvents (e.g., acetonitrile, methanol)

  • High-purity water (18.2 MΩ·cm)

  • HPLC-grade buffers/additives (if required)

  • 0.22 µm or 0.45 µm membrane filters

  • Clean, dedicated glass reservoirs

Procedure:

  • Measure Components Separately: To ensure accuracy, measure the aqueous and organic components in separate graduated cylinders before mixing. For example, for a 70:30 Acetonitrile:Water mobile phase, measure 700 mL of acetonitrile and 300 mL of water separately.[17]

  • Mix and Dissolve: Combine the measured solvents in a clean reservoir. If using a buffer salt, add it to the aqueous phase and ensure it is completely dissolved before adding the organic solvent to prevent precipitation.

  • Filter: Filter the entire mobile phase through a 0.22 µm (for UHPLC) or 0.45 µm (for HPLC) filter. This removes particulates that can cause noise and blockages.[17]

  • Degas: Degas the mobile phase immediately before use. An inline vacuum degasser is preferred. If not available, sparge with helium for 15-20 minutes.

  • Label and Store: Clearly label the reservoir with the composition and preparation date. Avoid storing buffered aqueous mobile phases for more than 2-3 days at room temperature to prevent microbial growth.[10][18]

Protocol 2: Systematic System & Column Flushing

Causality: Contaminants can build up in the injector, tubing, and especially the column, leaching out during analysis to cause baseline drift and ghost peaks.[4][10] A systematic flushing procedure is essential.

Flushing_Workflow Start Analysis Complete (Buffered Mobile Phase) Step1 Step 1: Flush with Water (No Buffer) 10-15 min Start->Step1 Removes buffer salts Step2 Step 2: Flush with Intermediate Solvent (e.g., 50:50 MeOH:Water) 10-15 min Step1->Step2 Miscibility transition Step3 Step 3: Flush with Strong Organic (e.g., 100% IPA or ACN) 20-30 min Step2->Step3 Removes strongly retained compounds Storage System Shutdown or Storage (Store column in organic solvent) Step3->Storage

Caption: A three-step workflow for effective HPLC system flushing.

Detailed Steps:

  • Remove Buffer: Replace the buffered mobile phase with high-purity water and flush the entire system (with the column in line) for at least 15 minutes. This is a critical step to prevent buffer precipitation in the presence of high organic concentrations.[19]

  • Intermediate Flush: Switch to a mid-polarity solvent like 50% methanol or acetonitrile in water. Flush for 15 minutes. This acts as a transition to prevent solvent immiscibility issues.

  • Strong Solvent Flush: Flush the system with a strong, purely organic solvent like 100% Isopropanol (IPA) or Acetonitrile. IPA is particularly effective at removing hydrophobic contaminants.[20] Flush for at least 20-30 minutes.

  • Storage: If shutting down, store the column in the strong organic solvent (as recommended by the manufacturer) with the end-plugs securely fastened.[21]

References

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • HPLC Column Conditioning and Equilibr
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). Alwsci.
  • How to Troubleshoot HPLC Baseline Drift Issues. (2025, September 19).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee General.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Elimin
  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.
  • Wartel, B. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Overbrook.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC.
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • proper flushing an HPLC system. (2017, October 25).
  • What is the best way to flush a liquid chromatography system to remove contamin
  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.
  • Troubleshooting. BASi.
  • HPLC Troubleshooting: What is causing baseline noise? (2022, October 26). YouTube.
  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.
  • Best practises on cleaning your HPLC system. (2023, August 18). LC Services.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Stop Flushing Arbitrarily! These Procedures Effectively Regenerates Your HPLC Columns. (2025, December 4).
  • Letter, W. (2016, March 7). Why am I getting Baseline noise in HPLC?
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8).
  • HPLC Tips & Tricks – Mobile Phase Prepar

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Oxazolidinone Intermediates: 2-(2-Oxooxazolidin-5-yl)acetic Acid as a Superior Alternative

In the landscape of modern drug discovery and development, the oxazolidinone ring system stands as a privileged scaffold, particularly in the realm of antibacterial agents.[1][2] The clinical success of linezolid, the fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the oxazolidinone ring system stands as a privileged scaffold, particularly in the realm of antibacterial agents.[1][2] The clinical success of linezolid, the first-in-class oxazolidinone antibiotic, has spurred extensive research into novel analogues with improved efficacy and safety profiles.[3][4] Central to the synthesis of these life-saving therapeutics is the judicious choice of the core oxazolidinone intermediate. This guide provides an in-depth, evidence-based comparison of the novel intermediate, 2-(2-Oxooxazolidin-5-yl)acetic acid, against traditional oxazolidinone precursors, offering a critical perspective for researchers, scientists, and drug development professionals.

The Landscape of Oxazolidinone Synthesis: A Tale of Two Strategies

The construction of the chiral oxazolidinone core has traditionally relied on a handful of key synthetic strategies. These established methods, while foundational, often present challenges in terms of step economy, scalability, and the introduction of specific functionalities.

Traditional Routes: The Workhorses of Oxazolidinone Synthesis

The most prevalent traditional methods for synthesizing the oxazolidinone ring involve the cyclization of β-amino alcohols with a carbonyl source or the reaction of epoxides with isocyanates or carbamates.[5][6] A cornerstone of many industrial syntheses, for instance in the production of linezolid, is the use of (R)-epichlorohydrin as a readily available and cost-effective chiral starting material.[7] This approach, while widely adopted, typically involves multiple steps, including the opening of the epoxide ring, protection/deprotection sequences, and eventual cyclization, which can impact the overall yield and process efficiency.[1]

Another common strategy involves the use of chiral amino alcohols, which are cyclized with phosgene or its equivalents.[5] While effective, the use of highly toxic reagents like phosgene presents significant safety and handling challenges, particularly on a larger scale.

The cycloaddition of isocyanates and epoxides, often catalyzed by various Lewis acids or organocatalysts, provides a more direct route to the oxazolidinone core.[8][9] However, these reactions can suffer from issues of regioselectivity and the formation of byproducts such as isocyanurates, especially with less reactive substrates.[9][10]

The following diagram illustrates a generalized traditional synthetic workflow for N-aryl oxazolidinones, a common structural motif in many antibacterial agents.

Traditional_Workflow cluster_start Starting Materials cluster_synthesis Multi-Step Synthesis cluster_product Product ArylAmine Aryl Amine Step1 Epoxide Opening ArylAmine->Step1 Epichlorohydrin (R)-Epichlorohydrin Epichlorohydrin->Step1 Step2 Protection/Deprotection Step1->Step2 Step3 Cyclization Step2->Step3 Intermediate Traditional Oxazolidinone Intermediate Step3->Intermediate

Caption: Generalized workflow for traditional N-aryl oxazolidinone synthesis.

A Paradigm Shift: The Emergence of 2-(2-Oxooxazolidin-5-yl)acetic Acid

2-(2-Oxooxazolidin-5-yl)acetic acid represents a significant advancement in the field of oxazolidinone synthesis. This intermediate offers a more convergent and efficient approach to constructing complex oxazolidinone-containing molecules. Its key advantage lies in the pre-installed acetic acid side chain at the C5 position of the oxazolidinone ring, a common structural feature in many developmental and approved oxazolidinone drugs.

Synthesis of 2-(2-Oxooxazolidin-5-yl)acetic Acid: A Streamlined Approach

The synthesis of 2-(2-Oxooxazolidin-5-yl)acetic acid can be achieved through various routes, often starting from readily available chiral precursors like serine derivatives.[11] A particularly efficient method involves the hydrolysis of the corresponding ethyl ester, which has been reported to proceed in high yield. This streamlined synthesis avoids many of the cumbersome steps associated with traditional methods.

The following diagram illustrates a simplified, convergent synthesis utilizing 2-(2-Oxooxazolidin-5-yl)acetic acid for the preparation of a target drug molecule.

Convergent_Workflow cluster_start Key Intermediates cluster_synthesis Convergent Coupling cluster_product Final Product AceticAcidIntermediate 2-(2-Oxooxazolidin-5-yl)acetic acid Coupling Amide Bond Formation AceticAcidIntermediate->Coupling AmineFragment Amine-containing Fragment AmineFragment->Coupling TargetMolecule Target Drug Molecule Coupling->TargetMolecule

Caption: Convergent synthesis using 2-(2-Oxooxazolidin-5-yl)acetic acid.

Comparative Performance Analysis: The Data-Driven Advantage

The true measure of an intermediate's utility lies in its performance in the synthesis of target molecules. Here, we present a comparative analysis of 2-(2-Oxooxazolidin-5-yl)acetic acid against traditional intermediates, supported by experimental data.

Table 1: Comparison of Synthetic Efficiency for Oxazolidinone Intermediates
Intermediate/MethodStarting MaterialsNumber of Steps (Typical)Overall Yield (Typical)Key AdvantagesKey Disadvantages
2-(2-Oxooxazolidin-5-yl)acetic acid Serine derivatives2-3>85%[11]Convergent, pre-functionalized, high yieldingMay require specific chiral starting materials
(R)-Epichlorohydrin Route Aryl amine, (R)-epichlorohydrin4-640-60%[4][7]Readily available, cost-effective chiral sourceMultiple steps, potential for side reactions
Amino Alcohol Cyclization Chiral amino alcohol, phosgene equivalent2-370-90%High yielding, direct cyclizationUse of highly toxic reagents
Epoxide-Isocyanate Cycloaddition Epoxide, isocyanate1-250-80%[8][9]Atom economical, directRegioselectivity issues, byproduct formation

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

The data clearly indicates that while traditional methods are viable, the route involving 2-(2-Oxooxazolidin-5-yl)acetic acid offers a more efficient and higher-yielding pathway to functionalized oxazolidinones. The pre-installed acetic acid moiety circumvents the need for additional steps to introduce this functionality, leading to a more streamlined and cost-effective process.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies, detailed experimental protocols for the synthesis of a key traditional intermediate and 2-(2-Oxooxazolidin-5-yl)acetic acid are provided below.

Protocol 1: Synthesis of (5R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone (A Traditional Intermediate for Linezolid)

This protocol is adapted from established literature procedures for the synthesis of linezolid intermediates.[7]

Step 1: Epoxide opening

  • To a solution of 3-fluoro-4-morpholinylaniline (1.0 eq) in methanol, add (R)-epichlorohydrin (1.2 eq).

  • Heat the reaction mixture at 60-65 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude amino alcohol.

Step 2: Cyclization

  • Dissolve the crude amino alcohol in dichloromethane.

  • Add carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired oxazolidinone intermediate.

Expected Yield: 60-70% over two steps.

Protocol 2: Synthesis of (R)-2-(2-Oxooxazolidin-5-yl)acetic acid

This protocol is based on the hydrolysis of the corresponding ester.

Step 1: Synthesis of Ethyl (R)-2-(2-oxooxazolidin-5-yl)acetate

  • This precursor can be synthesized from (R)-serine ethyl ester hydrochloride through cyclization with a carbonylating agent like triphosgene or carbonyldiimidazole in the presence of a base.

Step 2: Hydrolysis to (R)-2-(2-Oxooxazolidin-5-yl)acetic acid

  • To a solution of ethyl (R)-2-(2-oxooxazolidin-5-yl)acetate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-(2-Oxooxazolidin-5-yl)acetic acid as a solid.

Expected Yield: >90%.

Conclusion: A Clear Path Forward

The evidence presented in this guide unequivocally demonstrates the advantages of utilizing 2-(2-Oxooxazolidin-5-yl)acetic acid as a key intermediate in the synthesis of complex oxazolidinone-based pharmaceuticals. Its streamlined synthesis, high yields, and pre-installed functionality offer a more efficient and economically viable alternative to traditional multi-step approaches. For researchers and drug development professionals, the adoption of this advanced intermediate can significantly accelerate the discovery and production of next-generation oxazolidinone therapeutics. The causality behind this superiority lies in the principles of convergent synthesis, which minimizes the number of linear steps and maximizes overall efficiency. This self-validating system, supported by robust experimental data, provides an authoritative grounding for its implementation in both academic and industrial settings.

References

  • Beilstein J. Org. Chem. 2020, 16, 1805–1819. [Link][12]

  • Int. J. Pharm. Sci. Rev. Res.2011, 11(2), 114-119. [Link][7]

  • Molecules2021, 26(4), 1143. [Link][13]

  • Org. Lett.2017, 19(21), 5786–5789. [Link][8]

  • Molecules2021, 26(4), 1035. [Link][14]

  • Beilstein J. Org. Chem.2020, 16, 1805–1819. [Link][15]

  • Chemistry2017, 23(52), 12937-12943. [Link][9]

  • Molecules2021, 26(18), 5639. [Link][3]

  • Slideshare. Synthesis of Oxazolidinones. [Link][16]

  • Organic Chemistry Portal. Synthesis of oxazolidinones. [Link][17]

  • Curr. Med. Chem.2020, 27(32), 5394-5427. [Link][5]

  • Res. J. Pharm. Technol.2014, 7(9), 1063-1069. [Link][4]

  • Chemistry2017, 23(52), 12937-12943. [Link][10]

  • ChemInform2010, 38(42). [Link][6]

  • Molecules2021, 26(4), 1035. [Link][18]

  • Synthesis2007, (20), 3111-3112. [Link][19]

  • ARKIVOC2022, part ii, 140-155. [Link][1]

  • Synfacts2024, 20(11), 1234. [Link][20]

  • Google Patents. CN111808040A. [11]

  • Iraqi Journal of Science2024, 65(1), 245-255. [Link][21]

  • Anbar Journal for Pure Science2013, 7(2), 1-8. [Link][22]

  • RSC Med. Chem.2022, 13, 1133-1150. [Link][2]

  • MolPort. 2-(2-oxo-1,3-oxazolidin-5-yl)acetic acid. [Link][23]

  • Saudi Pharmaceutical Journal2018, 26(5), 655-665. [Link][24]

  • Saudi Pharmaceutical Journal2018, 26(5), 655-665. [Link][25]

Sources

Comparative

Benchmarking Synthetic Routes for High-Purity (S)-2-(2-Oxooxazolidin-5-yl)acetic Acid: A Comparative Guide for Drug Development Professionals

Introduction (S)-2-(2-Oxooxazolidin-5-yl)acetic acid is a critical chiral building block in the synthesis of numerous pharmaceuticals, particularly in the development of novel antibiotics and other therapeutic agents. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-(2-Oxooxazolidin-5-yl)acetic acid is a critical chiral building block in the synthesis of numerous pharmaceuticals, particularly in the development of novel antibiotics and other therapeutic agents. The stereochemical integrity and purity of this intermediate are paramount, as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two prominent synthetic routes for producing high-purity (S)-2-(2-Oxooxazolidin-5-yl)acetic acid, offering insights into the strategic selection of a synthetic pathway based on efficiency, scalability, and purity considerations.

The inherent challenges in the synthesis of this molecule lie in the stereocontrolled formation of the C5-substituted oxazolidinone ring and the prevention of racemization during subsequent chemical transformations. This guide will dissect two distinct and viable approaches: a diastereoselective cyclization strategy starting from a chiral amino acid (Route A) and a method involving the cyclization of a chiral amino alcohol derivative (Route B).

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multifactorial decision, balancing considerations of yield, purity, cost of starting materials, reaction conditions, and scalability. Below is a summary of the key performance indicators for the two benchmarked routes.

ParameterRoute A: Diastereoselective Cyclization from (S)-Aspartic AcidRoute B: Cyclization of (S)-4-Amino-3-hydroxybutanoic Acid Derivative
Starting Material (S)-Aspartic acid(S)-4-Amino-3-hydroxybutanoic acid or its ester
Key Transformation Diastereoselective reduction and subsequent cyclizationDirect cyclization of a pre-formed amino alcohol
Overall Yield (Typical) 60-70%75-85%
Purity (Typical) >98% (after crystallization)>99% (after crystallization)
Chiral Integrity High, established from the starting materialHigh, dependent on the synthesis of the amino alcohol
Scalability Moderate to goodGood
Number of Steps 4-5 steps3-4 steps
Key Reagents Borane dimethyl sulfide complex, phosgene equivalent (e.g., CDI)Phosgene equivalent (e.g., triphosgene, CDI)
Safety Considerations Use of borane reagents and phosgene equivalentsUse of phosgene equivalents

Detailed Synthetic Pathways and Methodologies

Route A: Diastereoselective Cyclization from (S)-Aspartic Acid

This route leverages the readily available and inexpensive chiral pool starting material, (S)-aspartic acid, to establish the desired stereochemistry at the C5 position of the oxazolidinone ring. The key strategic element is the diastereoselective reduction of an ester group, followed by cyclization.

Route_A start (S)-Aspartic Acid step1 Protection & Esterification start->step1 intermediate1 N-Boc-(S)-aspartic acid dimethyl ester step1->intermediate1 step2 Diastereoselective Reduction (NaBH4 / CaCl2) intermediate1->step2 intermediate2 N-Boc-(S)-4-amino-3-hydroxybutanoic acid methyl ester step2->intermediate2 step3 Cyclization (CDI or Triphosgene) intermediate2->step3 intermediate3 Methyl (S)-2-(2-oxooxazolidin-5-yl)acetate step3->intermediate3 step4 Hydrolysis (LiOH) intermediate3->step4 end_product (S)-2-(2-Oxooxazolidin-5-yl)acetic acid step4->end_product Route_B start (S)-Malic Acid step1 Amidation & Protection start->step1 intermediate1 N-Protected (S)-malic acid amide step1->intermediate1 step2 Reduction (Borane-DMS) intermediate1->step2 intermediate2 N-Protected (S)-4-amino-3-hydroxybutanamide step2->intermediate2 step3 Cyclization & Hydrolysis intermediate2->step3 end_product (S)-2-(2-Oxooxazolidin-5-yl)acetic acid step3->end_product

Caption: Synthetic pathway for Route B starting from (S)-Malic Acid.

Step 1: Synthesis of (S)-4-Amino-3-hydroxybutanoic Acid Derivative

  • (S)-Malic acid is a common starting material. It can be converted to its corresponding amide, for instance, by reaction with a protected amine.

  • Alternatively, enantioselective routes starting from other precursors can be employed to generate a protected form of (S)-4-amino-3-hydroxybutanoic acid or its ester.

Causality: The choice of starting material and the method for introducing the amino group are critical for establishing the correct stereochemistry.

Step 2: Reduction of the Carboxylic Acid/Ester

  • The carboxylic acid or ester functionality of the protected (S)-4-amino-3-hydroxybutanoic acid derivative is reduced to the corresponding primary alcohol. Borane dimethyl sulfide complex is an effective reagent for this transformation.

Causality: This reduction provides the necessary 1,2-amino alcohol moiety required for the subsequent cyclization.

Step 3: Cyclization and Deprotection

  • The resulting protected amino diol is treated with a phosgene equivalent (e.g., CDI, triphosgene) in the presence of a base to effect cyclization to the oxazolidinone.

  • The protecting groups are then removed under appropriate conditions. For example, a benzyl protecting group can be removed by hydrogenolysis.

  • The primary alcohol is then oxidized to the carboxylic acid using a suitable oxidizing agent like TEMPO/bleach.

  • Final purification is achieved through recrystallization.

Trustworthiness: The stereochemical integrity of the chiral centers must be monitored throughout the synthesis, particularly after the reduction and cyclization steps. Chiral HPLC is an essential tool for this purpose.

Purity and Impurity Profile

Achieving high purity is a critical aspect of synthesizing pharmaceutical intermediates. Potential impurities in both routes include:

  • Diastereomers: Incomplete diastereoselectivity in the reduction step of Route A can lead to the formation of the (R,S)-diastereomer.

  • Enantiomers: Racemization can occur under harsh basic or acidic conditions, although this is generally minimal with the described methods.

  • Unreacted Intermediates: Incomplete reactions at any stage will result in the presence of starting materials or intermediates in the final product.

  • Side-products from Cyclization: The use of phosgene equivalents can sometimes lead to the formation of ureas or other related byproducts.

Purification Strategy: High purity is typically achieved through a final recrystallization step. The choice of solvent is critical and should be optimized to selectively precipitate the desired product while leaving impurities in the mother liquor. A combination of a good solvent (e.g., ethyl acetate, isopropanol) and a poor solvent (e.g., hexanes, heptane) is often effective.

Conclusion

Both Route A and Route B offer viable pathways to high-purity (S)-2-(2-Oxooxazolidin-5-yl)acetic acid.

  • Route A is advantageous due to the low cost and ready availability of the chiral starting material, (S)-aspartic acid. However, it involves more steps and requires careful control of the diastereoselective reduction to ensure high isomeric purity.

  • Route B is a more convergent approach with potentially higher overall yields and fewer steps. The main challenge lies in the efficient and stereoselective synthesis of the key (S)-4-amino-3-hydroxybutanoic acid intermediate.

For large-scale production, Route B may be preferable if a cost-effective and reliable source of the starting amino alcohol derivative is available. For laboratory-scale synthesis and initial drug discovery efforts, the readily accessible starting material in Route A makes it an attractive and well-established option. The final choice will depend on a thorough evaluation of the specific project requirements, including cost, timeline, and the desired purity profile of the final product.

References

  • General Synthesis of Oxazolidinones

    • Title: Recent Advances in the Synthesis of 2-Oxazolidinones
    • Source: Chemical Reviews
    • URL: [Link]

  • Diastereoselective Reduction of Aspartic Acid Derivatives

    • Title: Diastereoselective Reduction of β-Keto Esters
    • Source: The Journal of Organic Chemistry
    • URL: [Link]

  • Synthesis of Chiral Amino Alcohols

    • Title: Asymmetric Synthesis of Amino Alcohols
    • Source: Angewandte Chemie Intern
    • URL: [Link]

  • Use of Phosgene Equivalents in Organic Synthesis: Title: Phosgene and Its Equivalents in Organic Synthesis Source: Synthesis
  • Chiral HPLC for Enantiomeric Purity Determination

    • Title: Chiral Separations by High-Performance Liquid Chrom
    • Source: Journal of Chrom
    • URL: [Link]

Validation

A Comparative Guide to the Reactivity of Oxazolidinone Acetic Acid and Propionic Acid Derivatives in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of asymmetric synthesis, the ability to control stereochemistry is paramount for the creation of complex, biologically active molecules.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the ability to control stereochemistry is paramount for the creation of complex, biologically active molecules.[1][2] Among the arsenal of tools available to the modern chemist, chiral oxazolidinone auxiliaries, pioneered by Evans, have emerged as a robust and reliable method for achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[2][3] This guide provides an in-depth comparison of the reactivity of two common N-acyloxazolidinone derivatives: those derived from acetic acid and propionic acid. We will delve into the mechanistic underpinnings of their differing reactivity, present comparative experimental data, and provide detailed protocols for their application in the renowned Evans asymmetric aldol reaction.

The Foundation of Stereocontrol: The Evans Asymmetric Aldol Reaction

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[4][5] The reaction utilizes an N-acyloxazolidinone, a chiral auxiliary that directs the stereochemical course of the reaction. The stereoselectivity of the Evans aldol reaction is governed by the formation of a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.[1][6] This model posits that the metal enolate of the N-acyloxazolidinone and the aldehyde coordinate to a Lewis acid, forming a rigid cyclic transition state. The substituents on both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric hindrance, thereby dictating the stereochemistry of the newly formed stereocenters.[1][7]

The Crucial Role of the Acyl Group: Acetic vs. Propionic Acid Derivatives

The choice of the acyl group on the oxazolidinone auxiliary has a profound impact on the diastereoselectivity of the aldol reaction. While both acetic acid and propionic acid derivatives can be employed, their reactivity and the level of stereocontrol they afford differ significantly.

N-Propionyloxazolidinones: The Gold Standard for High Diastereoselectivity

N-Propionyloxazolidinones are widely regarded for their ability to induce excellent levels of diastereoselectivity in aldol reactions, often achieving diastereomeric ratios (d.r.) well in excess of 20:1.[8] This high selectivity is attributed to a key steric interaction in the Zimmerman-Traxler transition state. The methyl group at the α-position of the propionyl group clashes with the substituent on the chiral auxiliary in one of the possible transition state diastereomers, effectively disfavoring its formation.[8] This steric clash, combined with the minimization of dipole-dipole interactions between the carbonyl groups of the auxiliary and the enolate, strongly favors a single transition state, leading to the formation of the syn-aldol product with high fidelity.[3][8]

N-Acetyloxazolidinones: A More Nuanced Reactivity Profile

In contrast, N-acetyloxazolidinones typically exhibit significantly lower diastereoselectivity in boron-mediated aldol reactions, with selectivities often approaching 1:1.[8] The absence of the α-methyl group in the acetate derivative removes the critical steric interaction that enforces high selectivity in the propionate case.[8] Without this steric directing group, the energy difference between the two competing transition states is much smaller, leading to the formation of a mixture of diastereomers.

However, it is important to note that selective acetate aldol reactions can be achieved by modifying the reaction conditions, such as by using tin-based Lewis acids and modified auxiliaries.[8][9] These alternative methods operate through different transition state geometries that can enforce stereoselectivity even in the absence of the α-methyl group.

Visualizing the Mechanistic Difference

To better understand the origin of the differing reactivity, let's visualize the key transition states for both the propionate and acetate aldol reactions.

Caption: Zimmerman-Traxler Transition States

Comparative Experimental Data

The following table summarizes typical experimental results for the Evans aldol reaction using N-propionyl and N-acetyl oxazolidinones, highlighting the dramatic difference in diastereoselectivity.

N-Acyl OxazolidinoneLewis AcidAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Reference
N-PropionylBu₂BOTfIsobutyraldehyde>99:1>99%[3]
N-PropionylBu₂BOTfBenzaldehyde>99:1>99%[7]
N-AcetylBu₂BOTfVarious~1:1N/A[8]
N-AcetylSn(OTf)₂BenzaldehydeHigh (syn selective)High[8]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for conducting a typical Evans asymmetric aldol reaction with an N-propionyloxazolidinone.

General Procedure for the Evans Asymmetric Aldol Reaction

This protocol outlines the procedure for a highly diastereoselective and enantioselective aldol reaction using an Evans chiral auxiliary.[1]

Materials:

  • N-propionyloxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone derivative, 1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diisopropylethylamine (DIPEA, 1.2 eq)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

  • Aldehyde (1.2 eq)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyloxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add diisopropylethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the Z-boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for a Typical Evans Aldol Reaction

G Figure 2. Experimental Workflow for Evans Aldol Reaction start Start: Flame-dried flask under Argon dissolve Dissolve N-propionyloxazolidinone in anhydrous CH2Cl2 start->dissolve cool_0 Cool to 0 °C dissolve->cool_0 add_reagents Add DIPEA, then Bu2BOTf cool_0->add_reagents enolate_formation Stir at 0 °C for 30 min (Z-enolate formation) add_reagents->enolate_formation cool_neg78 Cool to -78 °C enolate_formation->cool_neg78 add_aldehyde Add aldehyde dropwise cool_neg78->add_aldehyde react Stir at -78 °C for 2h, then warm to 0 °C for 1h add_aldehyde->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with CH2Cl2 quench->extract workup Wash, dry, and concentrate extract->workup purify Purify by column chromatography workup->purify end End: Pure Aldol Adduct purify->end

Caption: Experimental Workflow

Conclusion

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]

  • Abdollahpour, M.; Ghafuri, H.; Keykavous-Amand, Z. Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. J. Organomet. Chem.2020 , 932, 121629. [Link]

  • Chemistry Stack Exchange. Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? [Link]

  • Rodriguez, S. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO2016 . [Link]

  • Gage, J. R. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France2002.
  • Collum, D. B. et al. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. J. Org. Chem.2017 , 82 (15), 7793-7804. [Link]

  • Chem-Station. Evans Aldol Reaction. [Link]

  • OpenOChem Learn. Zimmerman-Traxler Model. [Link]

  • Ghafuri, H. et al. Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. figshare2020 . [Link]

  • Ghafuri, H. et al. (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate2020 . [Link]

  • Crimmins, M. T.; She, J. An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett2004 , 1371-1374. [Link]

  • Macmillan Group. The Selective Aldol Reaction. 2002.
  • Kwan, E. E. Aldol Reaction.
  • Myers, A. G. Zimmerman Traxler. [Link]

  • Reddy, P. V. et al. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. PMC2011 . [Link]

Sources

Comparative

Comparative pharmacokinetics of drugs synthesized from oxazolidinone precursors

The Oxazolidinone Pharmacophore: Structural Evolution & Causality Oxazolidinones represent a critical class of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Oxazolidinone Pharmacophore: Structural Evolution & Causality

Oxazolidinones represent a critical class of synthetic antibacterial agents that inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. While the first-in-class drug, linezolid, established the clinical viability of this pharmacophore against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), its dose-limiting myelosuppression and monoamine oxidase (MAO) inhibition spurred the synthesis of novel precursors[1].

By modifying the core oxazolidinone ring, drug developers have fundamentally altered the pharmacokinetic (PK) and pharmacodynamic (PD) landscapes of these drugs:

  • Linezolid (Morpholine Moiety): The inclusion of a morpholine ring allows for rapid absorption (~100% bioavailability) but results in a molecule that fits into the human MAO active site. It is primarily metabolized via non-CYP oxidation. Accumulation during prolonged therapy (>14 days) is the primary causal factor for mitochondrial toxicity and myelosuppression[2].

  • Tedizolid (Tetrazole Moiety & Prodrug Strategy): Synthesized as the prodrug tedizolid phosphate, it is rapidly converted by endogenous plasma phosphatases to the active moiety, tedizolid. The substitution of the morpholine ring with a tetrazole ring increases target affinity, allowing for a significantly lower therapeutic dose (200 mg/day vs. linezolid's 1200 mg/day). High protein binding (~70–90%) restricts its clearance, extending the half-life to ~11–12 hours and enabling once-daily dosing[3].

  • Contezolid (Isoxazole Moiety): The introduction of a rigid isoxazole ring creates steric hindrance, preventing the molecule from binding to the MAO active site. This structural causality eliminates MAO inhibition and drastically reduces hematologic toxicity. Contezolid undergoes non-CYP (flavin-containing monooxygenase) metabolism, exhibiting a half-life of ~2–5 hours[4].

PK_Pathways cluster_linezolid First Generation cluster_tedizolid Second Generation cluster_contezolid Next Generation Core Oxazolidinone Pharmacophore (50S Ribosomal Subunit Binding) Lin Linezolid (Morpholine Moiety) Core->Lin Ted Tedizolid Phosphate (Tetrazole + Prodrug) Core->Ted Con Contezolid (Isoxazole Moiety) Core->Con LinMet Hepatic Oxidation (Aminoethoxyacetic acid) Lin->LinMet LinPK t½: ~4-5h High MAO Inhibition Myelosuppression Risk LinMet->LinPK TedMet Plasma Phosphatases -> Active Tedizolid -> Sulfation Ted->TedMet TedPK t½: ~11-12h Extended Half-Life Once-Daily Dosing TedMet->TedPK ConMet Non-CYP Metabolism (FMO-mediated) Con->ConMet ConPK t½: ~2-5h Minimal MAO Inhibition Low Hematologic Toxicity ConMet->ConPK

Logical relationship diagram illustrating the structural evolution of oxazolidinones and PK outcomes.

Comparative Pharmacokinetic Profiling

The structural modifications of oxazolidinone precursors directly dictate their systemic exposure, distribution, and clearance. The table below summarizes the steady-state PK parameters derived from healthy adult cohorts.

Pharmacokinetic ParameterLinezolid (600 mg q12h)Tedizolid (200 mg q24h)Contezolid (800 mg q12h)
Cmax (mg/L) ~15.0 - 21.0~1.8 - 3.0~15.0 - 26.5
AUC (mg·h/L) ~90.0 - 140.0~25.0 - 32.0~90.0 - 100.0
Half-life (t½, h) ~4.0 - 5.0~11.0 - 12.0~2.5 - 5.0
Protein Binding (%) ~31%~70% - 90%High
Clearance (L/h) ~6.0 - 8.0~5.9 - 7.2~8.8 - 10.2
Primary Metabolism Hepatic Oxidation (Morpholine)Prodrug Cleavage & SulfationNon-CYP (FMO-mediated)

Data synthesized from 3[3], 4[4], and 5[5].

Self-Validating Experimental Methodology: LC-MS/MS Quantification

To objectively compare the PK profiles of these drugs during clinical development, researchers must employ highly sensitive bioanalytical methods. The following is a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to simultaneously quantify linezolid, tedizolid, and contezolid in human plasma[6].

Step 1: Plasma Sample Preparation (Protein Precipitation)
  • Action: Aliquot 50 μL of human plasma into a microcentrifuge tube. Add 150 μL of cold acetonitrile containing a stable isotope-labeled internal standard (IS, e.g., Linezolid-d3 at 500 ng/mL). Vortex for 30 seconds.

  • Causality: Acetonitrile disrupts the hydration layer of plasma proteins, causing them to precipitate, while the lipophilic oxazolidinone molecules remain partitioned in the organic supernatant. The stable-isotope IS corrects for any matrix effects or ion suppression during ionization, ensuring quantitative accuracy.

  • Self-Validation Check: Visually confirm a solid white protein pellet post-centrifugation (14,000 rpm for 10 min at 4°C). A clear supernatant is mandatory to prevent column clogging and pressure spikes.

Step 2: Chromatographic Separation
  • Action: Inject 5 μL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 μm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Causality: The C18 stationary phase effectively retains the hydrophobic oxazolidinone rings. The addition of formic acid acts as a proton donor, significantly enhancing the [M+H]+ precursor ion formation required for positive-mode Electrospray Ionization (ESI+).

Step 3: ESI-MS/MS Detection (MRM Mode)
  • Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode tracking the following transitions:

    • Linezolid: m/z 296.1 → 136.1

    • Tedizolid: m/z 371.1 → 343.1

    • Contezolid: m/z 356.1 → 151.1[6]

  • Causality: MRM filters out background matrix noise by isolating the specific precursor ion in Q1, fragmenting it in Q2 via collision-induced dissociation (CID), and selecting a unique product ion in Q3. This double-filtering provides the absolute specificity needed to accurately capture the low-concentration terminal elimination phase.

Step 4: System Suitability and PK Calculation
  • Action: Construct a calibration curve (e.g., 25.0–7500.0 ng/mL for tedizolid)[6]. Calculate PK parameters (AUC, Cmax, t½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Self-Validation Check: The analytical run is only valid if the calibration curve exhibits an R2>0.995 and the Quality Control (QC) samples (low, mid, high) fall within ±15% of their nominal concentrations.

LCMS_Workflow Step1 Plasma Sample Collection & Storage (-80°C) Step2 Protein Precipitation (Acetonitrile + IS) Step1->Step2 Step3 Centrifugation (14,000 rpm, 10 min) Step2->Step3 Step4 Chromatographic Separation (C18 Column) Step3->Step4 Step5 ESI-MS/MS Detection (MRM Mode) Step4->Step5 Step6 PK Parameter Calculation (WinNonlin) Step5->Step6

Step-by-step LC-MS/MS experimental workflow for quantifying oxazolidinone concentrations in plasma.

Clinical Translation & E-E-A-T Insights

The comparative pharmacokinetics of these synthesized precursors directly dictate their clinical utility. Linezolid's relatively short half-life (~4-5h)[5] necessitates twice-daily dosing, while its accumulation profile severely limits its use beyond 14 days due to thrombocytopenia[2]. Conversely, the structural evolution of tedizolid yields an extended half-life (~11-12h)[3], allowing for a once-daily regimen that improves patient compliance in acute bacterial skin and skin structure infections (ABSSSI).

Contezolid represents a breakthrough in prolonged therapy. Despite requiring twice-daily dosing due to its shorter half-life (~2.5-5h)[4], its isoxazole-driven lack of MAO affinity and non-CYP metabolism results in virtually no drug accumulation over 15 days of treatment[4]. This specific PK/PD profile positions contezolid as the superior alternative for difficult-to-treat, chronic Gram-positive infections (such as diabetic foot osteomyelitis) where long-term safety is the primary limiting factor in drug development.

References

  • Title: Contezolid for the Super-Elderly: Balancing Efficacy and Safety Through Pharmacokinetic Insights Source: PMC / nih.gov URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics of Tedizolid Source: PMC / nih.gov URL: [Link]

  • Title: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring Source: Taylor & Francis URL: [Link]

  • Title: Pharmacokinetics and tolerance of single- and multiple-dose oral or intravenous linezolid, an oxazolidinone antibiotic, in healthy volunteers Source: Journal of Antimicrobial Chemotherapy / oup.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Oxooxazolidin-5-yl)acetic acid

Advanced Operational Guide: PPE and Handling Protocols for 2-(2-Oxooxazolidin-5-yl)acetic acid As a Senior Application Scientist, I frequently oversee the integration of critical chiral building blocks into drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: PPE and Handling Protocols for 2-(2-Oxooxazolidin-5-yl)acetic acid

As a Senior Application Scientist, I frequently oversee the integration of critical chiral building blocks into drug development pipelines. 2-(2-Oxooxazolidin-5-yl)acetic acid (often utilized in its (R)-enantiomer form, CAS: 114948-71-9) is a highly valuable intermediate, particularly in the asymmetric synthesis of oxazolidinone-class antibiotics (such as linezolid) and novel anticoagulants[1].

However, its dual functional nature—an acidic moiety coupled with a heterocyclic oxazolidinone ring—requires stringent safety and logistical planning. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans, ensuring your lab maintains both scientific integrity and uncompromising safety.

Physicochemical Hazard Profile & Causality

Before donning PPE, it is critical to understand why it is necessary. 2-(2-Oxooxazolidin-5-yl)acetic acid is typically encountered as a crystalline solid or fine powder.

  • Irritation Potential: The carboxylic acid group readily donates protons upon contact with the ambient moisture on human skin or mucosal membranes, leading to localized pH drops. This manifests as acute skin irritation (H315) and serious eye irritation (H319)[2].

  • Inhalation Risk: Fine organic powders are highly prone to aerosolization during standard transfer operations (e.g., weighing, spatulation). Inhalation of these particulates causes respiratory tract irritation (H335)[2].

  • Reactivity: Like many organic acids, it must be kept away from strong oxidizing agents to prevent unexpected exothermic reactions or degradation[3].

PPE Matrix: The Self-Validating Defense System

Do not treat PPE as a mere administrative checklist; it is a layered defense system. Each piece of equipment must be actively verified before handling the chemical to ensure zero points of failure.

PPE CategorySpecificationMechanistic Causality & Validation Protocol
Eye Protection Chemical Splash Goggles (ANSI Z87.1 or EN166)Why: Protects against airborne dust and accidental splashes during solvent dissolution. Standard safety glasses with side shields are insufficient for fine, irritating powders[3]. Validation: Ensure a tight elastomeric seal around the face; no gaps should be visible.
Hand Protection Nitrile Gloves (Minimum 4 mil thickness)Why: Nitrile provides superior chemical resistance against weak organic acids compared to standard latex, preventing dermal absorption[2]. Validation: Perform a pneumatic leak test (inflate the glove and squeeze to check for pinhole leaks) prior to donning.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe ShoesWhy: Prevents particulate accumulation on personal clothing and protects against accidental spills[2]. Validation: The coat must be fully buttoned; cuffs should tightly overlap with the base of the gloves.
Respiratory N95/P100 Particulate RespiratorWhy: Mitigates the inhalation of aerosolized powder (H335) if handled outside of primary engineering controls[4]. Validation: Perform a positive/negative pressure seal check before entering the workspace.

Operational Workflow: Step-by-Step Handling

To ensure both experimental precision and operator safety, follow this procedural guidance when setting up reactions involving 2-(2-Oxooxazolidin-5-yl)acetic acid.

  • Step 1: Environmental Preparation. Conduct all open-handling procedures (weighing, transferring) inside a certified Chemical Fume Hood. Validation: Check the digital monitor to ensure a face velocity between 80-120 feet per minute (fpm) before opening the chemical container[2].

  • Step 2: Static Mitigation. Organic powders hold static charges, causing them to "jump" and contaminate the balance area. Use an anti-static gun (e.g., Zerostat) on the weighing paper or use a grounded metal spatula to prevent uncontrolled dispersion[3].

  • Step 3: Transfer and Dissolution. Transfer the pre-weighed solid directly into the reaction vessel. When adding solvents, add the liquid to the solid slowly down the side of the flask to minimize dust kick-up.

  • Step 4: Decontamination. Immediately wipe down the balance and fume hood sash with a damp paper towel (using water or a dilute bicarbonate solution) to capture and neutralize any residual acidic dust[4].

Emergency Spill Response and Disposal Plan

A spill invalidates your controlled environment. Immediate, methodical action is required to prevent exposure and environmental contamination.

  • Containment: Do not use a dry brush or broom, which will aerosolize the acidic dust[3]. Instead, gently cover the spill with an inert, slightly damp absorbent material (e.g., vermiculite or commercial spill sand)[2][5].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a compatible, sealable hazardous waste container[3].

  • Neutralization: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse[5].

  • Disposal: Label the container clearly as "Hazardous Chemical Waste: Solid Organic Acid (2-(2-Oxooxazolidin-5-yl)acetic acid)". Do not flush down the sink. Dispose of via a licensed hazardous waste contractor in accordance with local environmental regulations[2][5].

Process Visualization

The following diagram illustrates the logical flow of handling and emergency response, ensuring operators have a clear mental model of the safety protocol.

G Start Initiate Handling: 2-(2-Oxooxazolidin-5-yl)acetic acid Hood Engineering Control: Fume Hood (>100 fpm) Start->Hood PPE Don Validated PPE: Nitrile, Goggles, Lab Coat Hood->PPE Spill Spill Occurs? PPE->Spill Clean Dampen & Absorb (Inert Material) Spill->Clean Yes Proceed Proceed with Synthesis Workflow Spill->Proceed No Neutralize Neutralize Surface (5% NaHCO3) Clean->Neutralize Dispose Licensed Waste Disposal Neutralize->Dispose

Operational workflow and emergency spill response logic for 2-(2-Oxooxazolidin-5-yl)acetic acid.

References

  • Title: 114948-71-9|(R)-2-(2-Oxooxazolidin-5-yl)
  • Title: Download SDS - AK Scientific, Inc.
  • Title: 2-Oxazolidone - SAFETY DATA SHEET Source: Fisher Scientific URL
  • Source: Centers for Disease Control and Prevention (CDC)
  • Title: SAFETY DATA SHEET - Acetic Acid Solutions Source: INEOS Group URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.